2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12-13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWHSXUIHNHIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2CCNC2=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384053-56-8 | |
| Record name | 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: Chemical Properties, Structure, and Synthetic Utility
The following is an in-depth technical guide to the chemical properties, structure, and synthesis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol .
Executive Summary
2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS RN: 1384053-56-8 ), often referred to as 4-(2-hydroxypropan-2-yl)indoline or
This compound represents a critical scaffold in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands (e.g., 5-HT receptor modulators) and kinase inhibitors. Its unique substitution pattern at the C4 position—ortho to the bridgehead nitrogen—imparts distinct steric and electronic properties compared to the more common C5- or C7-substituted indoline derivatives found in drugs like Silodosin or Indapamide.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
-
Common Names: 4-(1-Hydroxy-1-methylethyl)indoline; 4-(2-Hydroxypropan-2-yl)-2,3-dihydroindole
-
Molecular Formula:
[2] -
SMILES: CC(C)(O)C1=C2NCCC2=CC=C1
-
InChI Key: Unique identifier required for database integration (generated from structure).
Structural Analysis
The molecule features a fused 6,5-bicyclic system. The six-membered benzene ring is fused to a five-membered nitrogen-containing pyrrolidine ring.
-
Indoline Core: Unlike indole, the C2-C3 bond is saturated (
hybridized), making the nitrogen more basic ( of conjugate acid 4.5–5.0) and the ring system non-aromatic in the pyrrolidine portion. The nitrogen is pyramidal, allowing for distinct stereoelectronic interactions. -
C4-Substitution: The tertiary alcohol group at C4 is sterically crowded, positioned adjacent to the C3 methylene group of the pyrrolidine ring. This proximity can lead to intramolecular hydrogen bonding or steric clash, influencing the conformation of the 5-membered ring.
-
Tertiary Alcohol: The dimethyl carbinol group is chemically robust against oxidation but susceptible to acid-catalyzed dehydration to form the isopropenyl derivative (styrene-like alkene).
Physicochemical Properties (Calculated)
| Property | Value | Interpretation |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderately lipophilic; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 2 (NH, OH) | Capable of dual hydrogen bonding interactions. |
| H-Bond Acceptors | 2 (N, O) | - |
| pKa (Base) | ~4.8 | Nitrogen is weakly basic (aniline-like but more nucleophilic). |
| Melting Point | 110–115 °C (Predicted) | Solid at room temperature. |
Synthetic Pathways[3][4][5][6][7][8]
The synthesis of C4-substituted indolines is challenging due to the natural electrophilic substitution preference of indoles for the C3 position. Therefore, synthesis typically proceeds via directed lithiation or Grignard addition to a pre-functionalized precursor, followed by reduction.
Primary Synthetic Route: From 4-Bromoindole
This route ensures regioselectivity by starting with the halogen already in the C4 position.
Step 1: Protection of Indole Nitrogen
To prevent deprotonation of the N-H during lithiation/Grignard steps, the nitrogen must be protected (e.g., with a Tosyl or Boc group).
-
Reagent: Di-tert-butyl dicarbonate (
) or p-Toluenesulfonyl chloride (TsCl). -
Conditions: DMAP, DCM, RT.
Step 2: Introduction of the Tertiary Alcohol
The C4-bromo group is converted to a nucleophile via Lithium-Halogen exchange, which then attacks acetone.
-
Reagents: tert-Butyllithium (
-BuLi) (2 equiv) or -BuLi, followed by Acetone. -
Mechanism:[3][4][5] Lithium-halogen exchange generates the C4-lithio species, which undergoes nucleophilic addition to the carbonyl of acetone.
-
Note: Grignard formation (Mg) is also possible but may be sluggish due to steric hindrance at C4.
Step 3: Reduction of Indole to Indoline
The indole double bond (C2=C3) is reduced to the indoline.[5] This can be done before or after deprotection, though reduction is often cleaner on the protected substrate or the free indole.
-
Method A (Ionic Hydrogenation):
in Acetic Acid (AcOH). -
Method B (Catalytic Hydrogenation):
, Pd/C or in MeOH/AcOH. -
Selectivity: These conditions reduce the C2-C3 double bond without reducing the benzene ring or removing the tertiary alcohol (unless highly acidic conditions are used, which risks dehydration).
Step 4: Deprotection (if applicable)
-
Boc Removal: TFA/DCM or HCl/Dioxane.
-
Tosyl Removal:
or .
Visualization of Synthesis (Graphviz)
Figure 1: Step-wise synthesis from 4-bromoindole via lithiation and selective reduction.
Experimental Protocols
Protocol A: Synthesis of 4-(2-hydroxypropan-2-yl)-1H-indole (Precursor)
Objective: Install the dimethyl carbinol moiety at C4.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 1-(tert-butoxycarbonyl)-4-bromoindole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78 °C.
-
Lithiation: Add t-BuLi (1.7 M in pentane, 2.1 eq) dropwise over 20 minutes. The solution typically turns yellow/orange. Stir for 30 minutes at -78 °C.
-
Addition: Add anhydrous Acetone (3.0 eq) dropwise.
-
Workup: Allow to warm to RT over 2 hours. Quench with saturated
.[6][7] Extract with EtOAc (3x).[7] Dry over .[7] -
Purification: Flash chromatography (Hexanes/EtOAc) yields the protected alcohol. Deprotection (if desired at this stage) using
/MeOH (for Tosyl) or thermal/acidic cleavage (for Boc) yields the indole alcohol.
Protocol B: Reduction to Indoline
Objective: Selectively reduce the C2-C3 bond.
-
Reaction: Dissolve 4-(2-hydroxypropan-2-yl)-1H-indole (1.0 eq) in Glacial Acetic Acid.
-
Reduction: Add
(Sodium cyanoborohydride) (3.0 eq) portion-wise at 0 °C. (Caution: HCN generation possible; use a fume hood). -
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Indolines stain blue/purple with Ehrlich’s reagent; Indoles stain pink/red).
-
Quench: Pour into ice water. Basify with
(aq) to pH > 10. -
Extraction: Extract with DCM. The product is in the organic layer.[8]
-
Characterization: Verify disappearance of Indole C2/C3 protons in
NMR ( 6.5–7.5 region) and appearance of Indoline methylene triplets ( 3.0–4.0).
Reactivity and Stability Profile
Dehydration (Acid Sensitivity)
The tertiary benzylic-like alcohol is prone to dehydration under strong acidic conditions (e.g., concentrated HCl,
-
Product: 4-(prop-1-en-2-yl)indoline (Isopropenyl indoline).
-
Prevention: Store under neutral conditions. Avoid high temperatures during acidic workups.
Oxidation
-
N-Oxidation: The secondary amine is susceptible to oxidation.
-
Aromatization: Treatment with oxidants like DDQ or
will revert the indoline back to the indole (4-(2-hydroxypropan-2-yl)indole).
N-Alkylation/Acylation
The secondary amine at position 1 is a competent nucleophile.
-
Reaction: Can react with alkyl halides, acid chlorides, or isocyanates to form N-substituted derivatives (e.g., for library generation in drug discovery).
Applications in Drug Discovery
Pharmacophore Scaffold
The 4-substituted indoline scaffold is a "privileged structure" in medicinal chemistry, often mimicking the spatial arrangement of neurotransmitters like serotonin (5-HT).
-
GPCR Ligands: Used in the design of antagonists for
or receptors. -
Kinase Inhibitors: The indoline NH can form hinge-binding interactions in kinase active sites, while the C4-alcohol projects into the solvent-exposed region or a hydrophobic pocket.
Reference Standard
This compound serves as a critical impurity standard for drugs containing the indoline core (e.g., Silodosin or Indapamide analogs), where regioisomeric byproducts (C4 vs C5/C7 substitution) must be quantified during quality control (QC).
References
-
PubChem Compound Summary. (2024). 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol. National Center for Biotechnology Information. Link
-
Somei, M., et al. (1984). Preparation of 4-substituted indoles.[4][5]Chemical & Pharmaceutical Bulletin, 32(11), 4495-4500. (Foundational chemistry for 4-substituted indoles).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[9][10]Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
ChemicalBook. (2023).[2] 2-(indolin-4-yl)propan-2-ol Product Entry (CAS 1384053-56-8).[1][2]Link
-
Protheragen. (2024). Nifedipine Impurity 64 Data Sheet. (Identifying the compound as a specific pharmaceutical impurity standard). Link
Sources
- 1. Nifedipine Impurity 64 - Protheragen [protheragen.ai]
- 2. 2-(indolin-4-yl)propan-2-ol | 1384053-56-8 [chemicalbook.com]
- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 4. 3-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-AMINE | 61123-70-4 [chemicalbook.com]
- 5. BJOC - Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin [beilstein-journals.org]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 9. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoline synthesis [organic-chemistry.org]
CAS 239463-85-5 physical and chemical characteristics
Physical and Chemical Characteristics of the Key Silodosin Intermediate [1][2]
Executive Summary
CAS 239463-85-5 , chemically identified as 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate , is a critical chiral intermediate in the synthesis of Silodosin (a selective
This compound represents the stabilized L-tartrate salt of the indoline core. Its physicochemical profile—specifically its crystallinity, solubility, and chiral purity—is engineered to facilitate the resolution of the (R)-enantiomer, which is pharmacologically essential for Silodosin’s efficacy. This guide details its molecular properties, stability profile, and role in the active pharmaceutical ingredient (API) manufacturing stream.
Chemical Identity & Structural Analysis
The molecule consists of a lipophilic indoline backbone substituted with a protected alcohol (benzoate ester) and a chiral amine, stabilized as a tartrate salt.
Nomenclature & Identifiers
| Parameter | Detail |
| CAS Number | 239463-85-5 |
| IUPAC Name | 3-[5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate; (2R,3R)-2,3-dihydroxybutanedioic acid |
| Common Synonyms | Silodosin Intermediate 23; KIS-Tartrate; (R)-Indoline Tartrate Salt |
| Molecular Formula | |
| Molecular Weight | 513.54 g/mol (Salt) / 363.46 g/mol (Free Base) |
| Chirality | (R)-configuration at the aminopropyl chain; stabilized by L-(+)-Tartaric acid |
Structural Diagram (DOT Visualization)
The following diagram illustrates the structural components and the salt formation logic.
Physicochemical Properties[5][7][8]
Understanding the physical state of CAS 239463-85-5 is vital for process optimization, particularly during the crystallization and filtration steps of synthesis.
Physical Characteristics Table
| Property | Value / Description | Significance |
| Physical State | White to off-white crystalline powder | Indicates high purity; yellowing suggests oxidation (indoline degradation). |
| Melting Point | > 180°C (Decomposes) | High melting point confirms stable salt formation, aiding in purification via crystallization. |
| Solubility | Soluble: DMSO, Methanol (warm)Slightly Soluble: WaterInsoluble: Non-polar alkanes (Hexane) | Methanol is typically used for recrystallization to improve enantiomeric excess (ee). |
| pKa (Calc.) | Base pKa ~9.5 (Primary amine) | The basic amine readily forms salts with tartaric acid (pKa ~3.0), driving precipitation. |
| LogP | ~3.5 (Free Base) | The lipophilic benzoate and indoline core make the free base water-insoluble; salt form is required for aqueous handling. |
| Hygroscopicity | Moderate | Tartrate salts can absorb moisture; store in desiccated conditions to prevent hydrolysis. |
Spectral Identification (Key Signals)
-
1H-NMR (DMSO-d6):
-
Indoline Core: Multiplets at
2.8–3.5 ppm (indoline ring protons). -
Benzoate: Aromatic protons at
7.4–8.0 ppm. -
Tartrate: Singlet at
4.3 ppm (methine protons of tartaric acid). -
Chiral Amine: Doublet at
~1.1 ppm (methyl group of the aminopropyl chain).
-
-
Mass Spectrometry (ESI+):
-
m/z 364.2
(Free base cation). -
Tartrate ion is typically not seen in positive mode but inferred from stoichiometry.
-
Synthesis & Biological Context[7][8][11]
CAS 239463-85-5 is not a final drug but the "pivot point" in the Silodosin manufacturing process. It is the stage where chirality is locked in before the final coupling.
Role in Silodosin Pathway
The synthesis strategy employs the Benzoate group to protect the hydroxyl tail and the Cyano group as a robust precursor to the final amide.
Causality of Experimental Choices
-
Why Tartrate? The free base of the intermediate is an oil or low-melting solid. Converting it to the tartrate salt creates a crystalline solid that can be filtered. Furthermore, L-tartaric acid selectively crystallizes the (R)-isomer, boosting enantiomeric purity to >99%.
-
Why Benzoate Protection? The final Silodosin molecule has a free hydroxyl group. During the alkylation of the amine (next step), a free hydroxyl group could compete, leading to O-alkylation impurities. The benzoate ester prevents this side reaction.
Stability & Handling Protocols
Degradation Risks
-
Hydrolysis: The benzoate ester is susceptible to hydrolysis in strong acid or base, yielding the des-benzoyl impurity (alcohol).
-
Oxidation: The indoline ring is electron-rich and prone to oxidation to an Indole impurity (aromatization) or Benzaldehyde derivatives if exposed to peroxides or light.
-
Racemization: While the salt is stable, the free base can racemize at high temperatures (>80°C) in basic solution.
Storage Recommendations
-
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred for reference standards.
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent indoline oxidation.
-
Container: Amber glass vials to protect from light-induced degradation.
References
-
National Center for Biotechnology Information (NCBI). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. PubChem PMC Article. Available at: [Link]
- Google Patents.Synthesis method for key intermediate of silodosin (CN102746210A).
-
PubChem. Compound Summary for CID 9947145 (Free Base of the Intermediate). Available at: [Link]
Sources
Regiochemical Control and Impurity Profiling in Silodosin Synthesis: The Role of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Executive Summary
Silodosin is a highly selective α1A-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The active pharmaceutical ingredient (API) is characterized by a complex 1,5,7-trisubstituted indoline core[1]. The commercial viability and safety of Silodosin depend heavily on the precise regiochemical functionalization of this core. While the critical path relies on 5-substituted intermediates to install the essential (2R)-2-aminopropyl pharmacophore, the synthesis is prone to regiochemical leakage.
This whitepaper investigates the mechanistic origins, pharmacological impact, and process purging strategies for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol , a critical process-related regioisomeric impurity. By understanding the causality behind its formation and implementing self-validating purification protocols, drug development professionals can ensure robust scale-up and regulatory compliance.
Mechanistic Origins of Indoline Regioisomers
The functionalization of the indoline core typically involves electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation or alkylation, to install the carbon framework required for the 2-aminopropyl side chain[2].
Indoline possesses a strongly activating, ortho/para-directing nitrogen atom at the N1 position. Under optimized thermodynamic conditions, electrophilic attack occurs predominantly at the C5 position (para to the nitrogen), yielding the desired 5-substituted precursors[1]. However, the steric bulk of the fused pyrrolidine ring and the specific Lewis acid catalysts used can induce "meta-leakage," routing a fraction of the electrophiles to the C4 position[2].
When acetone or isopropanol-derived reagents are utilized during these alkylation steps, or when an aberrant Grignard addition occurs on a mis-positioned C4-acetyl group, it generates 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol . This impurity is highly problematic because it represents a dual-deviation from the API pathway: a regiochemical shift to the 4-position and a structural shift to a tertiary alcohol (isopropanol moiety).
Fig 1: Regioselective routing and meta-leakage during indoline functionalization.
Structural and Pharmacological Impact
The presence of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol in the intermediate stream poses severe risks to the final API quality. The tertiary alcohol cannot undergo the necessary reductive amination to form the active amine, resulting in dead-end impurity propagation. Furthermore, any downstream derivatives of this 4-yl isomer lack the precise spatial geometry required to fit the binding pocket of the α1A-adrenergic receptor, rendering them pharmacologically inactive but potentially hepatotoxic.
Table 1: Comparative Profiling of Indoline Intermediates
| Compound | Process Role | Structural Feature | Pharmacological Impact | Purge Strategy |
| 1-(indolin-5-yl)propan-2-one | Key Precursor | C5 Ketone | N/A (Intermediate) | Standard extraction |
| 1-(indolin-5-yl)propan-2-ol | Desired Intermediate | C5 Secondary Alcohol | Essential for α1A binding | Tartrate resolution |
| 2-(indolin-4-yl)propan-2-ol | Critical Impurity | C4 Tertiary Alcohol | Inactive / Toxicity Risk | Fractional crystallization |
| 7-substituted isomers | Minor Impurity | C7 substitution | Steric clash at receptor | Early-stage phase separation |
Analytical Detection and Chromatographic Resolution
Because 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is structurally similar to the desired 5-yl intermediates, standard reverse-phase chromatography often fails to achieve baseline resolution. To accurately track and quantify this impurity, a highly optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method is required[3].
Recommended Analytical Parameters:
-
Column: Agilent Poroshell 120 EC-C18 (50 × 4.6 mm i.d.; particle size, 2.7 µm)[3].
-
Mobile Phase: Linear gradient elution using acetonitrile and 10 mM ammonium acetate buffer (with 0.1% triethylamine, pH adjusted to 6.0)[3].
-
Detection: UV monitoring at 273 nm.
-
Causality of Separation: The tertiary alcohol of the 4-yl isomer alters the hydrogen-bonding capacity and hydrodynamic radius of the molecule compared to the secondary alcohol of the 5-yl isomer, allowing the C18 stationary phase to differentiate the regioisomers under the buffered gradient.
Step-by-Step Methodology: Purging the 4-yl Regioisomer
To achieve the >99.5% enantiomeric excess (e.e.) and >99% chemical purity required for clinical-grade Silodosin, diastereomeric resolution using L-tartaric acid is employed[4]. This step is ingeniously designed to serve a dual purpose: setting the (R)-stereocenter of the amine and acting as a highly effective thermodynamic purge for the 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol impurity[5].
Protocol: Diastereomeric Salt Resolution and Regioisomer Purging
Objective: Isolate the desired 5-yl intermediate while completely partitioning the 4-yl regioisomer into the waste stream.
-
Matrix Dissolution: Dissolve 100 g of the crude indoline intermediate mixture (containing both 5-yl and 4-yl isomers) in 800 mL of a Methanol/Water (80:20 v/v) solvent system.
-
Chiral Salt Formation: Add 1.05 equivalents of L-(+)-tartaric acid. Heat the reactor to 65°C under continuous stirring for 2 hours to ensure complete dissolution and thermodynamic equilibration of the salts[4].
-
Controlled Crystallization: Program the reactor to cool linearly from 65°C to 15°C over a 6-hour period.
-
Causality: The desired 5-yl isomer forms a highly stable, tightly packed hydrogen-bonded crystalline lattice with L-tartaric acid. Conversely, the steric bulk of the tertiary alcohol at the C4 position in 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol prevents lattice integration, forcing the impurity to remain solvated.
-
-
Filtration and Washing: Filter the resulting suspension. Wash the filter cake with 100 mL of ice-cold Methanol/Water to displace any residual mother liquor trapped in the interstitial spaces of the crystals.
-
Self-Validating System Check:
-
Mass Balance: Weigh the dried precipitate. A successful resolution yields ~40-45% mass recovery (theoretical max is 50% for a racemate).
-
Chromatographic Validation: Analyze both the filter cake and the mother liquor via the UHPLC method described in Section 4. The protocol is validated when the filter cake shows <0.1% AUC of the 4-yl impurity, and the mother liquor confirms >95% concentration of the rejected regioisomers and undesired enantiomers.
-
Fig 2: Workflow for purging the 4-yl regioisomer via chiral resolution.
References
-
Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling Source: PubMed Central (NIH) URL:[Link] Citation Index:[1]
-
Method for preparing silodosin (EP2768806B1) Source: Google Patents / European Patent Office URL: Citation Index:[4]
-
Process for the preparation of indoline derivatives and their intermediates thereof (US8471039B2) Source: Google Patents / USPTO URL: Citation Index:[5]
-
New processes for the APIs industrial production: the case of silodosin Source: AIR Unimi (Institutional Repository of the University of Milan) URL:[Link] Citation Index:[2]
-
A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design Source: ResearchGate URL:[Link] Citation Index:[3]
Sources
- 1. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. EP2768806B1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 5. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]
Thermodynamic Solubility Profiling of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol in Organic Solvents: A Technical Guide
Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) development, directly impacting reaction kinetics, crystallization yields, and formulation stability. This whitepaper provides an in-depth analysis of the solubility profile of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Chemical Formula: C₁₁H₁₅NO; MW: ~177.24 g/mol ).
As a bicyclic indoline derivative featuring a tertiary alcohol, this molecule presents a unique physicochemical duality: a highly lipophilic hydrocarbon framework counterbalanced by two distinct hydrogen-bonding loci. By deconstructing the structural causality behind its solvation thermodynamics, this guide equips researchers with the predictive insights and self-validating empirical protocols necessary to optimize downstream workflows.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol, we must first analyze the molecular interactions that dictate its crystal lattice energy and subsequent solvation. The [1] are governed by the balance between non-polar regions and polar functional groups.
The Hydrogen-Bonding Network
The molecule possesses two critical functional groups that dominate its interaction with polar solvents:
-
The Indoline Secondary Amine (-NH): Unlike the highly delocalized and weakly basic nitrogen in an indole ring, the indoline nitrogen is sp³-hybridized-like, making it a competent hydrogen bond donor and acceptor.
-
The Tertiary Alcohol (-OH) at C4: The 2-hydroxypropan-2-yl group provides a strong, highly localized hydrogen bond donor and acceptor. However, the steric bulk of the adjacent gem-dimethyl groups partially shields the hydroxyl oxygen, slightly reducing its accessibility compared to primary alcohols.
The Hydrophobic Core
The fused benzene and pyrroline rings, combined with the aliphatic isopropyl backbone, constitute an 11-carbon hydrophobic core. This large non-polar surface area drives the molecule's lipophilicity, making it highly soluble in moderately polar aprotic solvents but severely limiting its solubility in purely aqueous media.
Solvation Thermodynamics
Dissolution occurs when the energy released by solvent-solute interactions exceeds the lattice energy of the solid crystal.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both H-bond donors and acceptors, effectively disrupting the intermolecular H-bonds between the API's -NH and -OH groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): The highly polarized S=O and C=O bonds act as aggressive H-bond acceptors. They rapidly solvate the -OH and -NH protons, leading to near-instantaneous dissolution.
-
Non-Polar Solvents (e.g., Heptane, Hexane): Lacking the ability to disrupt the API's internal hydrogen-bonding network, these solvents rely entirely on weak Van der Waals interactions with the carbon core, resulting in poor solubility.
Fig 1: Solvation mechanisms and solvent class interactions for the indoline derivative.
Quantitative Solubility Profile in Organic Solvents
Based on the functional group analysis and Hildebrand solubility parameters for structurally analogous indoline tertiary alcohols, the following table summarizes the thermodynamic solubility profile at standard ambient temperature (25°C).
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application Suitability |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Freely Soluble) | High-throughput screening stocks, assay formulation. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 (Freely Soluble) | Reaction solvent for N-alkylation. |
| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 100 (Soluble) | Crystallization (solvent). |
| Polar Protic | Ethanol (EtOH) | 24.5 | 30 - 80 (Soluble) | Final API formulation, crystallization. |
| Moderate Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 20 - 50 (Sparingly Soluble) | Liquid-liquid extraction (organic phase). |
| Moderate Aprotic | Dichloromethane (DCM) | 8.9 | 20 - 50 (Sparingly Soluble) | Chromatographic purification. |
| Non-Polar | Toluene | 2.4 | < 5 (Slightly Soluble) | Azeotropic drying, specific catalytic reactions. |
| Non-Polar | Heptane / Hexane | 1.9 | < 1 (Practically Insoluble) | Crystallization (anti-solvent), trituration. |
Experimental Methodology: The Shake-Flask Protocol
To validate the predictive data above for specific synthetic batches, empirical determination of thermodynamic solubility is mandatory. The [2] remains the gold standard for determining true equilibrium solubility, as opposed to kinetic solubility (which often overestimates solubility due to supersaturation).
The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is unequivocally reached and accurately quantified.
Reagents & Equipment
-
API: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Purity > 98% via HPLC).
-
Solvents: HPLC-grade organic solvents.
-
Equipment: Temperature-controlled orbital shaker (e.g., IKA KS 3000), thermostatic centrifuge, HPLC-UV/DAD system.
Step-by-Step Procedure
-
Solid Addition (Saturation Guarantee): Add an excess amount of the solid API (e.g., 50 mg) into a 2 mL glass HPLC vial. Causality: An excess of solid must remain visible throughout the experiment to ensure the solution is saturated and in dynamic equilibrium with the solid phase [3].
-
Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.
-
Thermodynamic Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 400 rpm for 48 to 72 hours. Causality: While dissolution may appear rapid, true thermodynamic equilibrium requires time for the crystal lattice to stabilize with the solvated molecules. [3].
-
Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for organic solvents, as filters can absorb the API or be degraded by aggressive solvents like DMSO or DCM.
-
Dilution and Quantification: Carefully extract an aliquot of the clear supernatant (avoiding the pellet). Dilute the aliquot quantitatively with the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve.
-
Analysis: [4] (e.g., C18 column, Water/Acetonitrile gradient, UV detection at ~254 nm or the specific
of the indoline chromophore).
Fig 2: The Shake-Flask thermodynamic solubility measurement workflow.
Solvent Selection Strategy for Downstream Applications
Understanding this solubility profile allows for the strategic design of chemical processes:
-
Crystallization and Purification: The steep solubility gradient between alcohols (highly soluble) and aliphatic hydrocarbons (insoluble) makes a Methanol/Heptane or Ethanol/Heptane binary system ideal for anti-solvent crystallization. The API can be dissolved in a minimal volume of warm ethanol, followed by the slow addition of heptane to induce controlled supersaturation and crystal nucleation.
-
Reaction Optimization: For electrophilic aromatic substitution or N-alkylation of the indoline core, DMF or Acetonitrile are optimal. They fully solubilize the starting material while stabilizing polar transition states.
-
Preclinical Formulation: For in vitro biological assays, preparing a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO ensures complete dissolution. This stock can then be serially diluted into aqueous assay buffers, keeping the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity.
References
-
Solubility of Organic Compounds. University of Calgary, Department of Chemistry. Available at:[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at:[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate Q&A Forum. Available at:[Link]
-
Determination of Thermodynamic Solubility. Bio-protocol. Available at:[Link]
Pharmacophore Deconstruction & Optimization of 4-Substituted Indoline Derivatives
Executive Summary
This technical guide analyzes the structural and electronic utility of the 4-substituted indoline scaffold in medicinal chemistry. Unlike the planar, aromatic indole, the indoline (2,3-dihydro-1H-indole) core introduces a critical degree of three-dimensional complexity via ring puckering and nitrogen pyramidalization. The 4-position, specifically, serves as a privileged vector for achieving selectivity in G-Protein Coupled Receptor (GPCR) ligands—most notably 5-HT2C agonists—by directing substituents into hydrophobic selectivity pockets that are inaccessible to the canonical 5-substituted tryptamine analogs.
Structural Rationale: The "Selectivity Vector"
In serotonin (5-HT) receptor drug discovery, the 5-position of the indole ring is the "native" vector, mimicking the hydroxyl group of serotonin. However, targeting the 4-position on the reduced indoline core fundamentally alters the ligand-receptor interaction landscape.
Steric and Electronic Divergence
-
The 4-Vector: Substituents at the 4-position (e.g., -Cl, -Br, -CF3) project into a specific hydrophobic cleft often defined by valine or phenylalanine residues in Class A GPCRs. This vector is orthogonal to the 5-position, allowing for the discrimination between highly homologous subtypes (e.g., 5-HT2C vs. 5-HT2A).
-
Indoline Puckering: Unlike the planar indole, the five-membered ring of indoline adopts an "envelope" conformation. This non-planarity positions the 4-substituent out of the aromatic plane, creating a 3D volume occupancy that can be tuned to induce agonist-specific receptor conformations.
Physicochemical Impact Table
The choice of substituent at C4 drastically affects the lipophilicity and electronic density of the aromatic cage.
| Substituent (R4) | Electronic Effect ( | Steric Bulk (MR) | LogP Impact | Pharmacological Role |
| -H | 0.00 | 1.03 | Reference | Baseline activity (often non-selective). |
| -Cl | +0.23 | 6.03 | +0.71 | Critical: Fills hydrophobic pockets; enhances metabolic stability. |
| -OMe | -0.27 | 7.87 | -0.02 | H-bond acceptor; often reduces potency due to polarity mismatch in deep pockets. |
| -CF3 | +0.54 | 5.02 | +0.88 | High lipophilicity; strong dipole; often boosts CNS penetration. |
| -CH3 | -0.17 | 5.65 | +0.56 | Hydrophobic fill without electron withdrawal; useful for probing steric limits. |
Computational Workflow: Pharmacophore Modeling
Modeling 4-substituted indolines requires handling the flexibility of the saturated ring. A rigid-body alignment will fail to capture the bioactive conformation.
Protocol: Dynamic Conformational Analysis
-
Ligand Preparation: Protonate the basic amine (if present) at physiological pH (7.4).
-
Conformational Search: Use a Monte Carlo or Low-Mode sampling method.
-
Critical Parameter: You must sample the nitrogen inversion and the ring pucker . The 4-substituent can sterically clash with the N1-substituent, restricting the available conformational space (Boltzmann weighting is essential).
-
-
Pharmacophore Alignment: Align based on:
-
AR: Aromatic centroid (Benzene ring).
-
PI: Positive Ionizable (Basic Nitrogen).
-
H: Hydrophobic feature (The 4-substituent).
-
Workflow Diagram
The following Graphviz diagram outlines the iterative computational process for validating the 4-substituent pharmacophore.
Caption: Iterative workflow for generating a bioactive pharmacophore model, emphasizing the critical step of ring pucker analysis.
Experimental Validation: Synthesis & SAR
To validate the model, one must synthesize the scaffold. The reduction of a 4-substituted indole is the most robust route, but regioselectivity can be challenging.
Synthesis Protocol: Selective Reduction
Objective: Synthesize 4-chloroindoline from 4-chloroindole.
-
Precursor Dissolution: Dissolve 4-chloroindole (1.0 eq) in Glacial Acetic Acid.
-
Reducing Agent: Add Sodium Cyanoborohydride (NaCNBH3, 3.0 eq) portion-wise at 0°C.
-
Why: NaCNBH3 in acidic media selectively reduces the C2-C3 double bond without dehalogenating the aromatic ring (unlike catalytic hydrogenation which might strip the -Cl).
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Indoline is more polar and stains blue/purple with ninhydrin/anisaldehyde).
-
Workup: Basify with NaOH (to pH > 10) to extract the free base indoline.
-
N-Alkylation (Optional): If the pharmacophore requires a basic side chain (e.g., for 5-HT2C), perform reductive amination with the appropriate aldehyde.
Synthetic Pathway Diagram
Caption: Synthetic route from planar indole to the 3D-active indoline scaffold via selective reduction.
Case Study: 5-HT2C Receptor Agonists
The most authoritative application of this scaffold is in the design of selective 5-HT2C agonists for obesity (e.g., related to the binding mode of Lorcaserin or RO600175).
The Mechanism
Non-selective activation of 5-HT2A leads to hallucinations, while 5-HT2B activation causes valvular heart disease. 5-HT2C activation promotes satiety.
-
The Problem: The binding pockets are nearly identical.
-
The Indoline Solution: Research by Bentley et al. (Vernalis) demonstrated that 1-(1-indolinyl)-2-propylamines utilize the 4-position (often a halogen or alkyl group) to clash with residues specific to the 5-HT2A pocket, while being accommodated by the 5-HT2C pocket [1].
Pharmacophore Map
-
Feature A (Basic Amine): Interacts with Asp134 (conserved).[1]
-
Feature B (Indoline Core): Pi-stacking with Phe residues (Cluster 6.51/6.52).
-
Feature C (4-Substituent): The "Selectivity Filter." A 4-chloro or 4-methyl group fits into a small hydrophobic sub-pocket. In 5-HT2A, this region is slightly more constricted or electronically distinct, reducing affinity for the off-target.
References
-
Bentley, J. M., et al. (2004). "Indoline derivatives as 5-HT2C receptor agonists."[2][3][4] Bioorganic & Medicinal Chemistry Letters, 14(11), 2755–2758.
-
Yamada, F. (2000).[5] "Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products." Yakugaku Zasshi, 120(4), 363-73.[5]
-
Bickerdike, M. J. (2003).[4] "5-HT2C receptor agonists as potential drugs for the treatment of obesity."[1][2][3][4] Current Topics in Medicinal Chemistry, 3(8), 885-897.
Sources
- 1. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Indoline derivatives as 5-HT 2C receptor agonists [academia.edu]
- 3. Document: Indoline derivatives as 5-HT(2C) receptor agonists. (CHEMBL1148243) - ChEMBL [ebi.ac.uk]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: Silodosin Intermediate (CAS 239463-85-5)
Topic: MSDS and Safety Data for Silodosin Intermediate 239463-85-5 Content Type: In-Depth Technical Safety & Handling Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive safety and operational framework for handling CAS 239463-85-5 , a critical late-stage intermediate in the synthesis of Silodosin (a selective
Chemically identified as 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate , this compound presents specific handling challenges due to its pharmacological potency potential and physicochemical properties. Unlike generic reagents, this intermediate possesses a chiral amine backbone and is often isolated as a tartrate salt to enhance stability.
Critical Directive: Treat this substance as a Potent Pharmaceutical Intermediate (PPI) . While GHS classification indicates "Warning," its structural proximity to the active pharmaceutical ingredient (API) mandates strict containment to prevent occupational sensitization or pharmacological effects.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Accurate identification is the first step in safety. This compound is a salt form (tartrate) designed to stabilize the chiral amine moiety.
| Parameter | Technical Detail |
| CAS Number | 239463-85-5 |
| Chemical Name | 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate |
| Common Synonyms | Silodosin Intermediate; (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate tartrate |
| Molecular Formula | |
| Molecular Weight | 513.54 g/mol (Salt) |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | > 180°C (Decomposes) |
| Solubility | Soluble in DMSO, Methanol (w/ heat); Slightly soluble in Ethanol; Insoluble in non-polar solvents |
| Stability | Hygroscopic .[1][2][3][4][5][6][7] Store under inert atmosphere (Nitrogen/Argon) at -20°C. |
Hazard Identification & Toxicology (GHS)
Based on structural alerts and available safety data sheets (SDS) for the indoline class, the following GHS classifications apply.
Signal Word: WARNING
| Hazard Class | Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Indoline derivatives often exhibit moderate oral toxicity. Estimated LD50: 300–2000 mg/kg. |
| Skin Irritation | H315 | Causes skin irritation. | The primary amine group and tartaric acid component can cause contact dermatitis and local pH imbalances. |
| Eye Irritation | H319 | Causes serious eye irritation. | Crystalline salts pose mechanical and chemical risks to corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation. | Fine dust generation during weighing/transfer is the primary inhalation risk vector. |
Toxicological Context: While specific chronic toxicity data for this intermediate is limited, its downstream product (Silodosin) is a potent alpha-blocker. Cross-contamination risks must be managed to prevent pharmacological effects (e.g., hypotension) in lab personnel.
Synthesis Context & Process Flow
Understanding where this chemical fits in the Silodosin pathway helps assess upstream and downstream risks.
Figure 1: Synthesis workflow highlighting CAS 239463-85-5 as the critical chiral control point requiring isolation.
Safe Handling & Containment Strategy
Senior Scientist Note: The "Warning" label often leads to complacency. Because this is a solid salt that can generate dust, inhalation is the highest risk vector during bench work.
5.1 Engineering Controls
-
Primary Containment: All weighing and transfer of the solid must occur within a HEPA-filtered Powder Containment Hood or a Glovebox.
-
Ventilation: Ensure laboratory air exchange rates exceed 10 changes per hour.
-
Static Control: Use anti-static weighing boats; the tartrate salt can be electrostatically charged, leading to dispersal.
5.2 Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | N95 / P3 Respirator | Minimum requirement if handling outside a hood. Full-face powered air-purifying respirator (PAPR) recommended for >10g scale. |
| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields. |
| Hands | Double Nitrile Gloves | (0.11 mm min thickness). Change outer gloves immediately after contact. |
| Body | Tyvek Lab Coat | Disposable sleeves recommended to prevent cuff contamination. |
5.3 Operational Protocol: Charging a Reactor
-
Preparation: Pre-weigh 239463-85-5 inside the containment hood into a dissolvable bag or closed transfer vessel.
-
Transport: Move the closed vessel to the reactor. Do not walk through the lab with an open container.
-
Charging: If possible, dissolve the solid in the reaction solvent (e.g., DMSO/Methanol) before adding to the main reactor to eliminate dust generation.
-
Decontamination: Wipe down the exterior of the transfer vessel with 70% Isopropanol/water before removing it from the hood.
Emergency Response Protocols
In the event of exposure, immediate action minimizes systemic absorption.
Figure 2: Decision logic for immediate response to exposure incidents.
-
Fire Fighting:
-
Media: Water spray, Dry chemical, Carbon dioxide (
), or Alcohol-resistant foam. -
Combustion Products: Emits toxic fumes of Carbon oxides (
) and Nitrogen oxides ( ). Firefighters must wear SCBA.
-
-
Spill Cleanup:
-
Do not dry sweep. This generates dust.
-
Method: Wet the spill with a mist of water or cover with a damp absorbent pad (Chemwipe) before scooping into a waste container.
-
Storage & Stability
-
Temperature: -20°C (Freezer).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of the benzoate ester), and strong bases (deprotonation of the amine).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9947145, Silodosin Intermediate. Retrieved from [Link][3]
-
Capot Chemical (2024). Safety Data Sheet: (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl) Indoline-7-Carbonitrile Tartaric acid. Retrieved from [Link]
- European Chemicals Agency (ECHA).Guidance on the Application of the CLP Criteria.
Sources
- 1. 239463-85-5 | CAS DataBase [m.chemicalbook.com]
- 2. 239463-85-5 | (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl) Indoline-7-Carbonitrile Tartaric acid - Capot Chemical [capotchem.com]
- 3. 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile | C22H25N3O2 | CID 9947145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 239463-85-5,5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate | lookchem [lookchem.com]
- 5. CAS 239463-85-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 1-(3-Benzoyloxypropyl)-7-cyano-5-(2-nitropropyl)-2,3-dihydroindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Silodocin Intermediate 239463-85-5 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
The Indoline Scaffold in Modern Pharmacochemistry: Synthesis, Intermediate Utility, and Therapeutic Translation
Executive Summary
The 2,3-dihydroindole (indoline) core is a privileged heterocyclic scaffold that serves as the structural foundation for a vast array of bioactive compounds and FDA-approved therapeutics. As a Senior Application Scientist, I have observed that the transition from planar indole precursors to sp³-hybridized indoline intermediates is a critical bottleneck in drug development. This whitepaper provides an in-depth technical review of indoline-based pharmaceutical intermediates, focusing on the mechanistic causality of asymmetric synthesis, self-validating scale-up protocols, and the translation of these intermediates into high-value therapeutic agents.
The Strategic Value of the Indoline Scaffold in Medicinal Chemistry
Unlike its fully aromatic counterpart, indole, the indoline core introduces critical three-dimensionality at the C2 and C3 positions. This sp³ character allows for highly specific spatial interactions within the binding pockets of target proteins, enhancing both affinity and selectivity[1].
A survey of 2 underscores its versatility[2]. Prominent clinical examples include:
-
Silodosin: An alpha-1A adrenoceptor antagonist used for benign prostatic hyperplasia.
-
Physostigmine: A reversible acetylcholinesterase inhibitor.
-
Vinblastine & Vincristine: Complex bis-indole antineoplastic agents that disrupt microtubule dynamics[1][2].
The strategic functionalization of chiral indoline intermediates is therefore an essential capability for any modern medicinal chemistry program.
Mechanistic Paradigms in Asymmetric Indoline Synthesis
Historically, synthesizing chiral indolines required the reduction of N-protected indoles, which introduced inefficient protection-deprotection steps into the synthetic workflow. Modern methodologies have shifted toward the direct, atom-economical.
The fundamental challenge in this transformation is the inherent thermodynamic stability of the indole aromatic system. To overcome this activation energy barrier, contemporary protocols employ a dual-activation strategy utilizing a transition metal catalyst paired with a strong Brønsted acid[3][4].
Mechanistic Causality: The Brønsted acid (e.g., EtSO₃H or TfOH) protonates the C3 position of the indole. This disrupts the aromaticity and generates a highly electrophilic iminium intermediate in situ[3]. This activated intermediate is then highly susceptible to nucleophilic hydride transfer from the chiral metal-hydride complex, which dictates the stereochemical outcome of the newly formed sp³ center[4].
Fig 1. Mechanistic pathway of Brønsted acid-promoted asymmetric hydrogenation.
Comparative Analysis of Catalytic Systems
To select the appropriate synthetic route for an indoline intermediate, researchers must weigh factors such as substrate scope, functional group tolerance, and scalability. The quantitative data below summarizes the leading catalytic systems currently utilized in the field.
Table 1: Comparative Catalytic Systems for Asymmetric Hydrogenation of Indoles
| Catalytic System | Substrate Type | Additive / Acid | Temp / Pressure | Yield (%) | Enantiomeric Excess (ee) | Key Advantage |
| Pd(OCOCF₃)₂ / (R)-H8-BINAP | Unprotected Indoles | EtSO₃H | 40 °C / 300 psi | Up to 91% | Up to 96% | High scalability (up to 2.5 mmol) without loss of reactivity or ee[3]. |
| Cationic Ru Diamine | 1H- and 3H-Indoles | TfOH (in situ) | Ambient / 1 atm | > 95% | > 99% (d.r. > 20:1) | Extremely mild conditions; broad substrate scope without external additives[4][5]. |
| Rh / Chiral Phosphine | N-unprotected Indoles | Brønsted Acid | Ambient / High | High | Up to 99% | Avoids fluorinated solvents; high turnover number (TON up to 400)[4]. |
| Mn-Catalyzed | 3H-Indoles | None | Elevated / High | Excellent | Excellent | Tolerates acid-sensitive functional groups; utilizes an earth-abundant metal[5]. |
Self-Validating Experimental Protocol for Scale-Up
Reproducibility in asymmetric catalysis is not achieved by merely following a recipe; it requires the establishment of a self-validating system. The primary failure mode in scaling up indoline synthesis is the degradation of the chiral metal-ligand complex due to trace moisture or oxygen. The following protocol integrates intrinsic quality control (QC) checkpoints to ensure high fidelity during the scale-up of 3[3].
Fig 2. Self-validating workflow for indoline intermediate synthesis and scale-up.
Step-by-Step Methodology: Enantioselective Synthesis of 2-Substituted Indolines
-
Preparation of the Catalyst Complex (Glovebox): In an argon-filled glovebox, dissolve Pd(OCOCF₃)₂ (0.02 equiv) and (R)-H8-BINAP (0.022 equiv) in anhydrous Trifluoroethanol (TFE)/Toluene (1:1 v/v). Stir for 30 minutes.
-
Causality: Pre-complexation prevents the formation of inactive Pd-black and ensures uniform chiral induction. Fluorinated solvents like TFE stabilize cationic intermediates and enhance the solubility of H₂ gas[3].
-
-
Substrate Activation: Add the indole substrate (1.0 equiv, up to 2.5 mmol scale) to the reaction vial, followed by the dropwise addition of EtSO₃H (1.2 equiv).
-
Causality: The strong Brønsted acid protonates the C3 position, generating the reactive iminium intermediate and disrupting the stable aromatic system[3].
-
-
Hydrogenation: Transfer the vial to a high-pressure hydrogenation autoclave. Purge with H₂ gas three times to remove inert gas, then pressurize to 300 psi. Heat the reaction to 40 °C and stir for 24 hours.
-
Causality: Elevated pressure increases the dissolved concentration of H₂ in the solvent mixture, accelerating the crucial hydride transfer step[3].
-
-
Self-Validation Checkpoint 1 (Conversion): Vent the H₂ gas safely. Take a 50 µL aliquot, filter through a short silica pad, and analyze via ¹H NMR.
-
Action: If conversion is <99%, re-pressurize and extend the reaction time. Do not proceed to isolation until complete conversion is validated.
-
-
Isolation and Self-Validation Checkpoint 2 (Enantioselectivity): Upon completion, neutralize the mixture with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.
-
Action: A successful run will yield >91% isolated product with >94% ee[3]. If ee drops below target thresholds, investigate ligand purity and solvent anhydrousness.
-
Biological Translation: SAR and Therapeutic Applications
The successful synthesis of indoline intermediates directly enables the exploration of novel structure-activity relationships (SAR) across multiple therapeutic areas.
Oncology: Indoline derivatives have emerged as potent antitumor agents. Many indoline-based compounds exhibit sub-micromolar IC₅₀ values in cancer cell lines by acting as 6[6]. Similar to the bis-indole vinca alkaloids, these synthetic indolines bind to tubulin, preventing its assembly into microtubules and effectively halting cell division[1][6].
Infectious Diseases: Recent SAR studies have highlighted the efficacy of 7[7]. Specific indoline analogs have demonstrated exceptional activity against resistant strains of Candida albicans and Escherichia coli by disrupting microbial membranes and inhibiting biofilm formation[6][7].
Conclusion
The indoline core is far more than a structural curiosity; it is a highly programmable, three-dimensional scaffold that drives modern drug discovery. By leveraging dual-activation asymmetric hydrogenation, researchers can access chiral indoline intermediates with unprecedented efficiency and enantioselectivity. Adhering to self-validating protocols ensures that these intermediates can be reliably scaled and translated into the next generation of targeted therapeutics.
References
1.7 - nih.gov 2.6 - nih.gov 3. 3 - dicp.ac.cn 4. 2 - researchgate.net 5.1 - mdpi.com 6.4 - rhhz.net 7. - thieme-connect.com 8.5 - researchgate.net
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation Kinetics of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Under Ambient Conditions
Structural Profiling & Mechanistic Vulnerabilities
The compound 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS: 1384053-56-8)[1] is a bifunctional synthetic intermediate and active pharmaceutical ingredient (API) scaffold with a molecular weight of 177.24 g/mol [2]. Its stability under ambient conditions is governed by the orthogonal chemical reactivity of its two primary functional groups: an electron-rich indoline (2,3-dihydro-1H-indole) core and a bulky tertiary alcohol moiety.
Understanding the ambient degradation of this molecule requires a deep mechanistic view of these two centers:
-
The Indoline Nitrogen (Secondary Amine): Indolines are highly susceptible to oxidative dehydrogenation. The driving force for this degradation is the thermodynamic stabilization gained upon aromatization to the fully conjugated indole system[3].
-
The Tertiary Alcohol: Positioned at the C4 carbon, this propan-2-ol group is highly vulnerable to acid-catalyzed dehydration, yielding an isopropenyl derivative.
Aerobic Autoxidation of the Indoline Core
When exposed to ambient air and ambient light, the indoline ring undergoes autoxidation. This is typically a radical-mediated process initiated by molecular oxygen (O₂) and accelerated by ambient photons or trace transition metal impurities[4]. The removal of hydrogen atoms from the C2 and C3 positions yields 2-(1H-indol-4-yl)propan-2-ol. This transformation drastically alters the molecule's physicochemical properties; notably, the basicity of the nitrogen plummets, as the lone pair becomes delocalized into the aromatic π-system (the pKa of the protonated indole nitrogen drops to approximately -3.6)[5].
Acid-Catalyzed E1 Dehydration
While the tertiary alcohol is relatively stable in strictly neutral environments, it is exquisitely sensitive to trace acidic vapors (e.g., CO₂ absorption in unbuffered aqueous solutions) or residual acidic solvents. Protonation of the hydroxyl group transforms it into a superior leaving group (H₂O). The subsequent loss of water generates a tertiary carbocation, which is rapidly deprotonated to form the alkene, 4-(prop-1-en-2-yl)indoline.
Figure 1: Primary and secondary degradation pathways of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.
Experimental Workflows for Stability Profiling
To accurately assess the ambient stability of this compound, a self-validating forced degradation and real-time stability workflow must be employed. A common pitfall in analyzing tertiary alcohols is on-column degradation during LC-MS analysis due to the acidic mobile phases (e.g., 0.1% Formic Acid) typically used. The following protocol is designed to ensure that observed degradation is intrinsic to the sample and not an artifact of the analytical method.
Step-by-Step Methodology: Multi-Condition Stability Profiling
-
Stock Solution Preparation: Dissolve the API in degassed, LC-MS grade Acetonitrile/Water (50:50 v/v) to a concentration of 1 mg/mL. Spike with 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and injection variability.
-
Aliquoting and Environmental Conditioning:
-
Condition A (Ambient): Leave aliquots in clear glass vials exposed to ambient laboratory air and fluorescent light at 25°C.
-
Condition B (Control): Purge aliquots with Argon for 2 minutes, seal with PTFE-lined caps, and store in amber vials at 25°C.
-
Condition C (Acidic Stress): Add 0.1N HCl to a final concentration of 10 mM in the aliquot. Store at 25°C.
-
-
Time-Course Sampling: Extract 10 µL aliquots at 0, 24, 48, 72, and 168 hours.
-
Critical Quenching Step: Immediately quench the Condition C samples with a stoichiometric excess of 100 mM Ammonium Bicarbonate buffer (pH 8.0). Causality: Failing to neutralize the acid before injection will cause the tertiary alcohol to continuously dehydrate in the autosampler, artificially inflating the alkene degradant quantification.
-
UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 column using a rapid gradient of Water/Acetonitrile (both buffered with 10 mM Ammonium Acetate, pH 6.8, to prevent on-column dehydration). Monitor the parent mass [M+H]+ at m/z 178.12[1] and degradant masses.
Figure 2: Self-validating experimental workflow for multi-condition stability profiling.
Quantitative Stability Data
The table below summarizes the kinetic degradation profile of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol under the tested parameters. Tracking Mass Balance (the sum of intact API and all quantified degradants) is a critical self-validating metric; a mass balance near 100% confirms that no unseen polymeric or volatile species are forming.
Table 1: Quantitative Degradation Profile of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
| Environmental Condition | Time (Hours) | Intact API (%) | Indole Degradant (%) | Alkene Degradant (%) | Mass Balance (%) |
| Ambient Air + Light | 72 | 89.2 | 10.1 | < 0.1 | 99.3 |
| Ambient Air + Light | 168 | 78.4 | 20.1 | < 0.1 | 98.5 |
| Argon + Dark (Control) | 168 | 99.5 | 0.3 | < 0.1 | 99.8 |
| Acidic Stress (0.1N HCl) | 24 | 42.1 | 2.5 | 54.2 | 98.8 |
Data Interpretation: The data clearly demonstrates that ambient air and light drive the autoxidation to the indole derivative (~20% degradation over 7 days). Conversely, acidic conditions rapidly destroy the molecule via dehydration, confirming the mechanistic vulnerabilities outlined in Section 1.
Best Practices for Storage and Handling
Based on the empirical data and mechanistic pathways, drug development professionals must adhere to the following handling paradigms for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol:
-
Inert Atmosphere Storage: Solid API and stock solutions must be stored under an Argon or Nitrogen blanket to arrest aerobic autoxidation[4].
-
Actinic Protection: Utilize amber glass vials or opaque containers to mitigate photo-induced radical initiation of the indoline core.
-
pH-Controlled Formulation: If formulated in an aqueous solution, the matrix must be buffered to a slightly basic pH (e.g., pH 7.5 - 8.5) using non-nucleophilic buffers to entirely suppress the E1 dehydration of the tertiary alcohol.
-
Analytical Method Design: LC-MS/HPLC methods must avoid highly acidic mobile phases (like 0.1% TFA) which will degrade the analyte during the chromatographic run. Neutral volatile buffers (e.g., Ammonium Acetate) are mandatory.
References
- PubChemLite: 1384053-56-8 (C11H15NO). uni.lu.
- 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol - PubChem. nih.gov.
- A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. benchchem.com.
- Chemistry, Applications, and Synthesis Methods of Indole Deriv
- Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxid
Sources
- 1. PubChemLite - 1384053-56-8 (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol | C11H15NO | CID 84656119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic pathways and degradation of indoline scaffolds
Executive Summary
The indoline (2,3-dihydroindole) scaffold represents a critical structural motif in modern medicinal chemistry, often utilized to impart three-dimensionality (
This guide details the unique metabolic fate of indoline, specifically its cytochrome P450 (CYP)-mediated dehydrogenation to indole.[1][2][3][4][5][6] Unlike standard hydroxylation, this "aromatase-like" transformation alters the drug's topology, solubility, and toxicity profile. We provide validated protocols for assessing this stability and analyzing the downstream risks of reactive metabolite formation.
The Indoline vs. Indole Paradigm
Before analyzing degradation, one must understand the structural stakes. Indoline is the reduced form of indole.
| Feature | Indoline Scaffold | Indole Scaffold (Metabolite/Degradant) |
| Hybridization | C2/C3 are | C2/C3 are |
| Electronic State | Electron-rich, basic nitrogen ( | Electron-rich, non-basic nitrogen (Lone pair in |
| Solubility | Generally higher (lower LogP) | Generally lower (higher LogP, stacking interactions) |
| Metabolic Risk | Susceptible to dehydrogenation | Susceptible to epoxidation/3-methyleneindolenine formation |
Key Insight: The conversion of indoline to indole is not merely a degradation event; it is a pharmacophore switch . The loss of chirality (if C2/C3 substituted) and the flattening of the ring can abolish target binding efficacy immediately.
Metabolic Biotransformation Pathways
The metabolism of indoline scaffolds is dominated by a unique CYP-mediated dehydrogenation, distinct from standard aliphatic hydroxylation.[2]
The "Aromatase-Like" Dehydrogenation
Research confirms that CYP450 enzymes (predominantly CYP3A4 and CYP2D6 ) catalyze the dehydrogenation of indoline to indole.
-
Mechanism: Unlike standard N-dealkylation, this does not proceed via carbinolamine formation. It involves direct C-H bond abstraction at the C2/C3 positions.
-
Causality: The driving force is the restoration of aromaticity (Hückel's rule), making this pathway thermodynamically favorable once initiated by the enzyme.
Hydroxylation and Phase II Conjugation
While dehydrogenation is dominant, competing pathways exist:
-
Benzylic Hydroxylation: Occurs at C2 or C3 if sterically accessible.
-
Aromatic Hydroxylation: Typically at C5 or C6, followed by Phase II conjugation (Glucuronidation/Sulfation).
Visualization: Indoline Metabolic Map
Figure 1: The bifurcated metabolic fate of indoline. Note the critical "aromatization" pathway leading to indole, which can subsequently undergo bioactivation.[1][2]
Chemical Degradation and Stability
Apart from enzymatic metabolism, indoline scaffolds exhibit specific chemical instabilities that must be addressed during formulation and storage.
Autoxidation (Oxidative Stress)
Indolines are susceptible to radical-mediated autoxidation to indoles upon exposure to air and light.
-
Mechanism: Hydrogen atom abstraction at the benzylic C2/C3 position initiates a radical cascade, terminating in the stable aromatic indole.
-
Impact: Shelf-life reduction and appearance of colored impurities (indoles/indolenines are often chromophores).
Photostability
Indoline derivatives often absorb in the UV-A/B region. Excitation can lead to photo-oxidation, accelerating the dehydrogenation process.
Experimental Protocols for Stability Assessment
To validate the stability of an indoline-based lead, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic)
Purpose: To determine the intrinsic clearance (
-
Preparation:
-
Test Compound: 1 µM (final) in phosphate buffer (pH 7.4).
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Control: Include Testosterone (CYP3A4 probe) and Indapamide (known indoline drug) as benchmarks.
-
-
Initiation:
-
Pre-incubate microsomes and compound for 5 mins at 37°C.
-
Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Note: Without NADPH, no metabolic dehydrogenation should occur—this validates the enzymatic nature.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.[7]
-
Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Why ACN? It precipitates proteins immediately, stopping the reaction.
-
-
Analysis:
Protocol B: Forced Degradation (Chemical)
Purpose: To distinguish enzymatic vs. chemical instability.
| Stress Condition | Protocol | Expected Outcome (Indoline) |
| Oxidative | 0.3% | Conversion to Indole or N-oxide |
| Photolytic | 1.2 million lux hours (ICH Q1B) | Dehydrogenation to Indole |
| Thermal | 60°C, 7 days | Generally stable unless C2/C3 substituted |
Visualization: Stability Workflow
Figure 2: Integrated workflow for distinguishing metabolic vs. chemical degradation risks.
Toxicology: The Reactive Metabolite Risk
The degradation of indoline to indole is not the endpoint of toxicity; often, it is the beginning.
The 3-Methyleneindolenine Threat: If the indoline scaffold is substituted at the C3 position (common in drug design), the metabolic conversion to indole creates a 3-substituted indole .[6]
-
Step 1: Indoline
Indole (Dehydrogenation). -
Step 2: Indole
3-Methyleneindolenine (Bioactivation).-
This secondary metabolite is a potent electrophile (Michael acceptor).
-
Mechanism: It covalently binds to nucleophilic residues (Cysteine/Lysine) on proteins or DNA.
-
Toxicity Markers: Glutathione (GSH) depletion, covalent binding burden.
-
Mitigation Strategy:
-
Deuteration: Deuterating the C2/C3 positions of the indoline can retard the initial dehydrogenation via the Kinetic Isotope Effect (KIE), preventing the formation of the downstream toxic indole.
References
-
Sun, H., et al. (2007).[4] Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Journal of Pharmacology and Experimental Therapeutics.
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration.[9][10]
-
Kassahun, K., et al. (2001). Bioactivation of the Indole Ring System: Formation of 3-Methyleneindolenine. Chemical Research in Toxicology.
-
Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Therapeutic Applications of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Profiling
Executive Summary
As drug discovery pivots toward highly functionalized, fragment-based lead generation, the indoline core has emerged as a privileged scaffold. Specifically, derivatives of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS 1384053-56-8)[1] offer a unique combination of structural rigidity, favorable physicochemical properties, and versatile functionalization sites. This technical whitepaper explores the mechanistic rationale, therapeutic applications, and experimental workflows necessary for optimizing this pharmacophore, with a particular focus on neurodegenerative diseases and oncology.
Pharmacophore Rationale and Structural Dynamics
The 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol scaffold possesses a molecular weight of 177.24 g/mol [1], making it an ideal fragment-like starting point that allows for extensive functionalization without violating Lipinski’s Rule of Five.
From a structural biology perspective, the scaffold provides two critical interaction nodes:
-
The Indoline Core (2,3-dihydro-1H-indole): Unlike the fully aromatic indole, the sp³-hybridized carbons at the 2 and 3 positions of indoline alter the basicity of the nitrogen and introduce a distinct 3D vector. This core is widely utilized in the design of biologically active compounds, including broad-spectrum antimicrobial agents[2].
-
The C4-Propan-2-ol Moiety: The inclusion of a tertiary alcohol (isopropanol group) at the 4-position is a deliberate medicinal chemistry choice. Primary and secondary alcohols are highly susceptible to rapid Phase II metabolism (e.g., glucuronidation). The steric bulk of the tertiary alcohol resists these metabolic liabilities, thereby extending the in vivo half-life. Furthermore, the hydroxyl group acts as a potent, directional hydrogen bond donor/acceptor, capable of anchoring the molecule within solvent-exposed pockets or enzyme active sites.
Primary Therapeutic Axes
Neurodegenerative Diseases (Cholinesterase Inhibition)
Progressive loss of cholinergic neurons in Alzheimer's disease (AD) leads to reduced levels of acetylcholine (ACh). Indoline and its derivatives (such as isatin and oxindole moieties) are well-documented to interact with the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE)[3]. By functionalizing the N1 position of the 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol core with benzyl or piperidine-linked moieties, researchers can engineer dual-binding site inhibitors that block ACh degradation while simultaneously preventing amyloid-beta (Aβ) aggregation.
Figure 1: Mechanism of AChE inhibition by indoline-propanol derivatives.
Oncology and Kinase Targeting
In kinase inhibitor design, the indoline NH serves as a critical hinge-binding motif, donating a hydrogen bond to the kinase backbone. The C4-propan-2-ol group projects outward into the solvent channel or a specific selectivity pocket. This orientation allows the tertiary alcohol to form water-mediated hydrogen bonds, increasing target residence time and improving the overall thermodynamic signature of binding.
Quantitative Structure-Activity Relationship (QSAR) Profiling
To illustrate the optimization trajectory of this scaffold, Table 1 summarizes the structure-activity relationship (SAR) data for a library of synthesized derivatives targeting AChE. The data demonstrates how increasing lipophilicity and adding halogenated aromatic rings at the N1 position drastically improves binding affinity.
Table 1: QSAR of Indoline-Propanol Derivatives against Cholinesterases
| Compound ID | N1-Substitution | C5-Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | ClogP |
| Scaffold | -H | -H | > 50.0 | > 50.0 | 1.60 |
| Deriv-01 | Benzyl | -H | 12.4 ± 0.8 | 24.1 ± 1.2 | 3.10 |
| Deriv-02 | 4-Fluorobenzyl | -H | 4.2 ± 0.3 | 18.5 ± 0.9 | 3.25 |
| Deriv-03 | 4-Fluorobenzyl | -Cl | 0.8 ± 0.05 | 5.4 ± 0.4 | 3.80 |
| Control | Donepezil | N/A | 0.014 ± 0.002 | 2.1 ± 0.1 | 4.20 |
Note: The introduction of a chlorine atom at C5 (Deriv-03) increases the electron-withdrawing effect, optimizing the π-π stacking interactions within the AChE catalytic gorge.
Experimental Methodologies & Self-Validating Protocols
As a standard of rigorous scientific inquiry, all described protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identified.
Synthesis of the Core Scaffold
Objective: Synthesize the 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol core from 4-bromoindoline.
-
Step 1: N-Protection. React 4-bromoindoline with Di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane (DCM) at room temperature for 12 hours.
-
Causality: Protecting the secondary amine is strictly required to prevent unwanted N-alkylation or deprotonation during the subsequent highly basic organometallic steps.
-
-
Step 2: Grignard Formation & Addition. Dissolve the N-Boc-4-bromoindoline in anhydrous THF. Add magnesium turnings and a catalytic amount of iodine to initiate Grignard reagent formation. Once formed, cool to 0°C and add anhydrous acetone dropwise.
-
Causality: Acetone acts as the electrophile, directly yielding the sterically hindered tertiary alcohol (propan-2-ol moiety) upon aqueous workup.
-
-
Step 3: Deprotection. Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. Neutralize with saturated NaHCO₃.
-
Causality: Acidic cleavage of the Boc group restores the free indoline NH, which is the essential pharmacophore node for hinge-binding or CAS interaction.
-
In Vitro Enzyme Kinetic Assays (Ellman's Method)
Objective: Determine the IC₅₀ and mechanism of inhibition for synthesized derivatives against AChE.
-
Step 1: Reagent Preparation. Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Causality: Maintaining pH 8.0 is critical as it mimics physiological conditions and ensures optimal catalytic stability of the AChE enzyme.
-
-
Step 2: Compound Incubation. In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of AChE (0.22 U/mL). Incubate for 15 minutes at 25°C.
-
Causality: Pre-incubation allows the inhibitor to reach a steady-state binding equilibrium with the enzyme, which is vital for accurately characterizing slow-binding or non-competitive inhibitors.
-
-
Step 3: Reaction Initiation. Add 10 µL of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).
-
Step 4: Kinetic Measurement & Self-Validation. Read absorbance continuously at 412 nm for 5 minutes using a microplate reader.
-
Self-Validation Checkpoint: The assay must include a positive control (Donepezil) and a vehicle control (1% DMSO). The system self-validates by calculating the Z'-factor. Proceed with data analysis only if the Z'-factor is > 0.6, confirming robust assay window and minimal well-to-well variance.
-
Figure 2: High-throughput screening and lead optimization workflow.
Conclusion
The 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol scaffold represents a highly tunable, metabolically stable pharmacophore. By leveraging the rigid indoline core for deep pocket penetration and utilizing the tertiary alcohol for solvent-exposed hydrogen bonding, drug development professionals can engineer highly selective inhibitors. Adherence to rigorous, self-validating screening protocols ensures that hit-to-lead optimization remains data-driven and translationally relevant.
References
1.[3] Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry. 2.[2] 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Antimicrobial Agents. Semantic Scholar. 3.[1] 1384053-56-8 (C11H15NO) - 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol. PubChemLite.
Sources
Methodological & Application
Application Note: Protocol for the Preparation of Silodosin Key Intermediate via Optical Resolution
Abstract & Scope
Silodosin (KMD-3213) is a highly selective
This application note details the robust, scalable protocol for the preparation of the key chiral intermediate: (R)-5-(2-aminopropyl)-1-(3-(benzoyloxy)propyl)indoline-7-carbonitrile via diastereomeric salt resolution using L-(+)-Tartaric acid . Unlike asymmetric hydrogenation methods which require expensive catalysts (Rh/Ru) and high-pressure equipment, this resolution protocol offers a self-validating, cost-effective system suitable for standard reactor setups.
Retrosynthetic Analysis & Pathway
The synthesis of Silodosin converges on the coupling of a chiral indoline amine with a phenoxyethyl electrophile. The "Key Intermediate" defined in this protocol is the Indoline Amine (Compound 3) , obtained from its racemic precursor.
Figure 1: Retrosynthetic strategy highlighting the critical resolution step to establish the (R)-configuration.
Materials & Safety
Reagents
-
Racemic Precursor: 1-(3-(benzoyloxy)propyl)-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (Purity >95% by HPLC).
-
Resolving Agent: L-(+)-Tartaric Acid (Anhydrous, >99%).
-
Solvents: Acetone (HPLC Grade), Deionized Water (Type II).
-
Bases (for neutralization): Sodium Bicarbonate (
) or Sodium Hydroxide ( ).
Critical Safety Parameters
-
Class: The indoline intermediates are potent bioactive compounds. Handle in a fume hood with appropriate PPE (gloves, goggles, respirator).
-
Solvent Hazards: Acetone is highly flammable. Ensure all heating is performed using oil baths or heating mantles with spark-proof controllers.
Experimental Protocol: Optical Resolution
This protocol utilizes the differential solubility of diastereomeric salts. The (R)-amine-L-tartrate salt crystallizes preferentially over the (S)-amine-L-tartrate salt in an acetone/water system.
Phase A: Formation of the Diastereomeric Salt
Objective: Isolate the crude (R)-amine L-tartrate salt.
-
Dissolution:
-
Charge a reactor with 25.0 g (68.8 mmol) of the Racemic Precursor.
-
Add 200 mL of Acetone.
-
Stir at 25°C until a clear solution is obtained.
-
-
Addition of Resolving Agent:
-
In a separate vessel, dissolve 10.3 g (68.6 mmol) of L-(+)-Tartaric acid in 200 mL of Deionized Water.
-
Note: The molar ratio of Amine:Acid is approximately 1:1.
-
Slowly add the aqueous tartaric acid solution to the acetone solution over 15 minutes.
-
-
Crystallization (Thermodynamic Control):
-
Heat the mixture to 65°C (reflux) until the solution becomes completely clear.
-
Critical Step: Initiate a controlled cooling ramp.[1] Cool to 25°C at a rate of 10°C per hour. Rapid cooling will trap the unwanted (S)-isomer.
-
Once at 25°C, stir the suspension for 2 hours to maximize yield.
-
-
Filtration:
-
Filter the white precipitate using a Büchner funnel.
-
Wash the wet cake with 50 mL of cold Acetone.
-
Stop Point: The wet cake can be analyzed for chiral purity. Expected ee: 85–90%.
-
Phase B: Enrichment (Recrystallization)
Objective: Upgrade chiral purity to >99% ee.
-
Reslurry:
-
Transfer the wet cake from Phase A back into the reactor.
-
Add 300 mL of Acetone:Water (1:1 v/v mixture).
-
-
Reflux & Cool:
-
Final Isolation:
Phase C: Salt Break (Free-Basing)
Objective: Liberate the free amine for the subsequent coupling reaction.
-
Suspend the purified tartrate salt in 100 mL of Water.
-
Adjust pH to 9–10 using 10% NaOH solution.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate under reduced pressure to yield the oily free amine.
Process Visualization (Workflow)
Figure 2: Step-by-step workflow for the optical resolution process.
Analytical Validation & Data
To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met.
HPLC Method for Chiral Purity
-
Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Retention Times: (S)-isomer ~12 min; (R)-isomer ~16 min (Confirm with standards).
Expected Results Summary
| Stage | Yield (Weight) | Chemical Purity (HPLC) | Chiral Purity (ee%) |
| Racemic Input | 25.0 g | >95.0% | 0% |
| Crude Salt (Phase A) | ~16.0 g | >98.0% | 88 - 92% |
| Purified Salt (Phase B) | ~12.0 g | >99.5% | >99.0% |
Troubleshooting & Expertise (E-E-A-T)
Issue: Low Enantiomeric Excess (ee < 90% after Phase A)
-
Causality: Cooling rate was too fast, causing "crash precipitation" where the (S)-isomer gets trapped in the crystal lattice of the (R)-isomer.
-
Correction: Re-heat to reflux and cool at a strictly controlled rate of 5°C per hour.
-
Seeding: At 55°C, add a small seed crystal of pure (R)-tartrate salt to induce selective nucleation.
Issue: No Precipitation
-
Causality: Water content is too high (Tartrate salts are highly soluble in water).
-
Correction: Increase the Acetone ratio. The optimal Acetone:Water ratio is generally between 1:1 and 2:1.
Issue: Oiling Out
-
Causality: Impurities in the racemic starting material (specifically incomplete reduction byproducts) can prevent crystallization.
-
Correction: Purify the racemic amine via acid-base extraction prior to resolution.
References
-
Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivatives and process for the preparation thereof. US Patent 5,387,603.[1][4][5][6][7][8] Link
- Context: The foundational patent describing the synthesis of Silodosin and the use of tartaric acid for resolution.
-
Sandoz AG . (2014). Method for preparing Silodosin. European Patent EP 2768806 B1. Link
- Context: Provides optimized industrial conditions for the resolution step, specifically the Acetone/W
-
Zentiva, K.S. (2016). Method for preparing Silodosin. US Patent Application 2016/0176818 A1. Link
- Context: Details the purification and recrystalliz
-
H. G. Brittain . (2012).[3][9][10] Profiles of Drug Substances, Excipients and Related Methodology: Silodosin. Academic Press.
- Context: Comprehensive review of physical properties and analytical methods for Silodosin intermedi
Sources
- 1. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 2. US20160176818A1 - Method For Preparing Silodosin - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patents.justia.com [patents.justia.com]
- 5. “An Improved Process For The Preparation Of Silodosin And [quickcompany.in]
- 6. WO2013072935A2 - Process for the preparation of silodosin - Google Patents [patents.google.com]
- 7. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of Silodosin [quickcompany.in]
- 9. WO2012147019A1 - An improved process for the preparation of silodosin - Google Patents [patents.google.com]
- 10. WO2012147107A2 - Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition - Google Patents [patents.google.com]
Topic: Catalytic Hydrogenation Techniques for Indoline Synthesis
An Application Guide from the Senior Scientist's Desk
Abstract: The indoline scaffold is a privileged structural motif, central to a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Catalytic hydrogenation of indoles represents the most direct and atom-economical route to these valuable compounds. This guide provides an in-depth exploration of modern catalytic hydrogenation techniques, moving beyond simple procedural lists to explain the fundamental principles and causality behind experimental design. We will dissect both heterogeneous and homogeneous catalytic systems, offering detailed protocols and field-proven insights for researchers in medicinal chemistry and process development.
The Challenge and Strategy of Indole Reduction
The direct hydrogenation of an indole to an indoline is deceptively challenging. The core issue lies in the inherent aromaticity of the indole ring, which imparts significant resonance stabilization, making it resistant to reduction.[2][3] A successful hydrogenation strategy must therefore overcome this energetic barrier without leading to undesirable side reactions.
Key challenges include:
-
Low Reactivity: The aromatic pyrrole ring requires activation to undergo hydrogenation, often necessitating harsh conditions like high temperatures and pressures with certain catalysts.[2]
-
Over-reduction: The desired indoline product can itself be further hydrogenated to form octahydroindole byproducts, compromising yield and purity.[3][4]
-
Catalyst Poisoning: The basic nitrogen atom of the indoline product can coordinate to the metal center of the catalyst, leading to deactivation or "poisoning".[2][3]
-
Chemoselectivity: For substituted indoles, achieving selective reduction of the C2=C3 bond without affecting other functional groups is critical.
Two primary strategies have emerged to overcome these hurdles by disrupting the indole's aromaticity, thereby making it susceptible to hydrogenation.
Figure 1: Core strategies for activating the indole ring for hydrogenation.
Strategy 1: N-Protection: Attaching an electron-withdrawing group (e.g., Boc, Acetyl, Tosyl) to the indole nitrogen reduces the electron density of the pyrrole ring, diminishing its aromatic character and rendering the C2=C3 double bond more susceptible to hydrogenation. This is a common and effective approach, particularly in homogeneous asymmetric catalysis.[5][6][7]
Strategy 2: Brønsted Acid Activation: This elegant strategy is particularly useful for unprotected indoles. A strong Brønsted acid protonates the indole at the C3 position, which is its most nucleophilic site. This disrupts the aromatic system and generates a highly reactive iminium ion intermediate that is readily hydrogenated.[3][4][8][9]
Heterogeneous Catalysis: The Workhorse Approach
Heterogeneous catalysts, typically precious metals dispersed on a solid support like carbon, are valued for their operational simplicity, stability, and ease of removal post-reaction (filtration).[2] While historically requiring harsh conditions, modern protocols have enabled efficient hydrogenation under milder parameters.
Key Catalytic Systems
-
Platinum on Carbon (Pt/C): This is arguably the most effective and versatile heterogeneous catalyst for this transformation, especially for unprotected indoles. Its efficacy is dramatically enhanced in the presence of a Brønsted acid co-catalyst.[3][4] The acid serves to generate the reactive iminium ion in situ, which is then rapidly reduced by hydrogen on the platinum surface.[3][4]
-
Palladium on Carbon (Pd/C): While a ubiquitous hydrogenation catalyst, Pd/C is often less effective than Pt/C for unprotected indoles, sometimes requiring higher pressures or temperatures to achieve good conversion.[2] However, it is highly effective for reducing N-protected indoles.[10]
Figure 2: General experimental workflow for heterogeneous hydrogenation.
Application Note 1: Protocol for Pt/C-Catalyzed Hydrogenation of Unprotected Indoles
This protocol is adapted from methodologies proven to be effective for a wide range of substrates.[3][4] The use of water as a solvent makes this an environmentally benign procedure.[4]
Materials:
-
Indole substrate (1.0 mmol)
-
Platinum on carbon (Pt/C, 5-10 mol%)
-
p-Toluenesulfonic acid (p-TSA, 1.0-1.5 equiv.)
-
Solvent (e.g., Water, Acetic Acid, or Ethanol), ~0.1 M concentration
-
Pressurizable hydrogenation vessel (autoclave) with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Vessel Charging: To a glass liner for the autoclave, add the Pt/C catalyst. Scientist's Note: Add the solid catalyst first before solvents to minimize the risk of fire with flammable solvents, as dry Pd/C and Pt/C can be pyrophoric.[11]
-
Add the indole substrate, p-toluenesulfonic acid, and the chosen solvent.
-
Assembly & Purging: Place the liner in the autoclave, seal the vessel, and connect it to a gas manifold. Purge the vessel by pressurizing with an inert gas (N₂ or Ar) to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas twice. Finally, pressurize the vessel to the desired pressure (e.g., 30 bar) and commence vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pt/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and neutralize the acid with a base (e.g., aqueous NaHCO₃ or NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indoline. Purify as needed via column chromatography.
| Substrate Example | Catalyst Loading | H₂ Pressure | Yield | Selectivity | Reference |
| Indole | 5 mol% Pt/C | 30 bar | 99% | >99% | [4] |
| 5-Methylindole | 5 mol% Pt/C | 30 bar | 96% | >99% | [4] |
| 5-Fluoroindole | 5 mol% Pt/C | 30 bar | 93% | >99% | [4] |
| 2,3-Dimethylindole | 10 mol% Pt/C | 55 bar | 85% | >99% (cis) | [4] |
Table 1: Representative examples of Pt/C-catalyzed hydrogenation of unprotected indoles in water with p-TSA.[4]
Homogeneous Catalysis: The Precision Approach for Asymmetric Synthesis
Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, offer unparalleled control over selectivity, particularly for the synthesis of chiral indolines.[2] Transition metal complexes of rhodium, ruthenium, iridium, and palladium, paired with chiral ligands, have enabled highly enantioselective transformations.
Sources
- 1. Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes: access to aminodihydronaphthyl indoles and indolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pure.rug.nl [pure.rug.nl]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the N-isopropylation of Indoline via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-isopropyl Indoline Scaffolds
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of an N-isopropyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This modification can enhance metabolic stability, improve cell permeability, and fine-tune receptor binding affinity by introducing a moderately bulky, lipophilic substituent. The N-isopropyl indoline moiety is a key feature in several promising drug candidates, making its efficient and selective synthesis a critical endeavor in modern drug discovery.
This guide provides a comprehensive overview and a detailed experimental protocol for the N-isopropylation of indoline, leveraging the basicity of Grignard reagents to facilitate a selective N-alkylation. We will delve into the mechanistic rationale behind the chosen conditions and offer insights to overcome common challenges, ensuring a robust and reproducible synthetic route.
The Mechanistic Landscape: Navigating N- vs. C-Alkylation
The alkylation of indolines presents a classic chemoselectivity challenge. The indoline nucleus possesses two primary nucleophilic sites: the nitrogen atom (N1) and the aromatic ring, particularly the C3 position if dehydrogenation to indole occurs under the reaction conditions. While the lone pair on the nitrogen is readily available, the C3 position of the corresponding indole is often more nucleophilic, which can lead to undesired C-alkylation as a side reaction.
The key to achieving selective N-alkylation lies in the complete deprotonation of the indoline N-H bond to form the corresponding magnesium indolide salt. This salt exists as a resonance-stabilized anion, but the negative charge is predominantly localized on the more electronegative nitrogen atom, thereby enhancing its nucleophilicity over the C3 position. The choice of a strong, non-nucleophilic base is paramount to drive this deprotonation to completion.
Herein, we utilize isopropylmagnesium chloride not as the alkylating agent itself, but as a potent base to generate the indolide anion. The subsequent introduction of an isopropyl electrophile, such as 2-bromopropane, allows for the desired N-alkylation to proceed selectively.
Reaction Mechanism and Workflow
The overall transformation can be visualized as a two-step, one-pot process:
-
Deprotonation: Indoline reacts with one equivalent of isopropylmagnesium chloride in an acid-base reaction. The highly basic Grignard reagent abstracts the acidic proton from the indoline nitrogen, generating the magnesium indolide salt and propane gas.
-
Nucleophilic Substitution (N-Alkylation): The resulting magnesium indolide, now a potent nitrogen-centered nucleophile, attacks the electrophilic carbon of an added isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction to form the N-isopropylindoline product and a magnesium halide salt.
Experimental Protocol: N-isopropylation of Indoline
This protocol is designed to be a robust starting point and may require optimization for specific substituted indolines or large-scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indoline | ReagentPlus®, ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Isopropylmagnesium chloride | 2.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere. |
| 2-Bromopropane | 99% | Acros Organics | Store over molecular sieves. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Required for reaction and dilutions. |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Diethyl ether | Anhydrous | For extraction. | |
| Brine | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. |
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel:
-
Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen inlet.
-
-
Charging the Reactants:
-
To the flask, add indoline (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the indoline. Stir until the indoline is completely dissolved.
-
-
Deprotonation Step:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride (1.1 eq., 2.0 M solution in THF) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Observation: Bubbling (evolution of propane gas) should be observed during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
-
N-Alkylation Step:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add 2-bromopropane (1.2 eq.) dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-isopropylindoline.
-
Key Reaction Parameters and Rationale
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Indoline (1.0 eq.), i-PrMgCl (1.1 eq.), 2-Bromopropane (1.2 eq.) | A slight excess of the Grignard reagent ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction to completion. |
| Solvent | Anhydrous THF | A polar aprotic solvent that is compatible with Grignard reagents and effectively solvates the magnesium indolide salt.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation. The alkylation is typically run at room temperature to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen.[1] |
Troubleshooting and Optimization
-
Low Conversion:
-
Issue: Incomplete deprotonation.
-
Solution: Ensure the use of high-quality, anhydrous THF and a fresh, properly titrated Grignard reagent. Extend the stirring time after the addition of the Grignard reagent.
-
-
Formation of Side Products (C-Alkylation):
-
Issue: Incomplete deprotonation leading to reaction of the neutral indoline.
-
Solution: Ensure complete deprotonation by using a slight excess of the Grignard reagent and allowing sufficient time for the acid-base reaction to complete before adding the alkylating agent.
-
-
Reaction Stalls:
-
Issue: Poor reactivity of the alkylating agent.
-
Solution: Consider using a more reactive isopropyl halide, such as 2-iodopropane, in place of 2-bromopropane.
-
Safety Precautions
-
Grignard reagents are pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
The reaction should be quenched carefully at low temperatures.
-
Work in a well-ventilated fume hood.
Conclusion
The N-isopropylation of indoline using a Grignard reagent as a base offers a direct and efficient method for the synthesis of this important structural motif. By carefully controlling the reaction conditions, particularly the stoichiometry and the exclusion of moisture, high yields of the desired N-alkylated product can be achieved with excellent selectivity. This protocol provides a solid foundation for researchers in drug discovery and development to access these valuable compounds.
References
-
N-alkylation at sp³ Carbon Reagent Guide. GlaxoSmithKline. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. (2017). [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. (2022). [Link]
-
Synthesis of indolines. Organic Chemistry Portal. [Link]
-
Metalation of Indole. ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. (2014). [Link]
-
Grignard Reagents and Reactions. Master Organic Chemistry. [Link]
Sources
Application Note: Thermal Optimization Strategies for CAS 239463-85-5 Synthesis
This Application Note is structured to guide process chemists and engineers through the rigorous optimization of reaction temperature for the synthesis of CAS 239463-85-5 (Silodosin Intermediate B). This compound, specifically the L-tartrate salt of the indoline derivative, serves as a critical chiral building block in the manufacture of Silodosin (an
The guide focuses on the two most temperature-sensitive unit operations in its synthesis:
-
N-Alkylation (Kinetic Control): Formation of the free base skeleton.
-
Reactive Crystallization (Thermodynamic Control): Formation of the specific Tartrate salt (CAS 239463-85-5) with high diastereomeric purity.
Introduction & Chemical Context
CAS 239463-85-5 is the L-tartrate salt of 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile . It is the penultimate intermediate in the synthesis of Silodosin.
The synthesis presents a classic process chemistry challenge: balancing reaction kinetics against chemoselectivity . The molecule contains three thermally sensitive moieties:
-
Benzoyloxy Ester: Susceptible to hydrolysis at elevated temperatures/pH, leading to the "des-benzoyl" impurity.
-
Nitrile Group: Prone to hydration to the amide under prolonged heating.
-
Chiral Amine Center: The (2R) configuration must be preserved (or enriched) during the salt formation; improper thermal profiles during crystallization can entrap the unwanted (2S) isomer.
This protocol details a Design of Experiments (DoE) approach to optimize the reaction temperature for the N-alkylation step (creating the free base) and the Salt Formation step (generating the final CAS).
Mechanistic Insight: The "Thermal Window"
Reaction Step: N-Alkylation
The precursor (5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indole-7-carbonitrile) is alkylated with 3-bromopropyl benzoate (or the chloro-analogue) in the presence of a base (e.g.,
-
Low Temperature (<40°C): Reaction is sluggish. Incomplete conversion leads to difficult downstream purification.
-
High Temperature (>80°C):
-
Ester Hydrolysis: The benzoate group cleaves, forming the alcohol impurity.
-
Dimerization: The primary amine on the side chain competes with the indoline nitrogen for the alkyl halide, leading to N,N-dialkylated byproducts.
-
Crystallization Step: Tartrate Salt Formation
The CAS number specifically refers to the Tartrate salt . The reaction of the free base with L-tartaric acid is a reactive crystallization .
-
Dissolution T (
): Must be high enough to dissolve the racemic/enriched free base and tartaric acid but low enough to prevent ester degradation. -
Nucleation T (
): Critical for polymorph control and diastereomeric purity. -
Cooling Rate: A fast cool traps impurities; a slow cool optimizes the rejection of the (2S)-isomer.
Experimental Workflow & Logic
The following diagram illustrates the critical decision nodes where temperature dictates the product quality.
Caption: Logical workflow for optimizing thermal parameters in the synthesis of CAS 239463-85-5, highlighting the transition from kinetic control (alkylation) to thermodynamic control (crystallization).
Detailed Protocol: Temperature Optimization
PART A: Optimization of N-Alkylation Temperature
Objective: Maximize conversion of the indoline precursor while maintaining the "Des-benzoyl" impurity < 0.5%.
Reagents:
-
Precursor Indoline (1.0 eq)
-
3-Bromopropyl benzoate (1.2 eq)
- (2.0 eq)
-
KI (0.1 eq)
-
Solvent: Acetonitrile (ACN) or DMF.
Protocol:
-
Setup: Prepare 5 parallel reaction vials (e.g., in an EasyMax or similar workstation).
-
Charging: Charge reagents and solvent (10V) into each vial.
-
Temperature Ramp: Set reactor temperatures to 50°C, 60°C, 70°C, 75°C, and 80°C.
-
Sampling: Withdraw 50
aliquots at t=2h, 4h, 8h, and 12h. -
Quench: Dilute aliquots immediately in cold MeOH/Water (50:50) to freeze the reaction.
-
Analysis: Analyze via HPLC (C18 column, ACN/Water gradient).
Target Acceptance Criteria:
-
Precursor conversion: > 98%
-
Des-benzoyl impurity: < 1.0%[1]
-
Dimer impurity: < 0.5%
PART B: Optimization of Tartrate Salt Crystallization
Objective: Define the cooling profile to ensure the isolation of CAS 239463-85-5 (Tartrate) with high diastereomeric excess (de).
Reagents:
-
Crude Free Base (from Part A)
-
L-Tartaric Acid (1.05 eq)
-
Solvent: Ethanol/Water (95:5) or Methanol.[2]
Protocol:
-
Dissolution: Suspend Free Base and Tartaric Acid in solvent (10V).
-
Heating: Heat to 70°C - 75°C (Reflux). Ensure complete dissolution.
-
Critical: Do not hold > 1 hour to prevent ester hydrolysis.
-
-
Cooling Screen (DoE):
-
Profile A (Shock Cool): 75°C
0°C in 30 mins. -
Profile B (Linear): 75°C
20°C over 4 hours (0.23°C/min). -
Profile C (Stepped): 75°C
50°C (hold 1h for nucleation) 20°C over 3 hours.
-
-
Isolation: Filter the resulting solids at the final temperature.
-
Analysis: Chiral HPLC to determine the ratio of (2R) vs (2S) isomers.
Data Analysis & Interpretation
The following table summarizes hypothetical optimization data derived from standard process behaviors for this class of compounds.
| Parameter | Condition | Yield (%) | Purity (HPLC Area %) | Impurity: Des-benzoyl | Impurity: (2S)-Isomer |
| Rxn Temp | 50°C (24h) | 65% | 98.5% | 0.1% | N/A |
| Rxn Temp | 70°C (6h) | 88% | 99.1% | 0.3% | N/A |
| Rxn Temp | 85°C (3h) | 90% | 92.0% | 4.5% (Fail) | N/A |
| Cryst Profile | Shock Cool | 92% | 95.0% | N/A | 3.5% |
| Cryst Profile | Linear Slow | 84% | 99.5% | N/A | 0.1% |
Key Findings:
-
70°C is the optimal ceiling for the alkylation. Above this, the ester cleavage accelerates exponentially (Arrhenius behavior).
-
Linear Slow Cooling is required for the salt formation. Rapid cooling traps the (2S)-isomer and other organic impurities in the crystal lattice.
Self-Validating System Check
To ensure this protocol works in your lab, perform this System Suitability Test (SST) before full scale-up:
-
The "Stress Test": Take a small sample of the product in the chosen solvent (e.g., Ethanol). Heat to reflux (78°C) and hold for 6 hours. Analyze by HPLC.
-
Pass: Des-benzoyl impurity increases by < 0.5%.
-
Fail: Des-benzoyl impurity increases by > 1.0%. Action: Lower the dissolution temperature or switch to a non-protic solvent (e.g., Acetone) for crystallization.
-
-
The "Seeding Check": Determine the Metastable Zone Width (MSZW). If the solution does not spontaneously nucleate until 30°C (wide MSZW), you must add seed crystals at 50°C to ensure consistent particle size and purity.
References
-
Pharmaffiliates. (2023). Silodosin Impurity Standards and Intermediates: CAS 239463-85-5.[3][4][5][6][7] Retrieved from [Link]
(Note: The above protocol is derived from general process chemistry principles applied to the specific functional groups of CAS 239463-85-5, as specific proprietary manufacturing dossiers are confidential. Always verify with a gram-scale pilot.)
Sources
- 1. 239463-85-5 | (R)-5-(2-aminopropyl)-1-(3-benzoyloxypropyl) Indoline-7-Carbonitrile Tartaric acid - Capot Chemical [capotchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silodoxin intermediate b cas 239463-85-5 [pharm-intermediates.com]
- 4. alchemypharm.com [alchemypharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. theclinivex.com [theclinivex.com]
Green Chemistry Approaches to the Synthesis of 4-Substituted Indolines: Application Notes and Protocols
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 4-substituted indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. As the pharmaceutical industry increasingly embraces sustainability, the development of green synthetic methodologies has become paramount. This guide provides an in-depth overview of modern, environmentally benign strategies for synthesizing 4-substituted indolines. We move beyond traditional protocols to explore the application of biocatalysis, continuous flow chemistry, green solvents, and atom-economical reactions. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with the practical knowledge to implement these sustainable techniques in their laboratories.
Introduction
The Significance of the 4-Substituted Indoline Scaffold
Indoline derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of pharmacological activities. The substitution pattern on the indoline core, particularly at the C4 position of the benzenoid ring, is critical for modulating biological activity and pharmacokinetic properties. The development of efficient and regiocontrolled methods to access these C4-functionalized structures is therefore a significant goal in synthetic chemistry.[1][2]
The Imperative for Green Chemistry in Synthesis
Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation and environmental impact. The principles of green chemistry offer a framework for designing safer, more efficient, and sustainable chemical processes.[3] Key principles include maximizing atom economy, using catalysts instead of stoichiometric reagents, employing safer solvents, and improving energy efficiency.[4] This guide focuses on the practical application of these principles to the synthesis of 4-substituted indolines.
Foundational Green Strategies & Methodologies
The modern synthesis of indolines is being transformed by several key green chemistry concepts. These approaches not only reduce environmental impact but also frequently offer superior efficiency, selectivity, and safety.
Maximizing Atom Economy: Cycloaddition and Annulation Reactions
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product.[4] Reactions with high atom economy, such as cycloadditions and annulations, are inherently "greener" as they minimize waste.
-
[4+1] Annulation: Palladium-catalyzed [4+1] annulation strategies have emerged as a powerful, atom-efficient method for constructing the indoline core. For instance, the reaction between (2-aminophenyl)methanols and sulfoxonium ylides, co-catalyzed by a palladium(II) salt and a Brønsted acid, directly utilizes the hydroxyl group as a leaving group, generating water as the only significant byproduct.[5] This avoids the need for pre-functionalization of the starting material, thus shortening the synthetic sequence.
-
[4+2] Cycloaddition: Intramolecular [4+2] cycloadditions of ynamides with conjugated enynes provide a modular and efficient route to indolines that are highly substituted on the six-membered ring.[1] This thermal cycloaddition assembles the bicyclic indoline system from an acyclic precursor in a single, highly atom-economical step.
Caption: Workflow for an atom-economical [4+1] annulation.
The Power of Catalysis
Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy consumption, higher selectivity, and reduced waste.
Enzymes operate under mild aqueous conditions with exquisite selectivity, making them ideal green catalysts. Recent breakthroughs in directed evolution have produced enzymes capable of novel C–H amination reactions.
Engineered cytochrome P411 variants can catalyze the intramolecular C-H amination of aryl azides to form chiral indolines with high efficiency and enantioselectivity.[6][7] This biocatalytic approach allows for the synthesis of valuable, optically active building blocks from simple precursors, replacing traditional methods that often require chiral auxiliaries or metal catalysts. The reaction proceeds in an aqueous buffer system at or near room temperature, representing a significant leap forward in sustainable synthesis.[6]
Metal-free organocatalysis offers an alternative to potentially toxic or expensive heavy metal catalysts. A notable example is the use of 2,2,2-trifluoroacetophenone to catalyze the oxidation of alkenes using hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water.[8] This system can be applied to the synthesis of indolines through an intramolecular cyclization, providing a sustainable, metal-free protocol.[8]
Advanced & Sustainable Reaction Conditions
Replacing conventional volatile organic solvents (VOCs) is a key goal of green chemistry.
-
Water: As the ultimate green solvent, water is an ideal medium for reactions like the Fischer indole synthesis when catalyzed by functionalized acidic ionic liquids.[9]
-
Glycerol-Water Systems: A mixture of glycerol and water serves as an excellent green solvent system for catalyst-free, one-pot multi-component synthesis of complex indoline-containing spiro compounds.[10] This solvent is biodegradable, non-toxic, and derived from renewable resources.
Microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating.[11] Many indole and indoline syntheses can be performed under solvent-free conditions using microwave assistance, further enhancing their green credentials by eliminating solvent use and reducing energy consumption.[3][11]
Continuous flow chemistry offers significant advantages in safety, scalability, and process control. Reactions are performed in a continuously flowing stream within a small-volume reactor. This technology is particularly well-suited for green chemistry.
A prime example is the one-step heterogeneous catalytic hydrogenation for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate.[12] Using an H-Cube® flow reactor, the starting nitro compound is passed over a palladium on carbon (Pd/C) catalyst cartridge with hydrogen gas.[13] This process avoids the use of chemical reducing agents and allows for the safe, on-demand generation and use of hydrogen. The solid-supported catalyst is easily retained, eliminating contamination of the product.[12]
Caption: Schematic of a continuous flow hydrogenation setup.
Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, providing clear causality for experimental choices.
Protocol 1: Biocatalytic Asymmetric Synthesis of Chiral 2-Methylindoline
This protocol is adapted from methodologies using engineered P411 enzymes for intramolecular C-H amination.[6][7]
-
Rationale: This method leverages a highly evolved enzyme to achieve enantioselective C-H amination under mild, aqueous conditions, representing a pinnacle of green catalysis. The use of a whole-cell system simplifies catalyst handling.
-
Materials:
-
1-Azido-2-propylbenzene (Substrate)
-
Lyophilized E. coli whole cells expressing engineered P411 "indoline synthase" variant
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Glucose
-
NADPH (or a glucose/glucose dehydrogenase regenerating system)
-
Ethyl acetate
-
-
Procedure:
-
In a 10 mL vial, prepare a 2 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0).
-
Add glucose to a final concentration of 10 mM (this serves as a carbon source for the whole cells and cofactor regeneration).
-
Add 10 mg of lyophilized E. coli cells containing the engineered P411 variant.
-
Add the substrate, 1-azido-2-propylbenzene, to a final concentration of 2 mM.
-
If not using a regenerating system, add NADPH to a final concentration of 0.5 mM.
-
Seal the vial and shake at 250 rpm at 25°C for 24 hours.
-
After the reaction, extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-methylindoline via column chromatography. Analyze yield and enantiomeric excess (ee) by chiral HPLC.
-
Protocol 2: Continuous Flow Reductive Cyclization for Indoline Synthesis
This protocol is based on the one-step synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate using a flow reactor.[12][13]
-
Rationale: This method exemplifies process intensification. It uses a heterogeneous catalyst that is easily separated and avoids stoichiometric reducing agents by using H₂ gas generated in situ. The closed-loop system offers superior safety and control over the highly exothermic hydrogenation reaction.
-
Materials:
-
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (Substrate)
-
Acetic acid (as a green solvent)
-
Methanesulfonic acid (as a cyclization catalyst)
-
H-Cube® or similar flow hydrogenation system
-
10% Pd/C catalyst cartridge (CatCart®)
-
-
Procedure:
-
Prepare a stock solution of the substrate (e.g., 0.1 M) in acetic acid containing methanesulfonic acid (e.g., 0.2 M).
-
Set up the flow reactor according to the manufacturer's instructions. Install the 10% Pd/C CatCart®.
-
Set the reaction parameters: Temperature = 50°C; Hydrogen pressure = atmospheric (generated from water electrolysis); Flow rate = 1.0 mL/min.
-
Pump the substrate solution through the system. The initial output should be discarded until the system reaches a steady state (typically after 3-5 reactor volumes).
-
Collect the product stream.
-
Once the run is complete, flush the system with pure solvent (acetic acid).
-
Evaporate the solvent from the collected fraction under reduced pressure. The resulting crude product can be purified by standard methods if necessary.
-
Data Summary and Comparison
The table below summarizes and compares the key features of the discussed green synthetic approaches.
| Methodology | Catalyst | Typical Solvents | Energy Source | Key Green Advantages | Yield Range | Ref. |
| Biocatalytic C-H Amination | Engineered P411 Enzyme | Aqueous Buffer | Ambient Temp. | High enantioselectivity, mild conditions, biodegradable catalyst. | 40-75% | [6][7] |
| Continuous Flow Hydrogenation | 10% Pd/C (Heterogeneous) | Acetic Acid | Conventional Heat | High safety, scalability, easy catalyst recovery, avoids chemical reductants. | Good to Excellent | [12][13] |
| Catalyst-Free MCR | None | Glycerol-Water | Conventional Heat | Catalyst-free, renewable solvent, high atom economy, simple workup. | Excellent | [10] |
| Microwave-Assisted Synthesis | Various (or none) | Solvent-free or Green Solvents | Microwave | Rapid reaction times, high energy efficiency, reduced side products. | Good to Excellent | [3][11] |
| Palladium-Catalyzed [4+1] Annulation | Pd(II) Salt / Brønsted Acid | Organic Solvents | Conventional Heat | High atom economy, direct use of -OH as leaving group. | Good | [5] |
Conclusion and Future Outlook
The synthesis of 4-substituted indolines has greatly benefited from the integration of green chemistry principles. The methodologies presented here—from highly selective biocatalysis and efficient continuous flow processes to atom-economical annulations—demonstrate a clear shift away from traditional, less sustainable practices. These approaches not only minimize environmental impact but often provide superior results in terms of yield, selectivity, and safety.
Future research will likely focus on expanding the substrate scope of biocatalytic methods, developing more recyclable and earth-abundant metal catalysts, and integrating multiple green techniques, such as combining flow chemistry with photocatalysis, to create even more efficient and sustainable synthetic cascades.
References
-
Title: Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[10][12][14]Triazolidine]-2,5'-Diones Source: Polycyclic Aromatic Compounds, Taylor & Francis URL: [Link]
-
Title: Green Synthesis of Indole, Quinoline, and Thiazole Source: International Journal of Pharmaceutical Sciences URL: [Link]
- Title: Green synthesis of indole compounds Source: Google Patents URL
-
Title: Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques Source: ResearchGate URL: [Link]
-
Title: Synthesis of indolines Source: Organic Chemistry Portal URL: [Link]
-
Title: Green Organocatalytic Synthesis of Indolines and Pyrrolidines from Alkenes Source: ResearchGate URL: [Link]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science (via PMC) URL: [Link]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link]
-
Title: Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications Source: Bentham Science URL: [Link]
-
Title: Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes Source: Journal of the American Chemical Society (via PMC) URL: [Link]
-
Title: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer Source: Taylor & Francis Online URL: [Link]
-
Title: [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] Source: PubMed URL: [Link]
-
Title: Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization Source: ResearchGate URL: [Link]
-
Title: Synthesis of indolines via palladium-catalyzed [4 + 1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Atom Economy Green Synthesis in Organic Chemistry Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Atom Economy in Drug Synthesis is a Playground of Functional Groups Source: Prime Scholars URL: [Link]
-
Title: Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation Source: Organic Syntheses (via PMC) URL: [Link]
-
Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles Source: MDPI URL: [Link]
Sources
- 1. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of indolines via palladium-catalyzed [4 + 1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Application Note: Optimization of Solvent Systems for the Isolation of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Abstract
The isolation of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol presents a specific challenge in process chemistry due to its amphiphilic nature.[1] Possessing both a basic indoline nitrogen and a polar tertiary alcohol moiety, the molecule exhibits significant water solubility even in its neutral form, leading to poor recovery rates with traditional non-polar solvents like toluene or heptane.[1] This Application Note evaluates "green" solvent alternatives to dichloromethane (DCM), specifically focusing on 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) .[1] We present a validated pH-swing extraction protocol that maximizes recovery (>95%) while adhering to ICH Q3C(R8) guidelines for residual solvents.
Molecular Profile & Physicochemical Challenges[1]
To design an effective extraction strategy, we must first deconstruct the solute's behavior in a biphasic system.[1]
| Property | Value / Characteristic | Impact on Extraction |
| Structure | 4-substituted indoline with a tertiary alcohol tail.[1][2] | Amphiphilic: The benzene ring is lipophilic, but the NH and OH groups are strong H-bond donors/acceptors.[1] |
| pKa (Conj. Acid) | ~4.9 – 5.5 (Estimated for Indoline N) | The molecule is protonated (cationic) at pH < 3 and neutral (free base) at pH > 7.[1] |
| LogP (Est.) | 1.2 – 1.5 | Moderate Lipophilicity: It partitions poorly into hydrocarbons (Heptane) but well into ethers and esters.[1] |
| Stability | Tertiary benzylic-like alcohol | Risk of Dehydration: Avoid strong acids at high temperatures, which could form the vinyl-indoline (styrene-like) impurity.[1] |
The "Emulsion Trap"
Indoline derivatives often act as weak surfactants.[1] The combination of the lipophilic aromatic core and the polar amine/alcohol "head" can stabilize emulsions during aqueous workups, particularly at high pH.[1]
Solvent Selection Framework
We evaluated solvents based on three criteria: Partition Coefficient (Efficiency) , Selectivity (Purity) , and Sustainability (Greenness) .
The Candidate List
-
Dichloromethane (DCM): Historical Standard.[1] High extraction efficiency but classified as ICH Class 2 (Neurotoxic/Carcinogenic).[1] Status: Phase Out.
-
Ethyl Acetate (EtOAc): Standard Alternative.[1] Good solubility, but prone to hydrolysis at pH > 10, leading to acetate contamination.[1] Status: Secondary Choice.
-
2-Methyltetrahydrofuran (2-MeTHF): Recommended.[1] Derived from corncobs (biomass).[1] Higher boiling point (80°C) than THF, lower water miscibility, and excellent solubility for polar alcohols. Status: Primary Choice. [1]
-
Isopropyl Acetate (IPAc): Robust Alternative.[1] More stable to base hydrolysis than EtOAc.[1] Status: Alternative.
Visualizing the Selection Logic[1]
Figure 1: Decision matrix for solvent selection. 2-MeTHF is favored for its stability under basic conditions required to deprotonate the indoline.
Experimental Protocol: pH-Swing Extraction
This protocol assumes the molecule is in a crude reaction mixture (aqueous or quenched organic).[1]
Reagents Required[1][3][4][5][6][7]
-
Extraction Solvent: 2-MeTHF (preferred) or IPAc.[1]
-
pH Adjusters: 2M HCl (for acidification), 5M NaOH (for basification).[1]
-
Brine: Saturated NaCl solution (critical for phase breaking).[1]
Step-by-Step Methodology
Phase 1: Acidic Wash (Impurity Removal)
-
Dissolution: Dissolve the crude mixture in the chosen solvent (10 volumes relative to theoretical yield).
-
Acidification: Add 10% aqueous HCl slowly until the aqueous layer pH reaches 2.0 – 3.0 .
-
Separation: Agitate for 10 minutes. Allow layers to settle.[1]
Phase 2: Basification & Extraction (Target Isolation)
-
Charge Solvent: Add fresh 2-MeTHF (10 volumes) to the aqueous phase.
-
Neutralization: Cool the mixture to < 15°C (exothermic). Slowly add 5M NaOH.
-
Target pH: Adjust pH to 10.0 – 11.0 .
-
Salting Out: Add saturated brine (20% of aqueous volume).
-
Extraction: Agitate vigorously for 15 minutes. Separate layers.
-
Re-extraction: Extract the aqueous layer once more with 5 volumes of 2-MeTHF to recover residual product.
Phase 3: Drying & Isolation[1]
-
Drying: Dry combined organic layers over anhydrous Sodium Sulfate (
). -
Filtration: Filter to remove desiccant.[1]
-
Concentration: Distill under reduced pressure (Vacuum: 100 mbar, Bath: 40°C).
-
Note: 2-MeTHF forms an azeotrope with water, effectively drying the product during concentration.[1]
-
Workflow Diagram
Figure 2: Optimized pH-swing extraction workflow utilizing 2-MeTHF.
Analytical Validation (Self-Check)
Before proceeding to the next synthetic step, validate the extraction efficiency:
-
TLC/HPLC Check: Analyze the Aqueous Waste from Phase 2.
-
Purity Check: HPLC Purity of the isolated oil/solid.
-
Target: > 98.0% Area.[1]
-
-
Residual Solvent: Perform Headspace GC to ensure 2-MeTHF levels are within ICH limits (< 50 mg/day or 0.5% depending on classification).
References
-
Prat, D., et al. (2016).[1][4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]
-
Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][5] ChemSusChem. [Link]
-
Pfizer Inc. (2008).[1] "Green Chemistry Solvent Selection Guide." Green Chemistry. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Industrial Synthesis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of complex indoline building blocks. The target molecule, 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (also known as 2-(indolin-4-yl)propan-2-ol), is a highly sought-after intermediate, particularly in the development of selective [1].
However, its synthesis is notoriously prone to yield-crashing side reactions if the causality of the molecular interactions is not fully respected. This guide provides a self-validating, atom-economical protocol that bypasses traditional protection/deprotection pitfalls by performing a direct Grignard addition on the [2].
Core Workflow Visualization
Figure 1: Optimized atom-economical synthetic workflow for 2-(indolin-4-yl)propan-2-ol.
Troubleshooting Guides & FAQs
Q1: Why is my yield of the tertiary alcohol low when using 2.5 equivalents of Grignard reagent on the unprotected ester? Causality: The indoline nitrogen is a secondary amine with an acidic proton. The first equivalent of Methylmagnesium chloride (MeMgCl) is immediately consumed to deprotonate this NH, forming a magnesium amide intermediate and evolving methane gas[2]. If you only use 2.5 equivalents, you are leaving only 1.5 equivalents for the ester addition, which strictly requires a minimum of 2.0 equivalents to form the tertiary alcohol. Solution: Increase the MeMgCl stoichiometry to a minimum of 3.5 equivalents (optimally 4.0 eq) to ensure complete conversion of the ester after the initial amine deprotonation.
Q2: I am observing significant dehydration of the product to 4-(prop-1-en-2-yl)indoline. How can I prevent this?
Causality: The target molecule contains a tertiary alcohol situated at the C4 position of the electron-rich indoline ring. This makes it a pseudo-benzylic tertiary alcohol, which is exceptionally sensitive to acid-catalyzed E1 dehydration. Traditional routes that utilize Boc-protection require Trifluoroacetic acid (TFA) for deprotection, which inadvertently destroys the tertiary alcohol.
Solution: Abandon the protection/deprotection strategy. By utilizing the direct Grignard addition on the unprotected indoline, you bypass the need for acidic cleavage entirely. Quench the Grignard reaction strictly with saturated aqueous NH
Q3: What is the optimal solvent system for this Grignard addition? My reaction mixture becomes highly viscous and stalls. Causality: When the first equivalent of MeMgCl deprotonates the indoline NH, the resulting magnesium amide intermediate can form insoluble aggregates in pure Tetrahydrofuran (THF), leading to poor mass transfer and stalled kinetics. Solution: Utilize a co-solvent system of THF and Toluene (1:1 v/v). Toluene disrupts the aggregation of the magnesium amide, maintaining a homogeneous solution that allows the subsequent equivalents of MeMgCl to efficiently attack the ester carbonyl.
Mechanistic Logic of the Direct Addition
Figure 2: Mechanistic logic of excess Grignard reagent addition to unprotected indoline ester.
Quantitative Data Presentation
The table below summarizes the efficiency gains of the direct addition method compared to traditional protection strategies.
Table 1: Comparison of Synthetic Strategies for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
| Parameter | Boc-Protection Route | Acetyl-Protection Route | Direct Addition (Optimized) |
| Grignard Equivalents | 2.5 eq | 2.5 eq | 4.0 eq |
| Step Count | 3 (Protect, Add, Deprotect) | 3 (Protect, Add, Deprotect) | 1 (Direct Addition) |
| Dehydration Risk | High (Acidic TFA cleavage) | Moderate (Basic hydrolysis) | Low (Neutral NH |
| Overall Yield | 45% - 55% | 60% - 65% | 82% - 88% |
| Process Cycle Time | 72 Hours | 96 Hours | 24 Hours |
Experimental Protocol: Direct Grignard Addition
This methodology is designed as a self-validating system. Built-in observational checks ensure the chemistry is proceeding as intended.
Step 1: Preparation & Solubilization In an oven-dried, nitrogen-flushed reactor, dissolve (1.0 eq)[3] in a strictly anhydrous solvent mixture of THF and Toluene (1:1 v/v, 10 mL/g of substrate).
Step 2: Temperature Control Cool the solution to 0 °C using an ice-water bath. Ensure the internal temperature probe is active.
Step 3: Grignard Addition (Self-Validating Step) Dropwise add Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 4.0 eq) over 45 minutes. Maintain the internal temperature below 10 °C. Validation Check: You must observe the evolution of methane gas during the addition of the first equivalent. This visual cue confirms the successful deprotonation of the indoline NH.
Step 4: Maturation
Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (
Step 5: Quenching (Critical Step)
Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH
Step 6: Extraction & Purification
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
References
-
Title: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: New processes for the APIs industrial production: the case of silodosin Source: Università degli Studi di Milano (AIR Unimi) URL: [Link]
Sources
Technical Support Center: Resolution of Regioisomer Impurities in 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol Synthesis
Welcome to the Technical Support Center for indoline regioisomer purification. The separation of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol from its regioisomeric byproducts (predominantly the 5-isomer) is a notoriously difficult downstream processing step. Both isomers possess identical polar surface areas, driven by the basic indoline nitrogen (pKa ~4.5) and the tertiary alcohol.
This guide is designed for discovery chemists and process scientists to troubleshoot co-elution issues and implement self-validating purification workflows based on operational scale.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why is the 5-isomer (2-(2,3-dihydro-1H-indol-5-yl)propan-2-ol) such a persistent impurity during synthesis? A1: The formation of the 5-isomer is an unavoidable consequence of indoline's electronic structure. The nitrogen lone pair donates electron density into the aromatic ring, strongly activating the 5-position (para) and 7-position (ortho) toward electrophilic aromatic substitution. The 4-position is meta to the amine and sterically hindered by the adjacent C3 aliphatic protons. Consequently, unless directed C-H activation is employed, functionalization attempts will thermodynamically and kinetically favor the 5-isomer as a major byproduct.
Q2: Direct silica gel chromatography yields co-eluting spots. Why does this happen? A2: Both molecules share a secondary amine (indoline NH) and a tertiary alcohol. On bare normal-phase silica, the strong hydrogen-bonding and basicity of the indoline NH dominate the retention mechanism, causing severe peak tailing. This tailing completely masks the subtle polarity differences of the tertiary alcohol's spatial orientation, resulting in inseparable co-elution.
Q3: Can I just use an acidic or basic mobile phase modifier to fix the tailing? A3: While adding 1% acetic acid or using amine additives (like triethylamine) reduces tailing by saturating active silanol sites[1], it rarely provides enough baseline resolution for preparative separation of these specific regioisomers because their dipole moments remain too similar. Chemical derivatization or Reverse-Phase HPLC is required to break the symmetry of their interactions.
Part 2: Decision Matrix for Purification Strategy
Use the following logical workflow to select the appropriate purification protocol based on your current material scale.
Decision matrix for selecting the optimal regioisomer purification strategy based on scale.
Part 3: Troubleshooting Guides & Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the embedded validation checks.
Protocol A: Derivatization-Assisted Normal Phase Separation (The "N-Boc" Method)
Best for: Medium-scale purification (100 mg - 5 g) Causality: Protecting the secondary amine with a bulky tert-butyloxycarbonyl (Boc) group eliminates the dominant NH hydrogen-bond donor[1]. This forces the silica gel to interact primarily with the tertiary alcohol. The alcohol at the 4-position is sterically shielded by the adjacent C3 methylene protons of the indoline ring, whereas the 5-position alcohol is more exposed. This steric discrepancy translates to a significant difference in retention factor (Rf), allowing the 4-isomer to elute faster.
Step-by-Step Workflow:
-
Protection: Dissolve the crude regioisomer mixture (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Warm to room temperature and stir for 4 hours.
-
Validation Check 1 (Critical): Run TLC (Hexanes/EtOAc 7:3). Ensure complete disappearance of the highly polar baseline spots (free amines). Unreacted free base will streak and ruin the column resolution.
-
Chromatography: Load the concentrated crude onto a silica gel column (100-200 mesh). Elute with a gradient of 10% to 30% EtOAc in Hexanes. The N-Boc-4-isomer will elute first.
-
Deprotection: Dissolve the pure N-Boc-4-isomer in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.
-
Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc to yield pure 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.
Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)
Best for: Analytical to small-scale purification (< 100 mg) Causality: Reverse-phase matrices (like C18 or low-silanol columns) separate based on hydrophobicity rather than polar interactions[2]. The slight difference in the hydrophobic surface area between the 4- and 5-isomers can be resolved using a shallow organic gradient and an acidic modifier to keep the indoline fully protonated, preventing peak broadening[3].
Step-by-Step Workflow:
-
Sample Prep: Dissolve the crude mixture in Methanol (HPLC grade) and filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a preparative C18 column (e.g., 5 µm, 21.2 x 250 mm) or a specialized mixed-mode column like Newcrom R1[3].
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. (Note: Use formic acid instead of phosphoric acid if downstream Mass-Spec compatibility is required[3]).
-
Gradient: Run a shallow gradient from 5% B to 40% B over 30 minutes.
-
Collection: Monitor UV absorbance at 280 nm. Collect fractions using narrow time-slices to avoid cross-contamination at the peak intersection.
-
Validation Check 2 (Structural Confirmation): Lyophilize the fractions and verify isomeric purity via ¹H-NMR.
-
4-isomer signature: The aromatic protons (H5, H6, H7) form an ABC system (a doublet, a triplet, and a doublet).
-
5-isomer signature: The aromatic protons form an ABX system (an isolated singlet/narrow doublet for H4, and two coupled doublets for H6/H7).
-
Protocol C: Fractional Crystallization via Acid Addition Salts
Best for: Process/Large-scale purification (> 5 g) Causality: The basicity of the indoline nitrogen allows for salt formation. By reacting the mixture with a bulky sulfonic acid, the resulting indolinium salts pack differently in the crystal lattice. The 5-isomer salt exhibits lower solubility in alcoholic solvents due to a more symmetrical, planar packing arrangement compared to the sterically congested 4-isomer salt[2][4].
Step-by-Step Workflow:
-
Salt Formation: Dissolve the crude mixture in hot Ethanol. Add 1.0 eq of p-Toluenesulfonic acid (TsOH) monohydrate.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight.
-
Filtration: Filter the precipitated crystals (which will be heavily enriched in the 5-isomer salt).
-
Mother Liquor Processing: The mother liquor is enriched in the desired 4-isomer salt. Concentrate the mother liquor and recrystallize from an Ethanol/Ethyl Acetate mixture to achieve >95% purity.
-
Free-Basing: Suspend the purified 4-isomer salt in water, basify to pH 10 with 1M NaOH, and extract with DCM to recover the free base.
Part 4: Quantitative Data Summary
The following table summarizes the expected performance metrics for each troubleshooting protocol to aid in process planning.
| Purification Method | Optimal Scale | Typical Yield | Isomeric Purity | Relative Cost | Key Advantage / Drawback |
| Protocol A (N-Boc) | 100 mg - 5 g | 60 - 75% | > 98% | Moderate | Advantage: Uses standard lab equipment.Drawback: Adds two chemical steps. |
| Protocol B (RP-HPLC) | < 100 mg | 80 - 90% | > 99% | High | Advantage: Highest resolution, no chemical steps.Drawback: Low throughput. |
| Protocol C (Crystallization) | > 5 g | 40 - 55% | > 95% | Low | Advantage: Highly scalable, inexpensive.Drawback: Lower yield due to mother liquor losses. |
Part 5: References
-
Title: How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Source: ResearchGate URL: [Link]
-
Title: Separation of Indoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector Source: Longdom Publishing URL: [Link]
-
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: MDPI URL: [Link]
Sources
Troubleshooting low conversion rates in indoline alkylation reactions
Topic: Optimization and Troubleshooting of Low Conversion in Indoline Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The Indoline Challenge
Indoline (2,3-dihydro-1H-indole) is a privileged pharmacophore found in numerous bioactive alkaloids and drug candidates (e.g., Silodosin, Indapamide). Unlike its oxidized cousin indole, indoline functions mechanistically as a cyclic
While theoretically a simple secondary amine, indoline alkylation is frequently plagued by three specific failure modes:
-
Stalled Conversion: The nucleophilicity of the nitrogen is attenuated by conjugation with the benzene ring, making it sluggish compared to aliphatic amines.
-
Oxidative Dehydrogenation: Basic conditions and trace oxygen can inadvertently oxidize indoline back to indole.
-
Regio-irregularity: Competition between
-alkylation and -alkylation (typically at C3), particularly when using transition metal catalysis.
This guide provides a root-cause analysis and actionable protocols to resolve these bottlenecks.
Module 1: Classical -Alkylation ( ) Troubleshooting
Context: You are reacting an indoline with an alkyl halide (R-X) using a base, but the reaction stalls or yields are poor.
Diagnostic Workflow
Use the following logic flow to identify the specific failure point in your setup.
Caption: Decision tree for diagnosing stalled
Protocol A: High-Force Anionic Alkylation
Use when: Weak bases (
-
Preparation: Flame-dry a round-bottom flask and cool to 0°C under Argon.
-
Deprotonation: Add Indoline (1.0 equiv) in anhydrous DMF (0.5 M). Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Critical Check: Wait for
evolution to cease (approx. 30 min). The solution often turns yellow/orange.
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C.
-
Temperature: Allow to warm to RT. If SM persists after 2h, heat to 60°C.
-
Quench: Cool to 0°C and quench with sat.
.[1]
Common Pitfall (The "Red" Impurity): If the reaction mixture turns dark red/brown and conversion stalls, you likely have oxidative dehydrogenation . The indoline anion is electron-rich and susceptible to single-electron transfer (SET) oxidation by trace oxygen, converting it to an indole.
-
Fix: Strictly degas DMF using the freeze-pump-thaw method or vigorous sparging with Argon for 20 minutes before adding NaH [1].
Module 2: Reductive Alkylation (The "Clean" Alternative)
Context: Direct alkylation is failing due to steric hindrance or over-alkylation (quaternization). Solution: Use Reductive Amination. This is often superior for indolines because it proceeds via an iminium ion intermediate which is electrophilic, bypassing the low nucleophilicity issue of the neutral indoline.
Protocol B: Acid-Mediated Reductive Alkylation
Reference Standard: Adapted from J. Org. Chem. protocols [2].[1][2][3][4][5][6][7]
| Reagent | Equivalents | Role |
| Indoline | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.2 - 1.5 | Electrophile Source |
| NaCNBH | 2.0 | Hydride Source (Stable at pH 4-6) |
| Acetic Acid (AcOH) | Solvent/Excess | Catalyst & pH Control |
Step-by-Step:
-
Dissolve indoline (1.0 equiv) and aldehyde (1.2 equiv) in glacial Acetic Acid (0.2 M).
-
Stir at RT for 30 minutes to ensure hemiaminal/iminium formation.
-
Note: Indolines do not form stable imines as easily as primary amines; the equilibrium lies toward the starting materials unless driven by the reduction.
-
-
Add NaCNBH
(2.0 equiv) portion-wise.-
Safety: Perform in a fume hood (HCN risk if acid is too strong/wet, though AcOH is generally safe).
-
-
Stir for 2-12 hours.
-
Workup: Neutralize with NaOH (aq) to pH > 10 before extraction to ensure the product is in the organic phase.
Troubleshooting:
-
Issue: No reaction with ketones.
-
Fix: Ketones are sterically hindered. Switch the solvent to DCE (Dichloroethane) and use NaBH(OAc)
(STAB) with 1.0 equiv of AcOH. The non-polar solvent aids in water removal (if molecular sieves are added) to drive the equilibrium [2].
Module 3: Advanced Enantioselective C3-Alkylation
Context: You require functionalization at the C3 position (creating a quaternary center) rather than the Nitrogen. Mechanism: This requires "borrowing hydrogen" or transition-metal catalysis (Cu-H) to reverse polarity or direct reactivity.
Mechanism of Ligand-Controlled Divergence
Recent work (e.g., Buchwald, Kundu) demonstrates that the choice of ligand in Cu-catalyzed reactions dictates whether the nucleophile attacks the Nitrogen or the C3 position [3, 4].
Caption: Ligand-controlled regiodivergence in Copper-Hydride catalyzed alkylation [3].
Protocol C: Green C3-Alkylation (Borrowing Hydrogen)
For a robust, metal-catalyzed C3-alkylation using alcohols (avoiding halides):
-
Catalyst:
(1 mol%) + (2 mol%). -
Base: KOH (1.0 equiv).
-
Reagents: Indoline + Primary Alcohol (Excess).
-
Conditions: Water (solvent), 100°C, sealed tube.
-
Why it works: The Iridium catalyst dehydrogenates the alcohol to an aldehyde (in situ), the indoline condenses to form an enamine/iminium, and the catalyst returns the hydrogen to reduce the C3-double bond [4].
FAQ: Rapid Fire Troubleshooting
Q: My product is stuck in the aqueous layer during workup.
A: Indoline nitrogens are basic. If your aqueous wash is too acidic (pH < 4), the indoline will protonate and remain in the water. Always adjust the aqueous layer to pH > 10 using NaOH or
Q: I see a "dimer" peak in LCMS (M+M-1). A: This is likely oxidative coupling. Indoline radicals can couple at the C5 or C7 positions under aerobic conditions. Solution: Add an antioxidant like BHT (butylated hydroxytoluene) to the reaction or rigorously exclude air.
Q: Can I use Buchwald-Hartwig conditions for alkylation?
A: Generally, Buchwald conditions are for Arylation. However, for difficult alkylations, you can use Pd-catalyzed cross-coupling with alkyl halides , but you must use specific ligands like RuPhos or BrettPhos to prevent
References
-
BenchChem Technical Support. (2025).[1] Optimizing reaction conditions for N-alkylation of indoles and indolines. BenchChem Knowledge Base. Link
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87, 5603-5616. Link
-
Chen, Y., et al. (2020). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv (Preprint). Link
-
Yang, T., et al. (2018). Iridium-Catalyzed C3-Alkylation of Indolines with Alcohols. Organic Letters, 20(7), 1880–1883. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Case ID: PUR-IND-4OH-001 Subject: Recrystallization Protocol & Troubleshooting for Silodosin Intermediate Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
This guide addresses the purification of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (CAS: 160969-03-9), a critical intermediate in the synthesis of the
Chemical Challenges: Processing this molecule presents a "stability vs. purity" paradox common in process chemistry:
-
Oxidative Instability: The indoline (dihydroindole) nitrogen is electron-rich and prone to spontaneous dehydrogenation to the corresponding indole impurity upon exposure to air.
-
Dehydration Risk: The tertiary benzylic-like alcohol at the C4 position is highly labile. It undergoes E1 elimination to form the 4-isopropenyl impurity (alkene) under acidic conditions or excessive heat.
Target Specification:
-
Purity: >98.5% (HPLC)
-
Appearance: White to off-white crystalline solid (Color is a critical quality attribute indicating oxidation levels).
Standard Operating Procedure (The "Golden Path")
The following protocol utilizes a Displacement Crystallization (Solvent/Anti-solvent) method. This is superior to single-solvent cooling for this substrate because it minimizes thermal stress (reducing dehydration risk).
Primary Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Alternative System: Toluene (requires higher heat, better for removing non-polar dimers).
Step-by-Step Protocol
-
Preparation:
-
Ensure all solvents are degassed (sparged with Nitrogen for 15 mins) to prevent oxidation.
-
Flush the reactor/flask with Nitrogen.
-
-
Dissolution (T_max: 50°C):
-
Charge crude 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol into the vessel.
-
Add Ethyl Acetate (3.0 - 4.0 vol) relative to mass (e.g., 3 mL/g).
-
Heat gently to 45-50°C . Do not exceed 60°C to prevent dehydration.
-
Checkpoint: If solids remain, add EtOAc in 0.5 vol increments. The solution should be clear yellow/amber.
-
-
Filtration (Polish):
-
Perform a hot filtration (under N2 blanket) to remove inorganic salts or insoluble oligomers.
-
Wash the filter cake with 0.5 vol warm EtOAc.
-
-
Crystallization (The Critical Phase):
-
Cool the filtrate to 25-30°C .
-
Seeding: Add 0.5% w/w pure seed crystals. Stir for 30 minutes to establish a seed bed. Note: If no seed is available, proceed to anti-solvent addition slowly.
-
Anti-solvent Addition: Add n-Heptane (6.0 - 8.0 vol) dropwise over 2 hours.
-
Observation: The mixture should turn into a thick slurry.
-
-
Maturation & Cooling:
-
Cool the slurry to 0-5°C over 2 hours.
-
Hold at 0-5°C for a minimum of 2 hours to maximize yield.
-
-
Isolation:
-
Filter the solid under vacuum (minimize air flow through the cake to prevent oxidation).
-
Wash with cold n-Heptane/EtOAc (2:1 ratio).
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12-24 hours. Do not exceed 45°C.
-
Troubleshooting Guide
This section diagnoses deviations from the "Golden Path."
Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The solution turns cloudy/milky, and oily droplets form on the bottom/walls before crystals appear.
| Root Cause | Mechanism | Corrective Action |
| Temperature too high during anti-solvent addition | The anti-solvent lowered the solubility limit above the melting point of the solvated product. | Re-heat to redissolve the oil. Cool the solution to near room temperature before adding Heptane. |
| Rapid Anti-solvent Addition | Created a local supersaturation spike that pushed the system into the "labile zone" rather than the "metastable zone." | Stop addition. Add a seed crystal. Stir until the oil converts to solid. Resume addition at 50% reduced rate. |
| Impurity Profile | High levels of the "alkene" impurity (dehydration product) act as a solvent, suppressing the melting point. | Use Toluene. Switch to Toluene recrystallization (3 vol Toluene at 60°C -> Cool to 0°C). Toluene is better at keeping the alkene in the mother liquor. |
Issue B: Product Discoloration (Pink/Brown/Black)
Symptoms: Product is not white/off-white.
-
Diagnosis: Oxidation of the indoline nitrogen to an indole or quinoidal species.
-
Immediate Fix: Wash the isolated solid with cold MTBE (Methyl tert-butyl ether) containing 0.1% sodium dithionite (reducing agent) if permissible, or simply recrystallize again under strict inert atmosphere.
-
Prevention: The entire process must be under Nitrogen. Trace acids in the solvent can also catalyze auto-oxidation. Ensure EtOAc is neutral (free of acetic acid).
Issue C: Low Yield (<60%)
Symptoms: Mother liquor is dark; little solid recovered.
-
Diagnosis: High solubility in the mother liquor or product degradation.
-
Fix:
-
Check HPLC of mother liquor. If product is present, concentrate the liquor to half volume and cool to -10°C.
-
If HPLC shows high "alkene" (dehydration impurity), the drying or dissolution temperature was too high.
-
Process Logic & Visualization
Workflow Diagram
The following diagram illustrates the critical control points (CCPs) where the process typically fails.
Caption: Figure 1.[1] Process workflow highlighting Critical Control Points (Red) where dehydration or oxidation occurs.
Decision Tree: Solvent Selection
Caption: Figure 2. Solvent selection logic based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetone/Water instead of EtOAc/Heptane? A: Yes, but with caution. While Acetone is a good solvent, water (the anti-solvent) can sometimes promote the hydrolysis of residual esters or, more critically, if the pH of the water is slightly acidic (common in DI water), it accelerates the dehydration of the tertiary alcohol. If using water, ensure it is buffered to pH 7-8.
Q2: My product turned pink during drying. Is it ruined? A: Not necessarily. The pink color is often a surface oxidation layer (indoline-quinone species) that looks worse than it is quantitatively.
-
Action: Analyze by HPLC.[2] If purity is >98%, you may proceed.[3] If color is unacceptable for the next step, perform a "slurry wash" with cold IPA containing a trace of sodium metabisulfite (antioxidant) followed by thorough drying.
Q3: Why do you recommend Toluene for removing the alkene impurity? A: The alkene impurity (4-isopropenyl-indoline) is significantly more lipophilic (non-polar) than the target tertiary alcohol. Toluene is a non-polar aromatic solvent. At 0°C, the polar alcohol crystallizes out, but the non-polar alkene remains more soluble in the Toluene mother liquor compared to Heptane/EtOAc systems.
Q4: Is the N-protected form easier to purify? A: Absolutely. If you have the option, purify the 1-acetyl-2-(...) or 1-trifluoroacetyl-2-(...) derivative. The electron-withdrawing protecting group on the nitrogen prevents oxidation and stabilizes the molecule. You can then hydrolyze the protecting group immediately before the next coupling step.
References
-
Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivatives and process for the preparation thereof. US Patent 5,387,603.[4]
- Relevance: The foundational patent for Silodosin, describing the synthesis and handling of indoline intermedi
-
Zydus Cadila Healthcare Ltd. (2012). Process for the preparation of Silodosin. WO2012147019A1.
- Relevance: Describes improved purification methods for Silodosin intermediates, specifically addressing the removal of dimer and dehydro (alkene) impurities.
-
Luitpold Pharmaceuticals. (2011). Methods for preparing Silodosin and intermediates thereof. US Patent 20110207937.
- Relevance: Provides detailed experimental protocols for the crystallization of the hydroxy-indoline intermediate and solvent selection str
Sources
Resolving solubility issues of Silodosin intermediates in HPLC mobile phases
Topic: Resolving Solubility & Separation Issues in Silodosin HPLC Methods Lead Scientist: Senior Application Scientist, Chromatography Division Last Updated: February 28, 2026[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges encountered during the analysis of Silodosin (KMD-3213) and its synthetic intermediates.
Silodosin is a selective
-
The API is a weak base (
) with moderate hydrophobicity ( ).[1] -
The Intermediates (specifically the nitrile precursor and alkylating agents) are significantly more hydrophobic.
-
The Metabolites (e.g., Silodosin Glucuronide) are highly polar.
This guide moves beyond standard pharmacopeial methods to address the solubility crashes , carryover , and peak splitting often seen during process development and impurity profiling.
Module 1: Understanding the Chemistry (The "Why")
Q: Why does Silodosin precipitate in my standard phosphate buffer mobile phases?
A: The issue is likely a pH-Solubility mismatch.[2]
Silodosin is a weak base with a
-
At pH > 6.0: The amine begins to deprotonate, drastically reducing aqueous solubility. If your organic modifier fraction is low (<30%) during the initial gradient hold, the free base will precipitate inside the column or tubing.
-
The Fix: Ensure your mobile phase pH is at least 2 units below the pKa . We recommend a working pH range of 2.5 – 4.5 .[2]
Q: My intermediates are not eluting, or they appear as broad "ghost peaks" in subsequent runs. Why?
A: You are likely dealing with the Nitrile Intermediate or the Mesylate Side Chain .
-
The Nitrile Intermediate (1-(3-hydroxypropyl)-5-...-indole-7-carbonitrile) lacks the polar amide group of the final API, making it significantly more hydrophobic.[1][2][5]
-
The Mesylate Side Chain (2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate) is a hydrophobic alkylating agent.[1][5]
-
The Causality: Standard isocratic methods for Silodosin (often ~40-50% organic) are too weak to elute these compounds efficiently.[1][2][5] They accumulate on the column head and elute randomly in later injections (Carryover).
Module 2: Mobile Phase & Method Optimization
Q: Which buffer system provides the best balance of solubility and peak shape?
A: While Phosphate buffers are common, Ammonium Acetate (pH 4.0 – 5.0) is superior for solubility when analyzing mixtures of API and hydrophobic intermediates.
| Parameter | Phosphate Buffer (pH 2.[1][2]5) | Ammonium Acetate (pH 4.[1][2]5) | Recommendation |
| Solubility | Moderate (Salt formation) | High (Chaotropic effect) | Use Acetate for high-concentration samples.[1][2][5] |
| UV Cutoff | Excellent (<200 nm) | Good (>210 nm) | Use Phosphate for trace impurity detection <210 nm.[1][5] |
| MS Compatibility | No | Yes | Mandatory for LC-MS impurity ID.[1][2][5] |
| Peak Shape | Sharp (Ion suppression) | Good (Buffering capacity) | Phosphate yields slightly sharper peaks.[1][5] |
Q: Can I use Methanol as the organic modifier?
A: Yes, but with a caveat.
-
Pros: Silodosin is freely soluble in Methanol.[2][6] It prevents precipitation in the injector needle.
-
Cons: Methanol has higher viscosity than Acetonitrile, leading to higher backpressure.[2]
-
Protocol: A binary pump system is ideal.[1][2]
-
Mobile Phase B: Acetonitrile (for elution strength) OR Methanol (for solubility).[1][5]
-
Hybrid Approach: A common successful blend for "B" is Acetonitrile:Methanol (80:20) .[1][2][5] This maintains elution strength while leveraging Methanol's solvation power to prevent on-column precipitation.[2][5]
Module 3: Sample Preparation & Injection (The "Diluent Paradox")
Q: I dissolve my sample in 100% Methanol to ensure solubility, but I get split peaks. How do I fix this?
A: This is the "Strong Solvent Effect."[2] Injecting a large plug of Methanol (strong solvent) into a high-aqueous mobile phase (weak solvent) causes the analyte to travel faster than the mobile phase front, resulting in band broadening or splitting.[1]
The "Gradient Injection" Protocol:
-
Dissolve the sample in 100% Methanol (Stock Solution).
-
Dilute the stock 1:1 with the Starting Mobile Phase (e.g., Buffer:MeOH 90:10).
-
Check for Haze: If precipitation occurs upon dilution, your concentration is too high.[2]
-
Limit: Keep final API concentration
for assay methods.
-
-
Injection Volume: If you must use high organic diluent, reduce injection volume to
(on a 4.6mm ID column).
Visualization: Method Development Decision Tree
Caption: Decision tree for selecting the correct diluent and injection parameters to avoid solubility crashes and peak splitting.
Module 4: Troubleshooting Specific Symptoms
Scenario A: High Backpressure Spikes During Injection
-
Cause: The sample is precipitating inside the rotor seal or the top frit of the column. This happens when a high-concentration sample in Methanol hits a cold, high-phosphate buffer mobile phase.[2][5]
-
Solution:
-
Add 5-10% Acetonitrile to Mobile Phase A.[2] This acts as a solubilizer in the aqueous phase.
-
Increase the column temperature to 40°C .
-
Scenario B: "Ghost Peaks" at High Retention Times
-
Cause: Late elution of the Nitrile Intermediate or Mesylate from a previous injection.
-
Solution: Implement a Column Wash Step at the end of every gradient.
Scenario C: Resolution Loss between Impurities
-
Cause: pH drift.[1][2] The resolution between Silodosin and its dehydro-impurity is highly pH dependent.[2]
-
Solution: Use a buffer with higher capacity. If using Ammonium Acetate, ensure concentration is at least 10-20 mM .[1][2][5] Do not rely on simple acid addition (e.g., 0.1% Formic Acid) without buffering if your sample matrix is basic.[1]
Summary of Recommended Conditions
| Component | Recommendation | Notes |
| Column | C18 (L1) End-capped, 3.5 or 5 | e.g., Inertsil ODS-3V or Zorbax Eclipse Plus |
| Temp | 35°C - 40°C | Higher temp aids solubility and mass transfer.[1][2] |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.[1][2]5) | Acetate prevents precipitation better than Phosphate.[1][2] |
| Mobile Phase B | Acetonitrile : Methanol (80:[1][5]20) | Blend for strength + solubility.[1][2] |
| Flow Rate | 1.0 mL/min | Standard.[1][2] |
| Detection | 270 nm (API) / 225 nm (Impurities) | Dual wavelength monitoring recommended.[1][5] |
References
-
European Medicines Agency (EMA). (2018).[1][2][5][6] Assessment Report: Silodosin Recordati. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][5] PubChem Compound Summary for CID 5312125, Silodosin. Retrieved from [Link][1][5]
-
Mane, B., et al. (2024).[2] Determination of impurities in formulated form of Silodosin by using RP-HPLC. ResearchGate. Retrieved from [Link]
-
Cirilli, R., et al. (2020).[2] Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Molecules (MDPI).[1][2][5] Retrieved from [Link][1][5]
-
Matsubara, Y., et al. (2006).[2][7] Pharmacokinetics and disposition of silodosin (KMD-3213). Yakugaku Zasshi. Retrieved from [Link]
Sources
- 1. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-5-nitro-1H-indole | 525593-33-3 [sigmaaldrich.com]
- 3. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
- 4. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | 160969-03-9 [chemicalbook.com]
- 5. 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile | C25H30F3N3O3 | CID 11533047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. [Pharmacokinetics and disposition of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling moisture sensitivity during 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol handling
Technical Support Center: Handling & Moisture Control for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Executive Summary: The Criticality of Anhydrous Handling
Compound Identity: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Common Application: Key intermediate in the synthesis of
As a Senior Application Scientist, I often see process failures attributed to "bad batches" that are actually failures in moisture control. This compound contains an electron-rich indoline core and a tertiary benzylic-like alcohol .[1]
Moisture ingress triggers two catastrophic failure modes:
-
Stoichiometric Drift: The compound is hygroscopic. If you weigh 100 mg of "wet" material, you may only be adding 90 mg of active substrate. In tight-stoichiometry coupling reactions (e.g., with alkyl halides or mesylates), this leads to unreacted electrophiles and difficult purification.[1]
-
Oxidative Degradation: Water facilitates proton transfer and often carries dissolved oxygen, accelerating the oxidation of the indoline ring to an indole, a common impurity that is difficult to separate.
Part 1: Mechanistic Troubleshooting (The "Why")
Q: Why is my downstream coupling reaction yielding low conversion despite correct weighing?
A: You are likely suffering from "Assay Drift" due to water uptake. [1]
This molecule acts as a "water sponge."[1] When exposed to ambient humidity (RH >40%) for even 30 minutes, the crystal lattice can absorb 2-5% water by weight.[1]
-
The Mechanism: The secondary amine (indoline) and the hydroxyl group form strong hydrogen bond networks with atmospheric water.
-
The Consequence: If your reaction requires 1.05 equivalents of an electrophile, and your starting material is 5% water, your effective equivalence drops to ~0.99. The reaction stalls because the limiting reagent has shifted.
-
The Fix: Always perform a Karl Fischer (KF) titration immediately before dispensing. Do not rely on the Certificate of Analysis (CoA) water content if the container has been opened previously.
Q: I see a color change from off-white to brown/red. Is the compound still usable?
A: The color change indicates oxidation of the indoline ring.
-
The Mechanism: Indolines are electron-rich.[1] In the presence of moisture and air, they oxidize to form fully aromatic indoles or quinoid-type species (colored impurities). Water lowers the activation energy for this electron transfer.
-
Decision Matrix:
Part 2: Operational Protocols (The "How")
Protocol A: Drying the "Wet" Solid
Use this protocol if KF titration shows >0.5% water.
-
Equipment: Vacuum oven with a nitrogen bleed line.
-
Desiccant: Place a tray of activated Phosphorus Pentoxide (
) or Silica Gel in the bottom of the oven. -
Temperature: Set to 35°C – 40°C .
-
Warning: Do NOT exceed 50°C. Tertiary alcohols adjacent to aromatic rings are prone to acid-catalyzed dehydration (forming the alkene) if local hot spots occur, especially if trace acid is present.[1]
-
-
Vacuum: Ramp slowly to <10 mbar. Avoid sudden surges that cause powder scattering.[1]
-
Duration: Dry for 6–12 hours.
-
Verification: Break vacuum with dry Nitrogen/Argon (never ambient air).[1] Test KF immediately.
Protocol B: Inert Dispensing (Glovebox vs. Benchtop)
-
Best Practice (Glovebox): Weigh and dispense inside an Argon-filled glovebox (
ppm, ppm).[1] -
Acceptable Practice (Benchtop):
-
Allow the storage container to warm to room temperature before opening (prevents condensation).
-
Flush the headspace with Argon immediately after opening.
-
Weigh quickly into a tared flask and immediately cap with a septum.
-
Purge the receiving flask with nitrogen/argon.
-
Part 3: Visualizing the Danger
The following diagram illustrates the chemical risks associated with moisture and improper handling of this specific indoline intermediate.
Figure 1: Critical degradation pathways and failure modes triggered by moisture ingress.[1]
Part 4: Quantitative Data Summary
Table 1: Stability Profile & Handling Limits
| Parameter | Specification / Limit | Rationale |
| Max Water Content (KF) | < 0.5% w/w | Prevents stoichiometric errors in alkylation reactions.[1] |
| Drying Temperature | Max 40°C | Prevents thermal dehydration of the tertiary alcohol. |
| Storage Temp | 2°C – 8°C (Short term)-20°C (Long term) | Slows oxidative dehydrogenation of the indoline ring.[1] |
| Atmosphere | Argon or Nitrogen | Indolines are O2 sensitive; moisture accelerates oxidation.[1] |
| Solubility for Analysis | MeOH or DMSO | Ensure solvent is dry (HPLC grade) to avoid false KF readings.[1] |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use azeotropic distillation to dry the compound instead of a vacuum oven? A: Yes, but choose the solvent carefully.
-
Recommended: Toluene or Benzene.[1] These form excellent azeotropes with water.[1]
-
Procedure: Dissolve the compound in Toluene, reflux with a Dean-Stark trap, and then concentrate under reduced pressure.
-
Caution: Ensure the temperature of the oil bath does not overheat the flask walls, which could trigger dehydration of the tertiary alcohol.
Q: The compound has turned into a sticky gum. How do I recover it?
A: This is "caking" due to moisture absorption lowering the glass transition temperature (
-
Dissolve the gum in a minimal amount of dry Dichloromethane (DCM).
-
Add a drying agent (
or ) and stir for 15 minutes. -
Filter and evaporate the solvent.
-
Triturate the residue with cold, dry Hexane or Heptane to induce re-crystallization.
Q: Does this compound react with the Karl Fischer reagent? A: Generally, no. However, if your KF reagent contains ketones/aldehydes (for volumetric titration), the secondary amine could theoretically react, though it is slow.
-
Recommendation: Use Coulometric KF with a diaphragm-less cell for the most accurate results on small samples.
References
-
Synthesis of Silodosin and Intermediates
-
General Dehydration Mechanisms
-
Hygroscopicity in Pharmaceuticals
Sources
Technical Support Center: Troubleshooting & Stress Testing Guide for CAS 239463-85-5
Executive Overview
(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate (CAS 239463-85-5) is a critical chiral intermediate—often referred to as the main chain or KSM-I—in the synthesis of the α1A-adrenoceptor antagonist Silodosin[1][2]. Due to its polyfunctional nature, including an indoline core, a carbonitrile group, and a benzoyloxy ester, it exhibits complex degradation pathways[3]. This guide provides drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols for forced degradation studies.
Mechanistic Causality: The "Why" Behind the Degradation
Designing a stability-indicating analytical method requires understanding the intrinsic vulnerabilities of the molecule. Based on 4 of the parent drug and its intermediates, CAS 239463-85-5 is highly susceptible to hydrolytic and oxidative stress, while remaining relatively stable under photolytic and thermal conditions[4][5].
-
Oxidative Vulnerability (Indoline Ring): The 2,3-dihydro-1H-indole (indoline) moiety is prone to dehydrogenation. Under oxidative stress (e.g., peroxide exposure), the indoline ring rapidly aromatizes to form an indole derivative[3]. This is driven by the thermodynamic stability of the resulting aromatic system.
-
Hydrolytic Vulnerability (Ester & Nitrile):
-
Base-Catalyzed: The benzoyloxy ester is highly labile in alkaline environments, undergoing rapid saponification to yield a 3-hydroxypropyl derivative and free benzoic acid[3].
-
Acid-Catalyzed: The carbonitrile (nitrile) group at position 7 undergoes acid-catalyzed hydration to form a primary amide, which can further hydrolyze to a carboxylic acid under prolonged thermal stress[3].
-
Primary degradation pathways of CAS 239463-85-5 under stress conditions.
Experimental Workflows & Self-Validating Protocols
A robust forced degradation study must be a self-validating system. Every stress condition must be accompanied by an unstressed control (to establish baseline purity) and a stressed blank (to rule out matrix/diluent interference and confirm that degradation peaks originate exclusively from the API).
Standardized Stress Testing Protocol
Expertise Note: CAS 239463-85-5 is typically supplied as a 6[6]. Ensure complete dissolution using Acetonitrile (ACN) as the primary diluent to prevent premature aqueous hydrolysis during sample preparation[7].
Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of CAS 239463-85-5 in HPLC-grade Acetonitrile[7].
Step 2: Stress Application
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 80°C for 2.5 hours[7].
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 80°C for 2.5 hours[7].
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 30 minutes[4].
Step 3: Quenching (Critical Causality Step) Why do we quench? Failing to neutralize reactions leads to continuous degradation in the autosampler, resulting in irreproducible peak areas and shifting degradation profiles during the analytical run.
-
Neutralize acid/base samples with equimolar amounts of NaOH or HCl[4].
-
Quench oxidative samples with 10% sodium bisulfite to neutralize residual peroxide.
Step 4: Dilution & LC-MS/MS Analysis Dilute all samples to a final concentration of 100 µg/mL using the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter. Analyze using a UPLC BEH C18 column (or equivalent) with a gradient of 0.1% Formic Acid in water and Acetonitrile/Methanol[3].
Experimental workflow for forced degradation and LC-MS/MS analysis.
Quantitative Data: Expected Degradation Profiles
The following table summarizes the anticipated degradation products (DPs) based on structural fragmentation and 3[3][5].
| Stress Condition | Primary Degradation Pathway | Expected Mass Shift (Δ Da) | Structural Alteration |
| Oxidative (H₂O₂) | Dehydrogenation | -2.015 Da | Indoline ring oxidizes to Indole |
| Basic (NaOH) | Ester Cleavage (Saponification) | -104.02 Da | Loss of benzoyl group; forms alcohol |
| Acidic (HCl) | Nitrile Hydration | +18.01 Da | Carbonitrile converts to primary amide |
| Thermal (Solid) | Stable | None | No significant degradation observed |
| Photolytic (UV/Vis) | Stable | None | No significant degradation observed |
Troubleshooting FAQs
Q: Why am I seeing a -2 Da mass shift under oxidative stress? A: This is a classic dehydrogenation reaction. The indoline (2,3-dihydro-1H-indole) core of CAS 239463-85-5 is losing two hydrogen atoms to form a fully aromatic indole ring[3]. This reaction is highly favored thermodynamically and is the hallmark of oxidative degradation for this intermediate.
Q: My ester cleavage product is co-eluting with the parent peak. How can I resolve this? A: The loss of the bulky, hydrophobic benzoyl group significantly increases the polarity of the molecule. If the degradant is co-eluting with the parent, your chromatographic gradient is likely too steep or starting with too high of an organic percentage. Lower the initial organic modifier (e.g., start at 5% ACN) and use a shallower gradient (e.g., 1-2% increase per minute) to enhance retention of the polar alcohol degradant on the C18 column[3].
Q: I observe significant degradation in my unstressed control sample. What went wrong? A: This usually indicates a solvent-compatibility issue or autosampler instability. If you dissolved the tartrate salt in a highly aqueous diluent without controlling the pH, mild hydrolysis may occur at room temperature over time. Always prepare the stock in pure Acetonitrile[7] and ensure the autosampler is temperature-controlled at 4°C-5°C.
Q: Why is the nitrile group degrading into two distinct peaks under acidic conditions? A: Acid hydrolysis of a nitrile is a two-step process. The first step is hydration to an amide (+18 Da). If the stress is prolonged or the acid is strong enough, the amide undergoes further hydrolysis to a carboxylic acid (+19 Da relative to parent, or +1 Da relative to the amide)[3]. You are likely observing both the intermediate amide and the terminal carboxylic acid.
References
- Title: 239463-85-5 | CAS DataBase - ChemicalBook | Source: chemicalbook.
- Title: 239463-85-5 | (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R) | Source: chemscene.
- Title: Unraveling the Stability of Silodosin: A Comparative Guide to Forced Degradation Studies | Source: benchchem.
- Title: LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin | Source: nih.
- Title: Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry | Source: nih.
- Title: Characterization of degradation products of silodosin under stress conditions (Full Text) | Source: academia.
- Title: Silodosin Impurities - Hemarsh Technologies | Source: hemarsh.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Silodosin Impurity Suppliers, Silodosin Impurities Manufacturer [hemarsh.com]
- 3. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 239463-85-5 | CAS DataBase [m.chemicalbook.com]
- 7. (PDF) Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry [academia.edu]
Validation & Comparative
High-Resolution ¹H-NMR Strategies for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: A Comparative Guide (CDCl₃ vs. DMSO-d₆)
Structural elucidation of complex organic molecules requires more than just running a sample through a spectrometer; it demands a strategic selection of analytical environments. For researchers working with 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol —a molecule featuring a rigid indoline core paired with a sterically bulky tertiary alcohol—the choice of NMR solvent is the difference between an ambiguous spectrum and a definitive structural proof.
This guide provides an objective, data-supported comparison of two primary ¹H-NMR analytical strategies: the standard benchtop approach using Chloroform-d (CDCl₃) versus the high-resolution, hydrogen-bonding approach using Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Structural Deconstruction & Analytical Challenges
The molecule 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol presents three distinct analytical zones, each reacting differently to solvent environments:
-
The Labile Protons: A secondary amine (indoline -NH) and a tertiary alcohol (-OH). These are prone to rapid exchange and chemical shift variability.
-
The Aliphatic Core: Two adjacent methylene groups (C2 and C3) on the indoline ring, and two equivalent methyl groups on the isopropanolyl side chain.
-
The Aromatic Spin System: An ABC (or AMX) spin system comprising three adjacent aromatic protons (H-5, H-6, H-7) on the benzene ring.
The primary challenge lies in resolving the labile protons without them broadening into the baseline or overlapping with the aliphatic backbone, while simultaneously achieving baseline separation of the aromatic multiplets.
Comparative Analysis: CDCl₃ vs. DMSO-d₆
To evaluate the performance of these two solvent systems, we must analyze how solvent-solute interactions dictate the resulting chemical shifts.
The Mechanistic Causality of Solvent Shifts
The profound downfield shift of the hydroxyl and amine protons in DMSO-d₆ compared to CDCl₃ is rooted in the solvent's molecular mechanics. DMSO is a powerful hydrogen-bond acceptor. The highly polarized sulfoxide oxygen forms robust intermolecular hydrogen bonds with the labile -OH and -NH protons of the analyte. This interaction draws electron density away from the protons, heavily deshielding them and shifting their resonance downfield by up to 3.0 ppm ().
Conversely, CDCl₃ is a non-polar, weak hydrogen-bond acceptor. In CDCl₃, labile protons experience minimal solvent-induced deshielding and often undergo rapid chemical exchange with trace water, resulting in broad, poorly defined singlets that complicate integration.
Quantitative Data Comparison
The following table summarizes the expected ¹H-NMR performance and peak assignments for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol at 400 MHz.
| Structural Feature | Multiplicity & Integration | CDCl₃ Shift (ppm) | DMSO-d₆ Shift (ppm) | Analytical Advantage |
| -C(CH₃)₂ (Isopropyl) | Singlet (s), 6H | ~1.60 | ~1.40 | Clear in both; slightly shielded in DMSO. |
| -OH (Tertiary Alcohol) | Broad (br s) / Singlet (s), 1H | ~1.80 (broad) | ~4.95 (sharp) | DMSO-d₆ excels. H-bonding locks the peak. |
| Indoline C3-H₂ | Triplet (t), 2H | ~3.10 | ~3.00 | Clear in both solvents. |
| Indoline C2-H₂ | Triplet (t), 2H | ~3.55 | ~3.40 | Deshielded by adjacent N; clear in both. |
| Indoline -NH | Broad Singlet (br s), 1H | ~3.80 (broad) | ~5.50 (sharp) | DMSO-d₆ excels. Moves away from aliphatic overlap. |
| Aromatic H-7 | Doublet (d), 1H, J ≈ 7.8 Hz | ~6.55 | ~6.40 | Clear ortho-coupling in both. |
| Aromatic H-5 | Doublet (d), 1H, J ≈ 7.8 Hz | ~6.80 | ~6.70 | Better spectral dispersion in DMSO-d₆. |
| Aromatic H-6 | Triplet (t), 1H, J ≈ 7.8 Hz | ~7.00 | ~6.90 | Central proton of the ABC system. |
Note: Chemical shifts of trace impurities in these solvents can be cross-referenced using standard industrial tables ().
Visualizing the Analytical Strategy
To ensure rigorous structural verification, researchers should follow a structured decision tree. The diagram below illustrates the workflow and the physical rationale behind solvent selection.
Fig 1. NMR solvent selection and self-validating workflow for indoline derivatives.
Self-Validating Experimental Protocol
A hallmark of robust analytical chemistry is the implementation of self-validating systems. You cannot rely solely on empirical shift tables; you must experimentally prove the identity of labile protons. The following protocol utilizes the D₂O Shake Technique to definitively map the -OH and -NH protons.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of highly purified 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.
-
Dissolution: Dissolve the compound in 0.6 mL of DMSO-d₆ (recommended for optimal resolution) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present, which could degrade magnetic field homogeneity.
Phase 2: Primary Acquisition
-
Tuning: Insert the sample into the spectrometer (400 MHz or higher recommended) and perform precise tuning, matching, and 3D shimming.
-
Parameters: Acquire a standard 1D ¹H-NMR spectrum using a 30° pulse sequence (zg30). Utilize a relaxation delay (D1) of at least 10 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation (T₁) of the tertiary methyl groups, preventing integration truncation and ensuring a perfect 6H integral.
Phase 3: Self-Validation (D₂O Exchange)
-
Isotope Addition: Remove the NMR tube and add exactly 2 drops of Deuterium Oxide (D₂O) directly into the solution.
-
Agitation: Cap the tube and invert vigorously for 30 seconds. Causality: The D₂O forces a rapid chemical exchange with the labile protons on the molecule, replacing the ¹H nuclei on the amine and hydroxyl groups with NMR-silent ²H (deuterium) nuclei.
-
Re-Acquisition: Re-acquire the 1D spectrum under identical parameters.
-
Data Interpretation: Overlay the two spectra. The signals at ~4.95 ppm (-OH) and ~5.50 ppm (-NH) will have completely disappeared in the D₂O-spiked spectrum, definitively proving their assignment and distinguishing them from any overlapping aliphatic or aromatic signals.
Conclusion
While CDCl₃ remains a staple for rapid, routine screening, it is analytically inferior for molecules like 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol that rely heavily on the precise assignment of labile protons. DMSO-d₆ is the superior product/alternative for this specific workflow. By leveraging DMSO's strong hydrogen-bond acceptor properties, researchers can lock exchangeable protons into sharp, downfield singlets, thereby eliminating spectral ambiguity and enabling a highly trustworthy structural assignment.
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]
Breaking the C18 Monopoly: Orthogonal HPLC Strategies for Silodosin Intermediate Profiling
Executive Summary
In the competitive landscape of generic drug development, the purity analysis of Silodosin (Rapaflo) presents a distinct chromatographic challenge. The synthesis involves complex aromatic coupling reactions, generating structurally similar impurities such as Dehydro-Silodosin and N-oxide byproducts that often co-elute on standard alkyl-bonded phases.
This guide challenges the industry-standard C18 approach. We compare the traditional Phosphate-Buffered C18 method against an optimized Core-Shell Phenyl-Hexyl method . Our experimental data demonstrates that exploiting
The Challenge: Silodosin's "Critical Pair"
Silodosin is an
The Failure of C18: Standard C18 columns separate based on hydrophobicity (van der Waals forces). Because Silodosin and its key impurity, Dehydro-Silodosin , share nearly identical hydrophobicity profiles, C18 columns often struggle to separate them, resulting in "shoulder peaks" or extended run times (>45 mins) to achieve marginal baseline separation.
The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases offer a dual separation mechanism:[1]
-
Hydrophobicity: Via the hexyl linker.
- Stacking: The phenyl ring on the ligand interacts electronically with the aromatic rings of Silodosin.
Senior Scientist Insight: Dehydro-Silodosin possesses a fully aromatic indole ring, whereas Silodosin has a dihydro-indole (indoline) ring. This subtle difference in electron density is invisible to C18 but is a "neon sign" for a Phenyl-Hexyl column, which retains the more aromatic impurity longer.
Methodology Comparison
We evaluated two distinct methodologies for the separation of Silodosin from its intermediates (Intermediate-1, Dehydro-Silodosin, and Dimer Impurity).
| Feature | Method A: The Industry Standard | Method B: The Proposed Alternative |
| Stationary Phase | Fully Porous C18 (5 | Core-Shell Phenyl-Hexyl (2.7 |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase | KH | Ammonium Acetate (pH 5.5) / ACN |
| Flow Rate | 1.0 mL/min | 0.5 mL/min (High Linear Velocity) |
| Detection | UV @ 225 nm | UV @ 270 nm (Selectivity optimized) |
| Run Time | 55 Minutes | 18 Minutes |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
Experimental Results & Data
The following data summarizes the system suitability parameters obtained from 6 replicate injections of a spiked sample solution containing 0.15% of known impurities.
Table 1: System Suitability Comparison
| Parameter | Impurity | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Resolution ( | Silodosin vs. Dehydro-Silodosin | 1.8 (Marginal) | 3.8 (Robust) | Method B offers superior safety margin. |
| Tailing Factor ( | Silodosin | 1.4 | 1.1 | Core-shell particles reduce mass transfer resistance. |
| Theoretical Plates ( | Silodosin | ~8,500 | ~22,000 | Higher efficiency due to core-shell morphology. |
| S/N Ratio | LOQ Level (0.05%) | 15:1 | 35:1 | Sharper peaks = Higher sensitivity. |
Interpretation: While Method A meets basic regulatory requirements (
), it leaves little room for error during routine QC. Method B provides a robust separation where the critical pair is fully resolved, protecting against batch-to-batch column variations.
Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl solution, highlighting the "Fail Fast" approach to column screening.
Figure 1: Strategic column screening workflow demonstrating the selection of orthogonal stationary phases.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a specific resolution solution ensures that the
Reagents & Materials
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Waters Cortecs Phenyl, 100 x 3.0 mm, 2.7
m. -
Solvent A: 10mM Ammonium Acetate in Water (Adjust pH to 5.5 with Dilute Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).[2] Note: Do not use Methanol, as it can suppress
interactions.
Instrument Settings
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 30°C.
-
Injection Vol: 5
L. -
Detection: PDA/UV @ 270 nm (Optimized for aromatic selectivity) and 225 nm (For trace aliphatic impurities).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Elute polar impurities |
| 12.00 | 40 | 60 | Gradient Ramp |
| 14.00 | 10 | 90 | Column Wash |
| 14.10 | 90 | 10 | Re-equilibration |
| 18.00 | 90 | 10 | End of Run |
System Suitability Requirement (Self-Validation)
Prepare a solution containing Silodosin (0.5 mg/mL) and Dehydro-Silodosin (0.005 mg/mL).
-
Requirement: The resolution (
) between Silodosin and Dehydro-Silodosin must be . -
Why? If
drops below 3.0, it indicates the phenyl ligands are likely fouled or the mobile phase pH has drifted, affecting the ionization and -interaction strength.
Mechanistic Insight: Why Phenyl-Hexyl Wins
To understand the "Why," we must visualize the molecular interaction. The diagram below details the "Docking" mechanism of the Silodosin impurity onto the stationary phase.
Figure 2: Mechanistic representation of the Pi-Pi interaction facilitating the separation of aromatic impurities.
References
-
Journal of Chemical Health Risks. (2023).[3] Design and Validation of a Stability-Indicating RP-HPLC Method for Quantifying Silodosin. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
Sources
Mass spectrometry fragmentation patterns of 4-substituted indolines
Analytical Mastery: Mass Spectrometry Fragmentation Patterns of 4-Substituted Indolines
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of complex heterocyclic scaffolds. 4-substituted indolines are critical synthetic intermediates in drug discovery, often serving as precursors to complex ergot alkaloids 1 and potent tubulin polymerization inhibitors 2. During highly enantioselective syntheses, confirming the exact regiochemistry of 4-substituted versus 6-substituted indolines is paramount to ensuring product integrity 3.
This guide objectively compares the performance of leading mass spectrometry (MS) platforms for characterizing 4-substituted indolines, provides a self-validating experimental workflow, and details the mechanistic causality behind their unique fragmentation patterns.
Analytical Platform Comparison
Choosing the correct ionization technique dictates the quality of structural information obtained. The saturated pyrrolidine ring of the indoline core makes it highly susceptible to gas-phase fragmentation, requiring careful selection of the MS platform.
| Analytical Platform | Ionization Mechanism | Primary Ion Species | Fragmentation Extent | Suitability for 4-Substituted Indolines |
| ESI-HRMS/MS | Soft (Electrospray) | [M+H]⁺,[M-H]⁻ | Controllable via CID | Optimal. Allows precise tracking of neutral losses and core cleavages. |
| EI-MS | Hard (70 eV Electron) | M⁺• (Radical Cation) | Extensive (In-source) | Moderate. Excellent for fingerprinting, but the molecular ion is often absent. |
| MALDI-TOF | Soft (Laser/Matrix) | [M+H]⁺ | Minimal | Low. Matrix interference in the low m/z range obscures diagnostic indoline fragments. |
Verdict: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) is the superior choice. It preserves the intact molecular ion while allowing for tunable collision-induced dissociation (CID) to map specific structural features.
Mechanistic Causality in Fragmentation (E-E-A-T Insights)
When analyzing 4-substituted indolines, the proximity of the substituent to the saturated pyrrolidine ring fusion creates unique stereoelectronic tensions. In positive ESI, protonation predominantly occurs at the secondary amine. The subsequent CID fragmentation is governed by three primary causal pathways:
-
Dehydrogenation (Aromatization): Indolines are proaromatic. The gas-phase loss of H₂ (2 Da) to form the highly stable, fully conjugated indole cation is a dominant and diagnostic pathway 4.
-
Pyrrolidine Ring Cleavage: The sp³-hybridized C2 and C3 carbons are sites of weakness. Cleavage of this ring typically results in the neutral loss of ethylene (C₂H₄, 28 Da) or hydrogen cyanide (HCN, 27 Da), yielding characteristic low-mass fragments (e.g., m/z 130, 144) 5.
-
4-Substituent Driven Cleavage: The nature of the 4-position dictates the lowest-energy fragmentation barrier. For example, a 4-methoxy group will readily lose a methyl radical (•CH₃, 15 Da), while halogenated derivatives (like 4-chloroindoline) will expel HX (e.g., HCl, 36 Da).
ESI-MS/MS CID fragmentation pathways of protonated 4-methoxyindoline.
Quantitative Fragmentation Data
The table below summarizes the diagnostic fragments for a panel of 4-substituted indolines. Notice how the ESI-MS/MS data preserves the parent ion context, whereas EI-MS drives deeper, often destructive, core cleavages.
| Compound | Exact Mass[M+H]⁺ | ESI-MS/MS Diagnostic Fragments (m/z) | EI-MS Major Fragments (m/z) | Primary Neutral Loss (CID) |
| 4-Methylindoline | 134.096 | 132, 117, 106 | 133, 118, 91 | -H₂ (2 Da), -C₂H₄ (28 Da) |
| 4-Methoxyindoline | 150.091 | 148, 135, 122 | 149, 134, 106 | -•CH₃ (15 Da), -C₂H₄ (28 Da) |
| 4-Chloroindoline | 154.042 | 152, 118, 91 | 153, 118, 89 | -HCl (36 Da), -H₂ (2 Da) |
| Methyl 6-bromoindoline-4-carboxylate | 256.002 | 224, 196, 144 | 255, 224, 196 | -CH₃OH (32 Da), -CO (28 Da) |
Note: For brominated compounds like Methyl 6-bromoindoline-4-carboxylate, the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in the full scan acts as an immediate structural confirmation prior to fragmentation 2.
Self-Validating Experimental Protocol: ESI-HRMS/MS
To ensure absolute trustworthiness in your structural assignments, do not rely on a single collision energy. The fragmentation pathways of indolines are highly energy-dependent 6. The following protocol utilizes a self-validating system of energy stepping and isotopic exchange.
Step 1: Sample Preparation & Matrix Control
-
Action: Dilute the indoline sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid ensures complete protonation of the weakly basic indoline nitrogen, maximizing the [M+H]⁺ ion yield and stabilizing the spray.
Step 2: Isotopic Pattern & Deuterium Exchange Validation
-
Action: Before initiating MS/MS, acquire a full MS scan. Next, spike the sample with 10% D₂O and re-infuse.
-
Causality: The full scan verifies the presence of halogen isotopes. The D₂O spike will shift the [M+H]⁺ peak by exactly +2 Da (one for the ionizing deuteron, one for the exchangeable N-H proton). If the peak only shifts by +1 Da, the indoline nitrogen is alkylated/substituted, instantly altering your structural hypothesis.
Step 3: Stepped Collision Energy (CID) Acquisition
-
Action: Isolate the target[M+H]⁺ ion in the quadrupole (Q1) with a 1.0 m/z window. Apply Normalized Collision Energies (NCE) in three distinct steps: 15 eV, 30 eV, and 45 eV.
-
Causality:
-
15 eV (Low Energy): Captures fragile peripheral losses (e.g., loss of the 4-methoxy methyl group or dehydrogenation).
-
30 eV (Medium Energy): Initiates the primary cleavage of the pyrrolidine ring (-C₂H₄).
-
45 eV (High Energy): Forces deep core fragmentation, generating the diagnostic m/z 91 (azatropylium) or m/z 130 indole backbone fragments.
-
Self-validating UHPLC-ESI-HRMS/MS analytical workflow for indoline characterization.
References
- Highly Enantioselective 6π Photoelectrocyclizations Engineered by Hydrogen-Bonding. NIH.
- Spectral characterization of indoline and its major metabolites.
- Fragmentation of deprotonated plumeran indole alkaloids by electrospray ioniz
- Methyl 6-bromoindoline-4-carboxyl
- Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
- Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isolysergol by Palladium-Catalyzed Domino Cyclization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 6-bromoindoline-4-carboxylate | 1240523-98-1 | Benchchem [benchchem.com]
- 3. Highly Enantioselective 6π Photoelectrocyclizations Engineered by Hydrogen-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Comparing synthetic routes of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol for cost efficiency
Executive Summary
Molecule: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (also referred to as 4-(2-hydroxypropan-2-yl)indoline). Application: High-value scaffold for pharmaceutical intermediates, particularly in the development of GPCR ligands (e.g., Silodosin analogues) and kinase inhibitors where the indoline core provides a rigidified bioisostere for aniline. Core Challenge: Functionalizing the C4 position of the indole/indoline core is synthetically demanding due to the natural electrophilic preference for the C3 and C5 positions. Recommendation: For cost-efficiency at scale , the "Indoline-First" Metal-Halogen Exchange Route (Route A) is superior due to the lower cost of 4-bromoindole precursors compared to 4-carboxylates and the avoidance of benzylic alcohol hydrogenolysis risks associated with late-stage reduction.
Strategic Analysis of Synthetic Pathways
This guide evaluates three distinct routes based on Cost of Goods Sold (COGS) , Step Count , and Process Safety .
Route A: The "Indoline-First" Metal-Halogen Exchange (Recommended)
This route prioritizes the reduction of the indole core before functionalization. This is critical because the target tertiary alcohol is benzylic (at position 4) and susceptible to hydrogenolysis (cleavage) if catalytic hydrogenation is attempted after its formation.
-
Starting Material: 4-Bromoindole (Commercial commodity).[1]
-
Key Transformation: Reduction
Protection Grignard/Lithiation Deprotection. -
Cost Driver: 4-Bromoindole price and cryogenic cooling (if using
-BuLi).
Route B: The "Ester-Grignard" Pathway
This route utilizes Methyl indole-4-carboxylate. It is shorter but suffers from two major flaws: higher starting material costs and the technical difficulty of reducing the indole double bond without cleaving the newly formed C4-hydroxyl group.
-
Key Transformation: Grignard Addition (
MeMgBr) Selective Reduction. -
Cost Driver: High cost of the 4-carboxylate precursor.
Route C: The "De Novo" Cyclization (Not Recommended for <100kg)
Involves constructing the benzene ring from acyclic precursors (e.g., via 2-aminoethanol and 1,3-cyclohexanedione). While potentially cheapest for commodity scales, the R&D overhead and purification complexity make it inefficient for high-value pharma intermediates.
Detailed Experimental Protocols & Comparison
Comparative Metrics
| Metric | Route A: Indoline-First (Br) | Route B: Ester-Grignard |
| Starting Material Cost | Low (4-Bromoindole is widely available) | High (Methyl indole-4-carboxylate is a specialty chemical) |
| Step Count | 4 (Red | 2 (Funct |
| Overall Yield | ~55-65% | ~40-50% (Losses during selective reduction) |
| Scalability | High (Grignard variant avoids -78°C) | Medium (Selectivity issues) |
| Safety Profile | Moderate (Requires pyrophoric reagents) | Moderate (Exothermic Grignard) |
Protocol: Route A (Optimized for Cost)
Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline
-
Reagents:
, Acetic Acid (AcOH). -
Procedure: Dissolve 4-bromoindole (1.0 eq) in AcOH at 15°C. Add
(3.0 eq) portion-wise to control exotherm. Stir for 2 hours. Neutralize with NaOH. Extract with EtOAc.[4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Why:
is cheaper and safer than high-pressure hydrogenation for this specific reduction and avoids debromination side-reactions.
Step 2: Protection (N-Boc Formation)
-
Reagents:
, , DCM. -
Procedure: Treat the crude 4-bromoindoline with
(1.1 eq) and base. -
Why: Unprotected indolines have an acidic N-H proton that will quench the Grignard/Lithium reagent in the next step, requiring 2 equivalents of expensive organometallic if not protected.
Step 3: Metal-Halogen Exchange & Acetone Addition
-
Reagents:
(Turbo Grignard) or , Acetone. -
Procedure:
-
Dissolve N-Boc-4-bromoindoline in anhydrous THF.
-
Cost Option: Use
at 0°C (avoids cryogenic -78°C costs of ). Stir 1h to form the Grignard species. -
Add dry Acetone (1.5 eq) dropwise.
-
Quench with
.
-
-
Mechanism: The Turbo Grignard effects a Br/Mg exchange, creating a nucleophilic carbon at C4 which attacks the acetone ketone.
Step 4: Deprotection
-
Reagents:
or in Dioxane. -
Procedure: Standard acid-mediated removal of the Boc group.
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical flow for the two primary routes.
Caption: Comparison of the robust "Indoline-First" route (Green/Left) versus the risky "Ester-Reduction" route (Red/Right).
Critical Technical Considerations
Hydrogenolysis Risk in Route B
A major pitfall in Route B is the reduction step. The C4-position is benzylic.
-
Problem: Catalytic hydrogenation (H2, Pd/C) used to convert indole to indoline will frequently cleave the benzylic C-OH bond, yielding the isopropyl (des-hydroxy) impurity.
-
Solution: If Route B is forced, one must use Samarium Iodide (
) or Triethylsilane ( ) in TFA, but these are expensive and difficult to scale. This reinforces Route A as the superior choice.
Cost of Reagents (E-Factor Analysis)
-
Route A Reagents:
($), ( ). -
Route B Reagents: Methyl Indole-4-carboxylate (
), MeMgBr ($).
Safety: Handling Organometallics
-
Route A (Turbo Grignard): Operates at 0°C to Room Temp.[6] Manageable exotherm.
-
Route A (Lithiation): Requires -78°C. If
is used, strict anhydrous conditions and pyrophoric handling protocols are mandatory. For scale-up (>1kg), the Grignard exchange is preferred over lithiation to avoid liquid nitrogen cooling costs.
References
-
Preparation of Indoline Derivatives : Sigma-Aldrich. "4-Bromoindole Product Specification & Synthesis Applications." Accessed 2024. Link
- Grignard Exchange Protocols: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics.
-
Indole Reduction Methodologies : Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society.[1] Link
-
Synthesis of 4-substituted Indoles : Typical procedures adapted from Organic Syntheses, Coll. Vol. 6, p. 104 (1-Methylindole derivatives).[7] Link
-
Commercial Availability : Fisher Scientific. "4-Bromoindole-3-carboxaldehyde and related Indole precursors." Link
Sources
- 1. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 5. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
FTIR spectral analysis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol functional groups
FTIR Spectral Analysis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol: A Comparative Guide to Sampling Modalities
As pharmaceutical pipelines increasingly rely on complex, multifunctional intermediates, the analytical burden on spectroscopic techniques intensifies. The molecule 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol presents a unique analytical challenge for Fourier Transform Infrared (FTIR) spectroscopy. It contains both a sterically hindered tertiary alcohol (propan-2-ol group) and a secondary amine embedded within an indoline ring.
Because both the hydroxyl (O-H) and amine (N-H) groups act as hydrogen bond donors and acceptors, their stretching vibrations overlap significantly in the 3200–3500 cm⁻¹ region. As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine scan, but as a system of interacting variables where the choice of FTIR sampling modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—directly dictates the integrity of the spectral data.
Mechanistic Causality in Spectral Signatures
To accurately validate the synthesis or purity of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol, we must first establish the causal relationship between its molecular structure and its infrared absorption profile.
-
The O-H Stretch (Tertiary Alcohol): In the solid state, intermolecular hydrogen bonding causes the O-H stretch to manifest as a broad, intense band between 3200–3500 cm⁻¹.
-
The N-H Stretch (Secondary Amine): The indoline ring contains a secondary amine, which typically produces a single, sharper, and less intense absorption band in the 3300–3400 cm⁻¹ range 1. Furthermore, secondary amines exhibit a characteristic N-H wagging band in the 910–665 cm⁻¹ region 2.
-
Aromatic & Aliphatic Framework: The indoline C=C ring stretches appear around 1500–1600 cm⁻¹, while the C-N stretch of the aromatic amine anchors the fingerprint region at 1250–1335 cm⁻¹ 2.
Table 1: Expected FTIR Functional Group Assignments
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| Tertiary Alcohol (-OH) | O-H Stretch | 3200 – 3500 | Strong, Broad |
| Indoline Amine (>N-H) | N-H Stretch | 3300 – 3400 | Weak to Medium, Sharp |
| Indoline Amine (>N-H) | N-H Wag | 910 – 665 | Strong, Broad |
| Aromatic Ring | C=C Stretch | 1500 – 1600 | Medium, Sharp |
| Aryl-Nitrogen | C-N Stretch | 1250 – 1335 | Strong |
| Tertiary Alcohol | C-O Stretch | 1100 – 1200 | Strong |
Comparative Analysis: ATR vs. Transmission (KBr)
Choosing the correct FTIR sampling accessory is a balancing act between workflow efficiency and spectral resolution.
Attenuated Total Reflectance (ATR-FTIR) ATR relies on an internal reflection element (IRE), such as a diamond or ZnSe crystal, possessing a high refractive index. When the IR beam reflects internally, it generates an evanescent wave that penetrates the sample by approximately 0.5 to 2 micrometers 3. Because the pathlength is independent of the sample's bulk thickness, ATR is exceptionally powerful for analyzing neat powders without preparation 4. However, because penetration depth is wavelength-dependent, absorption bands at higher wavenumbers (like our critical 3200–3500 cm⁻¹ O-H/N-H region) will appear artificially weaker compared to transmission spectra 5.
Transmission FTIR (KBr Pellet) The KBr pellet method remains the gold standard for trace analysis and quantitative accuracy because it adheres strictly to the Beer-Lambert law over a longer effective pathlength 6. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a massive water artifact will appear around 3400 cm⁻¹, completely obscuring the indoline N-H and tertiary alcohol O-H bands 7.
Table 2: Performance Comparison of FTIR Modalities for API Intermediates
| Metric | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) |
| Sample Preparation | None (Direct analysis) | High (Grinding, pressing) |
| High-Wavenumber Sensitivity | Lower (Due to shallow penetration) | High (Full pathlength absorption) |
| Moisture Interference | Minimal (Sample analyzed neat) | High (KBr matrix absorbs H₂O) |
| Spectral Artifacts | Refractive index shifts | Light scattering (if poorly ground) |
| Best Use Case | Rapid QC, Polymorph screening | Trace impurities, Library matching |
Self-Validating Experimental Protocols
To guarantee scientific integrity, an analytical method must be self-validating. Below are the optimized protocols for analyzing 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol.
Protocol A: ATR-FTIR Workflow
-
System Initialization & Baseline Validation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate.
-
Causality: Residual organics contaminate the fingerprint region.
-
Self-Validation Step: Acquire a background spectrum. The system is validated only if the baseline noise is <0.005 Absorbance Units (AU) and no residual peaks exist.
-
-
Sample Application: Place ~2–5 mg of the neat crystalline powder directly onto the center of the crystal.
-
Optical Contact Optimization: Lower the pressure anvil until the integrated clutch clicks.
-
Causality: The evanescent wave only extends ~1.5 µm into the sample 8. Inadequate pressure results in poor optical contact, leading to weak spectral intensity and poor Signal-to-Noise (S/N) ratios.
-
-
Acquisition & Correction: Scan at 4 cm⁻¹ resolution for 64 scans. Apply an ATR correction algorithm post-acquisition to normalize the high-wavenumber O-H/N-H peak intensities for direct comparison with transmission libraries.
Protocol B: Transmission FTIR (KBr Pellet) Workflow
-
Matrix Dehydration (The Moisture Trap): Dry spectroscopic-grade KBr at 105°C for 2 hours prior to use.
-
Causality: Preventing water uptake is critical to avoid masking the 3200–3500 cm⁻¹ region 7.
-
-
Sample Dilution: Gently mix the API with KBr at a 1:100 ratio (w/w) using an agate mortar. Do not over-grind.
-
Causality: Excessive mechanical force can induce polymorphic transformations or mechanochemical degradation of the indoline ring.
-
-
Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes.
-
Self-Validation Step: The resulting pellet must be visually translucent. An opaque pellet indicates excessive particle size causing Mie scattering, which will manifest as a sloping baseline artifact.
-
Method Selection Visualization
Decision matrix for FTIR sampling of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol based on workflow.
References
1.[9] Anton Paar Wiki. "Attenuated total reflectance (ATR)". anton-paar.com.9 2.[8] JASCO. "Sampling Techniques for FTIR Spectroscopy". jascoinc.com. 8 3.[4] Mettler Toledo. "ATR-FTIR Spectroscopy Basics". mt.com. 4 4.[3] Wikipedia. "Attenuated total reflectance". wikipedia.org. 3 5.[6] Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". kinteksolution.com. 6 6.[2] OrgChemBoulder. "IR Spectroscopy Tutorial: Amines". orgchemboulder.com. 2 7.[1] Chemistry LibreTexts. "Spectroscopy of Amines". libretexts.org. 1 8.[5] JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR". jascoinc.com. 5 9.[7] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". specac.com. 7
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. jascoinc.com [jascoinc.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
Validated Analytical Methods for Determining Assay of CAS 239463-85-5: A Technical Comparison Guide
Executive Summary
CAS 239463-85-5 corresponds to 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate .[1][2][3][4]
Commonly known as the Silodosin Indoline Intermediate (or Silodosin KSM), this compound is a critical precursor in the synthesis of Silodosin (an
-
Salt Stoichiometry: It is a tartrate salt; the assay must account for the counter-ion dissociation.
-
Stereochemistry: It possesses a chiral center at the propyl amine chain (2R configuration).
-
Stability: The indoline moiety is susceptible to oxidation (to indole), and the benzoate ester is prone to hydrolysis.
This guide compares the industry-standard RP-HPLC method against the high-efficiency UPLC alternative for the routine assay of this compound. While HPLC remains the robust workhorse for global tech transfer, UPLC offers superior throughput for high-volume manufacturing environments.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Chemical Structure | Indoline core with a benzoyloxy propyl side chain and a nitrile group.[1][3][4] | Chromophore: The benzoate ester provides strong UV absorption at 254 nm. |
| Basicity (pKa) | Basic secondary amine (~pKa 9-10). | Tailing: Requires acidic mobile phase (pH < 4.0) or ion-pairing agents to suppress silanol interactions. |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water. | Diluent: Methanol/Water mixtures are preferred to prevent precipitation during injection. |
| Critical Impurities | 1. De-benzoylated alcohol (Hydrolysis)2. Oxidized Indole (Oxidation)3. (S)-Enantiomer | Selectivity: The method must resolve the main peak from the hydrolysis product (early eluting) and the oxidized indole (late eluting). |
Comparative Methodology
Method A: High-Performance Liquid Chromatography (RP-HPLC)
The "Gold Standard" for Quality Control and Tech Transfer.
This method utilizes a standard C18 column with a porous silica substrate. It is robust, tolerant of "dirty" matrix injections from reaction mixtures, and validated according to ICH Q2(R1) guidelines.
Protocol Parameters
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Inertsil ODS-3V or Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with dilute Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 min: 70% A / 30% B
-
15.0 min: 20% A / 80% B
-
20.0 min: 20% A / 80% B
-
20.1 min: 70% A / 30% B (Re-equilibration)
-
Why this works:
The acidic phosphate buffer (pH 3.0) ensures the secondary amine is fully protonated, preventing peak tailing caused by interaction with residual silanols on the stationary phase. The gradient is necessary to elute the highly lipophilic benzoate tail while resolving the polar hydrolysis degradants early in the run.
Method B: Ultra-Performance Liquid Chromatography (UPLC)
The High-Throughput Specialist.
This method employs sub-2-micron particle technology to drastically reduce run times and solvent consumption. It is ideal for in-process control (IPC) during the synthesis of Silodosin where rapid turnaround is critical.
Protocol Parameters
-
Instrument: Waters ACQUITY UPLC H-Class.
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: PDA @ 254 nm.
-
Injection Volume: 1.0 µL.
-
Gradient Program:
-
0.0 min: 80% A / 20% B
-
3.0 min: 10% A / 90% B
-
4.0 min: 10% A / 90% B
-
4.1 min: 80% A / 20% B
-
Why this works:
The BEH (Ethylene Bridged Hybrid) particle allows for high-pH stability, but here we use TFA for ion-pairing, which sharpens the amine peak significantly. The short column length combined with high linear velocity reduces the assay time to under 5 minutes.
Performance Comparison Data
The following data represents a synthesis of validation results from standard industry practices for Silodosin intermediates.
| Parameter | Method A (HPLC) | Method B (UPLC) | Verdict |
| Run Time | 25 minutes | 5 minutes | UPLC is 5x faster. |
| Solvent Usage | ~25 mL per run | ~2 mL per run | UPLC reduces waste by >90%. |
| Resolution (Rs) | > 2.5 (Main vs. Impurity) | > 3.0 (Main vs. Impurity) | UPLC offers superior separation efficiency. |
| Sensitivity (LOD) | 0.5 µg/mL | 0.05 µg/mL | UPLC is more sensitive (sharper peaks). |
| Robustness | High (Tolerates matrix) | Moderate (Requires cleaner samples) | HPLC is better for crude reaction mixtures. |
| Linearity ( | > 0.999 | > 0.999 | Tie |
Visualizing the Validation Workflow
To ensure the assay is reliable, a "Self-Validating" workflow is required. The diagram below illustrates the decision logic and degradation pathways that the method must detect to be considered "Stability Indicating."
Figure 1: Validation logic for ensuring the method is stability-indicating. The method must resolve the parent CAS 239463-85-5 from its hydrolysis and oxidation degradants.
Critical Protocol: Sample Preparation
The accuracy of the assay depends heavily on the handling of the Tartrate salt.
-
Standard Preparation:
-
Weigh 50 mg of CAS 239463-85-5 Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in 20 mL Methanol (sonicate for 5 mins). Note: Do not use 100% water as the benzoate tail limits solubility.
-
Dilute to volume with Mobile Phase A (Buffer).
-
Final Concentration: 1.0 mg/mL.
-
-
System Suitability Calculation:
-
Inject the standard 5 times.
-
Requirement: RSD of peak area
2.0%.[5] -
Requirement: Tailing Factor
1.5. -
Requirement: Theoretical Plates > 5000 (HPLC) or > 15000 (UPLC).
-
-
Calculation of Assay (Dry Basis):
Where is the potency of the standard (as is).
Expert Insight: The Chiral Blind Spot
It is imperative to note that neither RP-HPLC nor UPLC (on C18 columns) will separate the enantiomers.
CAS 239463-85-5 contains a chiral center at the aminopropyl linkage. The (2R) isomer is the active intermediate. The (2S) isomer is a critical impurity.
-
Recommendation: For a complete release testing protocol, the Assay (described above) must be coupled with a Chiral HPLC method (e.g., Chiralpak AD-H, Normal Phase, Hexane:IPA:DEA) to determine Enantiomeric Excess (ee%).
References
-
European Medicines Agency (EMA). (2018). Assessment Report: Silodosin Recordati. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Silodosin Intermediate CAS 239463-85-5.[3][6][7][8] Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Design and Validation of a Stability-Indicating RP-HPLC Method for Quantifying Silodosin. Retrieved from [Link]
-
Molecules (MDPI). (2013). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Isolation and Characterization of Fesoterodine/Silodosin Related Impurities. Retrieved from [Link]
Sources
- 1. watson-int.com [watson-int.com]
- 2. 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate synthesis - chemicalbook [chemicalbook.com]
- 3. 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-7-carbonitrile -1H-indole (2R,3R)-2,3-dihydroxybutanedioate [jsytsw.com]
- 4. theclinivex.com [theclinivex.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Silodosin Impurities | SynZeal [synzeal.com]
- 8. Silodosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
X-ray crystallography data for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol structure confirmation
Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy [1][2]
Executive Summary & Problem Statement
The compound 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is a critical intermediate in the synthesis of the
Confidently distinguishing the C4-isomer (Target) from the C5-isomer (Impurity) is the primary analytical bottleneck. While NMR spectroscopy is the workhorse of daily analysis, it often yields ambiguous coupling constants due to the fluxional nature of the saturated five-membered nitrogen ring.[2][3]
This guide compares the definitive structural proof provided by Single Crystal X-Ray Diffraction (SC-XRD) against the rapid but sometimes inconclusive results of 2D-NMR , establishing SC-XRD as the required "Gold Standard" for IND (Investigational New Drug) filing and process validation.[1][2][3]
Technical Comparison: X-Ray vs. NMR
The following table summarizes the capabilities of both techniques specifically for distinguishing indoline regioisomers.
| Feature | Single Crystal X-Ray (SC-XRD) | NMR Spectroscopy ( |
| Primary Output | Absolute 3D atomic coordinates & connectivity.[1][2] | Chemical shifts ( |
| Regio-Specificity | Absolute. Unambiguous visual confirmation of C4 vs. C5 substitution. | Inferred. Relies on interpreting splitting patterns (e.g., |
| Stereochemistry | Determines absolute configuration (if chiral) and ring puckering.[1][2][3] | Relative stereochemistry via NOE; often difficult in flexible rings.[2][3] |
| Sample State | Solid (Single Crystal required).[1][2][3] | Solution phase. |
| Throughput | Low (Days for growth + hours for collection).[1][2][3] | High (Minutes).[1][2][3] |
| Risk Factor | Crystal twinning or disorder.[2][3] | Signal overlap; solvent effects shifting peaks.[2][3] |
The "Ambiguity Trap" in NMR
In the C4-substituted isomer, the aromatic protons are at positions 5, 6, and 7.[3] This creates a contiguous 3-spin system (ABC or ABX).[1][2]
-
C4-Isomer (Target): Protons at C5, C6, C7.[1][2][3] Expected
values: ~7-8 Hz (ortho). -
C5-Isomer (Impurity): Protons at C4, C6, C7.[1][2][3] Protons at C4 and C6 are meta to each other (
~1-2 Hz), while C6 and C7 are ortho.[1][2][3] -
The Problem: Substituent effects from the bulky propan-2-ol group can distort the ring geometry, altering dihedral angles and making meta-couplings difficult to resolve from line broadening.[1][2] This necessitates SC-XRD for absolute certainty.[1][2]
Experimental Protocol: Structure Confirmation
Phase A: Crystallization Strategy
The target molecule contains both a hydrogen-bond donor (hydroxyl) and an acceptor (indoline nitrogen), facilitating crystallization.[1][2][3]
Recommended Method: Vapor Diffusion or Slow Evaporation [2][3]
-
Procedure:
-
Dissolve 20 mg of the crude intermediate in 0.5 mL of warm Ethyl Acetate.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (to remove nucleation sites).[1][2][3] -
Place this inner vial into a larger jar containing 5 mL of n-Hexane (Vapor Diffusion).
-
Seal and store at 4°C for 48-72 hours.
-
Phase B: X-Ray Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
Target Crystallographic Parameters (Validation Criteria): To confirm the structure is solved correctly, the data must meet these quality thresholds:
| Parameter | Acceptance Criteria | Notes |
| R-Factor ( | Indicates high agreement between model and diffraction pattern.[1][2] | |
| Goodness of Fit (GooF) | Measures proper weighting of data.[1][2] | |
| Resolution | Required to resolve individual atomic positions clearly. | |
| Completeness | Ensures no missing diffraction angles.[2][3] |
Decision Workflow (Visualization)
The following diagram illustrates the critical decision pathway for distinguishing the C4-isomer from the C5-impurity during process development.
Caption: Decision matrix for validating the regiochemistry of the Silodosin intermediate. SC-XRD is triggered when NMR data is inconclusive regarding the C4 vs. C5 substitution pattern.[1][2]
Mechanistic Insight: Why the C4-Position?
Understanding why this confirmation is difficult requires looking at the synthesis. The introduction of the hydroxypropyl group typically involves:
-
Protection of the indoline nitrogen (e.g., Acetyl or Trifluoroacetyl).[2][3]
-
Acylation (Friedel-Crafts) or Vilsmeier-Haack formylation.[1][2]
The Electronic Conflict: The nitrogen lone pair activates the ring.[2][3]
-
C5 Position: Para to the nitrogen.[2][3] This is the electronically most favorable site for Electrophilic Aromatic Substitution (EAS).[1][2][3]
-
C4 Position: Meta to the nitrogen (less favorable) but sterically accessible if N-protecting groups are small.[1][2][3]
-
C7 Position: Ortho to the nitrogen (sterically hindered).[1][2][3]
Because the thermodynamics favor C5, obtaining the C4-isomer often requires "blocking" the C5 position or using specific directing groups (e.g., N-pivaloyl or specific lithiation strategies).[1][3] Consequently, a batch can easily contain 10-20% of the C5-isomer, which has nearly identical solubility and
References
-
Process Chemistry of Silodosin
-
Impurity Profiling in Silodosin Synthesis
-
Crystallographic Standards
-
General Indoline Synthesis & Regioselectivity
Sources
- 1. rroij.com [rroij.com]
- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. “A Process For Preparation Of Silodosin” [quickcompany.in]
- 7. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]
High-Resolution Thermal Profiling: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol vs. Structural Analogs
Executive Summary
This guide provides a technical framework for the thermal analysis of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (hereafter referred to as Target-OH ). As a tertiary benzylic-like alcohol on an electron-rich indoline scaffold, this molecule presents specific stability challenges—primarily thermal dehydration and oxidative dehydrogenation .
This document compares Target-OH against two critical reference standards:
-
The Aromatic Analog: 2-(1H-indol-4-yl)propan-2-ol (Indole-OH).
-
The Dehydrated Impurity: 4-(prop-1-en-2-yl)indoline (Alkene-Dehyd).
Key Finding: The tertiary alcohol moiety in Target-OH is the thermodynamic weak point, exhibiting a characteristic mass loss of ~10.2% (theoretical) in TGA, often overlapping with the melting endotherm. This contrasts with the Indole-OH analog, where the aromatic system provides slightly higher thermal resilience, though dehydration remains a risk.
Chemical Identity & Structural Logic
Understanding the thermal behavior requires analyzing the molecular structure.
| Compound | Structure Description | Thermal Risk Factor |
| Target-OH | Indoline ring + Tertiary Alcohol | High: Facile E1 elimination (dehydration) due to tertiary carbocation stabilization. Susceptible to N-oxidation. |
| Indole-OH | Indole ring + Tertiary Alcohol | Medium: Aromatic ring increases melting point (MP); alcohol still liable to dehydration but may require higher activation energy. |
| Alkene-Dehyd | Indoline ring + Isopropenyl group | Low (for mass loss): No water to lose. Acts as the "terminal" thermal degradation product of Target-OH. |
Experimental Protocols (Self-Validating Systems)
To accurately distinguish between melting (a phase change) and dehydration (a chemical reaction), specific pan configurations are required.
Thermogravimetric Analysis (TGA)[1][2][3][4][5][6][7][8][9]
-
Instrument: TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+ (or equivalent).
-
Purge Gas: Dry Nitrogen (Balance: 10 mL/min, Sample: 25 mL/min) to prevent oxidative degradation during heating.
-
Crucible: Open Platinum or Aluminum pan (allows volatile escape).
-
Ramp Rate: 10.0 °C/min from Ambient to 350 °C.[1]
-
Validation: Verify baseline with empty pan; check Curie point standards (Alumel/Nickel) monthly.
Differential Scanning Calorimetry (DSC)[1][2][3][5][7][8][9][10]
-
Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.
-
Standard Protocol (Pinhole):
-
Pan: Tzero Aluminum Pan with Pinhole Lid (75 µm laser-drilled).
-
Logic: Allows water vapor from dehydration to escape, preventing "pressure cooker" effects that shift degradation temperatures artificially high.
-
Ramp: 10.0 °C/min.[1]
-
-
Hermetic Protocol (Sealed):
-
Pan: Hermetically sealed Aluminum pan.
-
Logic: Traps volatiles. If the endotherm shifts significantly higher compared to the pinhole run, the event is likely a solvate desolvation or a reversible reaction.
-
Comparative Thermal Analysis Data
The following data represents the expected physicochemical behavior derived from the chemotype (indoline tertiary alcohols) and stoichiometric calculations.
TGA: Mass Loss Profiles
| Metric | Target-OH | Indole-OH | Alkene-Dehyd |
| Onset of Mass Loss | ~110–140 °C (Dehydration) | ~130–160 °C | >200 °C (Decomposition) |
| Step 1 Mass Loss (%) | 10.17% (Theoretical H₂O) | 10.28% (Theoretical H₂O) | < 0.5% (Volatiles) |
| Step 1 Assignment | Elimination of H₂O (Formation of Alkene) | Elimination of H₂O | N/A |
| Residue at 300°C | Carbonaceous char | Carbonaceous char | Low (Volatile decomposition) |
Analyst Note: If TGA shows a mass loss of ~10.2% before the DSC melting peak, the material is undergoing solid-state dehydration. If the mass loss occurs during the melt, it is a melt-degradation.
DSC: Thermal Events
| Feature | Target-OH | Indole-OH |
| Event 1 (Endotherm) | Melting: Sharp peak (e.g., predicted range 90–130 °C). | Melting: Higher melting point due to aromatic stacking (e.g., >140 °C). |
| Event 2 (Endotherm) | Dehydration: Broad endotherm immediately following or overlapping melt. | Dehydration: Distinct endotherm often separated from melt. |
| Event 3 (Exotherm) | Decomposition: Oxidative degradation of indoline ring (>200 °C). | Decomposition: Ring fragmentation. |
Mechanistic Insight & Visualization[9]
The primary failure mode for Target-OH is the acid-catalyzed or thermal E1 elimination of water. The indoline nitrogen lone pair can facilitate this by stabilizing the developing charge, although less effectively than in the indole system.
Degradation Pathway Diagram
Figure 1: Thermal degradation pathway showing the primary dehydration route (forming the alkene) and the secondary oxidative route.
Analytical Workflow Diagram
Figure 2: Recommended parallel workflow for distinguishing phase transitions from chemical degradation.
Interpretation Guide for Researchers
When analyzing your specific lot of Target-OH , use this decision matrix:
-
Scenario A: Sharp Melting Peak, No Mass Loss.
-
Action: Safe for standard processing < 80°C.
-
Scenario B: Broad Endotherm + 10% Mass Loss.
-
Action: Avoid hot-melt extrusion. Use dry granulation.
-
Scenario C: Double Peak in DSC (Pinhole Pan).
-
Action: Confirm with TGA-MS (Mass Spectrometry) to identify the evolved gas as water (m/z 18).
References
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text on DSC/TGA methodology).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68(2), 335-357. Link
- Palekar, S., et al. (2018). "Dehydration of tertiary alcohols: Mechanistic insights." Journal of Organic Chemistry.
-
United States Pharmacopeia (USP) . General Chapter <891> Thermal Analysis. Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Topic: 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol proper disposal procedures Content Type: Operational/Technical Guide Audience: Researchers, EHS Officers, Drug Development Scientists[1][2]
Executive Summary & Immediate Action
Compound Classification: Indoline derivative / Tertiary Alcohol Primary Hazard Assumption: Irritant (Skin/Eye), Potential Aquatic Toxin, Organic Base. Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor). Drain Disposal: STRICTLY PROHIBITED.
Emergency Spill Response (Quick View)
-
Solid Spill: Do not sweep dry. Dampen with inert solvent (PEG-400 or water) to prevent dust, then scoop into a hazardous waste container.[1]
-
Liquid/Solution Spill: Absorb with vermiculite or clay-based absorbent.
-
Decontamination: Wash surface with 10% acetic acid (to neutralize amine residue) followed by soap and water.
Chemical Profile & Hazard Assessment
As a specific Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol is not widely available in public chemical registries, this guide utilizes the Precautionary Principle .[1] We derive safety protocols from Structure-Activity Relationships (SAR) of the indoline core (2,3-dihydro-1H-indole) and analogous pharmaceutical intermediates.[1]
Inferred Physicochemical Properties
| Property | Inferred Characteristic | Operational Implication |
| Physical State | Solid (likely crystalline) or Viscous Oil | Low volatility; dust generation is the primary inhalation risk.[1] |
| Basicity | Weak Base (Secondary Amine) | Incompatible with strong acids and oxidizers. |
| Solubility | Low water solubility; Soluble in DMSO, MeOH, DCM | Will partition to organic phase; aquatic toxicity potential is high. |
| Stability | Oxidation-sensitive | May darken/degrade upon air exposure (forming indole derivatives). |
Hazard Classification (GHS - Inferred)
-
H315: Causes skin irritation.[3]
-
H411: Toxic to aquatic life with long-lasting effects (Common for nitrogen heterocycles).
Waste Characterization & Coding
Proper disposal requires accurate waste stream coding. Since this compound is likely a research intermediate, it does not have a specific "Listed" waste code (F, K, P, U lists) under RCRA (USA) or specific EWC (EU) entry. It must be classified by Characteristic .
Regulatory Classification Matrix
| Regulatory Body | Classification | Code/Label |
| RCRA (USA) | Non-Listed Hazardous Waste | D001 (Ignitable - if in solvent) Not Listed (Toxic - Default to hazardous) |
| EU Waste Framework | Organic chemical waste | 16 05 06 * (Lab chemicals consisting of dangerous substances) |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid) |
Critical Note: If this compound is synthesized in-house as a drug candidate, it must be treated as "Unknown Toxicity - High Hazard" until definitive toxicology data is generated.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Solids)
Applicability: Expired reagents, weighing boats, contaminated gloves, spill debris.[1]
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.
-
Primary Containment: Place waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol (Indoline Derivative)"
-
Hazards: Irritant, Toxic.
-
-
Secondary Containment: Place the sealed bag/jar into the lab’s designated "Solid Hazardous Waste" drum (usually blue or black).
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: HPLC waste, reaction workups, dissolved compound.[1]
-
Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).
-
Stream Selection:
-
Halogenated Waste: If dissolved in DCM, Chloroform, etc.
-
Non-Halogenated Waste: If dissolved in Methanol, Acetone, DMSO.
-
-
Neutralization (Optional but Recommended): If the solution is highly basic due to the amine, adjust pH to 6-8 using dilute acid before combining with large waste drums to prevent exothermic reactions.
-
Transfer: Pour into the appropriate safety carboy using a funnel with a lid.
-
Log Entry: Record the volume and concentration (approximate) on the carboy log sheet.
Protocol C: Aqueous Waste (Rinsate)
Applicability: Glassware washing water.[1]
-
First Rinse: The first rinse of any glassware containing the compound must be collected as Organic Solvent Waste (use a small amount of acetone/ethanol).
-
Subsequent Rinses: Can be treated as normal aqueous waste or sanitary sewer only if confirmed free of the compound (Limit of Detection).
-
Rule of Thumb: If you can see residue, it goes to Hazardous Waste.
Visualized Workflows
Figure 1: Waste Stream Decision Tree
Logic flow for determining the correct disposal path based on physical state and mixture.
Caption: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance.
Figure 2: Spill Response Protocol
Step-by-step workflow for managing accidental release in the laboratory.
Caption: Operational workflow for safe containment and cleanup of indoline derivative spills.
Storage & Compatibility[2][9]
Improper storage prior to disposal is a common compliance failure. Adhere to the following compatibility matrix.
| Incompatible Class | Risk | Storage Action |
| Oxidizing Agents (Nitric Acid, Peroxides) | Fire/Explosion.[1] Indolines are electron-rich and easily oxidized. | Store in separate secondary containment. |
| Strong Acids (HCl, H2SO4) | Exothermic salt formation. | Keep away from acid waste streams unless intentionally neutralizing. |
| Aldehydes/Ketones | Condensation reactions (Schiff base formation). | Segregate from aldehyde waste if possible to prevent gum formation. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. EPA.gov. [Link]
-
PubChem. (n.d.).[9] Compound Summary: Indoline (2,3-Dihydro-1H-indole).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. 3-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-AMINE | 61123-70-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. itwreagents.com [itwreagents.com]
- 6. MSDS Isopropanol [search.abb.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 2-(2-methyl-2,3-dihydro-1H-indol-6-yl)propan-2-ol | C12H17NO | CID 117203544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol
Part 1: Executive Safety Directive (Read First)[1][2][3]
Status: High-Potency Pharmaceutical Intermediate (Presumed) Default Control Band: OEB-3 (Occupational Exposure Band 3) until toxicological data proves otherwise.[1][2]
Immediate Hazard Profile:
-
Acute Toxicity: Potential for respiratory and cutaneous sensitization (characteristic of indoline cores).
-
Reactivity: The secondary amine (indoline nitrogen) is susceptible to oxidation. The tertiary alcohol moiety is acid-sensitive (dehydration risk).[1][2]
-
Physical State: Likely a crystalline solid; electrostatic charging is a significant risk during weighing, leading to aerosolization.
The Golden Rule: Handle this compound as if it is a sensitizer and a reproductive toxin. Do not rely on the absence of specific GHS data as evidence of safety.
Part 2: Chemical Profile & Technical Specifications[1][2][4]
| Property | Specification / Note |
| Chemical Name | 2-(2,3-dihydro-1H-indol-4-yl)propan-2-ol |
| Structural Class | 4-substituted Indoline (2,3-dihydroindole) |
| Molecular Weight | ~177.24 g/mol |
| Physical State | Solid (White to off-white powder anticipated) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2][3] |
| Storage Condition | -20°C , Inert Atmosphere (Argon/Nitrogen). Hygroscopic. |
| Incompatibility | Strong oxidizing agents (reacts with amine), Strong acids (dehydrates alcohol).[1][2] |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix uses a Task-Based Risk Assessment approach. Do not use a "one size fits all" strategy.
| Handling Scale | Task Description | Respiratory Protection | Dermal Protection | Eye/Face Protection |
| Micro-Scale (< 100 mg) | Weighing, aliquotting, stock prep | Fume Hood (Sash < 18").[1][2] If hood unavailable: N95/P2 not sufficient; use P100/HEPA . | Double Nitrile (0.11 mm minimum). Change outer glove every 30 mins. | Safety Glasses with Side Shields. |
| Prep-Scale (100 mg - 10 g) | Synthesis, purification, rotary evaporation | Fume Hood (Mandatory).[1][2] Use powder funnel to minimize dust. | Double Nitrile or Nitrile + Neoprene (if using DCM). Sleeve covers required.[4][5] | Chemical Splash Goggles.[6] |
| Spill Cleanup | Any quantity outside containment | Full-Face Respirator with Organic Vapor/P100 Cartridges (OV/P100).[1][2] | Tyvek® Suit (Type 5/6). Double Nitrile (Long cuff). | Integrated into Full-Face Respirator.[1][2] |
Glove Compatibility Data (Estimated)
-
Nitrile (0.11mm): Good for solid handling. Breakthrough > 480 min.
-
Latex: AVOID . High permeability to organic amines.
-
Laminate (Silver Shield): Required for spills involving solvents like DCM or THF.
Part 4: Operational Handling Protocols
A. Weighing & Transfer (The "Static" Danger)
Indoline derivatives are often fluffy, electrostatic solids. Static discharge can cause the powder to "jump" out of spatulas, creating invisible aerosols.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Damping: Place a Kimwipe dampened with solvent (methanol) near the balance pan (not touching) to locally increase humidity and reduce static.
-
Transfer: Never pour from the source container. Use a disposable anti-static spatula.
B. Reaction Setup (Inert Conditions)
The indoline nitrogen is prone to oxidation, turning the compound dark brown/black over time.
-
Purge: Flame-dry glassware and cool under Argon.
-
Solvent: Use degassed solvents.
-
Addition: If adding acid (e.g., for salt formation), keep temperature < 0°C to prevent dehydration of the tertiary alcohol to the alkene (vinyl indoline).
C. Waste Disposal Strategy
Do NOT mix with general organic waste.
-
Solid Waste: Double-bag in "High Potency/Cytotoxic" labeled yellow bags.[1][2] Incineration is the only acceptable disposal method.
-
Liquid Waste: Segregate into "Basic Organic Waste" streams. Ensure pH is > 9 to keep the amine free-based and non-volatile, or treat with bleach (oxidative destruction) only if validated by HSE.[1][2]
Part 5: Risk Assessment & PPE Decision Logic
The following workflow illustrates the decision-making process for selecting the correct containment and PPE based on the operation's energy and scale.
Figure 1: Decision logic for selecting containment and PPE based on physical state and solvent system.
Part 6: Emergency Response (Spill & Exposure)[1][2]
Scenario A: Powder Spill (> 10 mg) outside hood[1][2]
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
-
Don PPE: Full-face respirator (P100), Tyvek suit, double gloves.[1]
-
Contain: Cover spill with a damp paper towel (methanol/water) to prevent dust generation. Do NOT dry sweep.
-
Clean: Wipe up using a "scoop" motion, not a scrubbing motion. Place waste in a sealed jar, then into a biohazard bag.
-
Decontaminate: Wash surface with 1% acetic acid (solubilizes the amine), followed by soap and water.
Scenario B: Eye Exposure
-
Irrigate: Immediately flush with water for 15 minutes .
-
Mechanism: Indolines are basic; they can cause caustic injury to the cornea. Speed is critical.
-
Medical: Seek evaluation. Bring the chemical structure (Section 2) to the physician.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]
-
PubChem. (2023). Indoline (2,3-Dihydro-1H-indole) Compound Summary. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2023). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Silodosin, Thermo Scientific Chemicals 100 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. airgas.com [airgas.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. 2-(2-methyl-2,3-dihydro-1H-indol-6-yl)propan-2-ol | C12H17NO | CID 117203544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
